3-(Chloromethyl)pentane
Description
The exact mass of the compound Pentane, 3-(chloromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(chloromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHNRODYYLFLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063588 | |
| Record name | Pentane, 3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-41-1 | |
| Record name | 3-(Chloromethyl)pentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 3-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane, 3-(chloromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Chloromethyl)pentane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pentane, a halogenated aliphatic hydrocarbon, serves as a versatile and reactive intermediate in the landscape of organic synthesis.[1][2][3] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and specialty chemical sectors, where it functions as a key building block for the construction of more complex molecular architectures.[1][4] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis and purification, spectroscopic characterization, and its reactivity as an alkylating agent. A significant focus is placed on its potential applications in drug discovery and development, underscored by the role of structurally similar compounds in the synthesis of modern therapeutics.
Physicochemical Properties
This compound is a colorless, highly flammable liquid with a characteristic odor.[5] Its branched alkyl structure and the presence of a reactive chloromethyl group define its chemical behavior and physical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4737-41-1 | [6] |
| Molecular Formula | C₆H₁₃Cl | [6] |
| Molecular Weight | 120.62 g/mol | [6] |
| Boiling Point | 126-128 °C at 753 mmHg | |
| Density | 0.891 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.423 | |
| Solubility | Insoluble in water | [5] |
| Flash Point | 19 °C (66.2 °F) - closed cup |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the chlorination of the corresponding primary alcohol, 2-ethyl-1-butanol. A well-established method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound from 2-Ethyl-1-butanol
This protocol is adapted from a general procedure for the synthesis of alkyl chlorides from alcohols using thionyl chloride.[7]
Materials:
-
2-Ethyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 2-ethyl-1-butanol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel with stirring. If pyridine is used, it can be added to the alcohol before the addition of thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The evolution of SO₂ and HCl gas will be observed.
-
Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound is then purified by fractional distillation under atmospheric pressure.[8][9] Collect the fraction boiling at approximately 126-128 °C.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR (CDCl₃, 400 MHz) Spectrum Analysis:
-
~3.4-3.6 ppm (d, 2H): The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a doublet due to coupling with the adjacent methine proton. The downfield shift is due to the deshielding effect of the electronegative chlorine atom.
-
~1.6-1.8 ppm (m, 1H): The methine proton (-CH-) at the 3-position will be a multiplet due to coupling with the adjacent methylene and chloromethyl protons.
-
~1.3-1.5 ppm (m, 4H): The four protons of the two methylene groups (-CH₂-) will likely appear as a complex multiplet.
-
~0.9 ppm (t, 6H): The six protons of the two terminal methyl groups (-CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR (CDCl₃, 100 MHz) Spectrum Analysis:
-
~48-52 ppm: The carbon of the chloromethyl group (-CH₂Cl) will be the most downfield shifted alkyl carbon due to the direct attachment of the chlorine atom.
-
~40-45 ppm: The methine carbon (-CH-) at the 3-position.
-
~25-30 ppm: The carbons of the two equivalent methylene groups (-CH₂-).
-
~10-15 ppm: The carbons of the two equivalent terminal methyl groups (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the alkyl and chloroalkane functional groups.
IR Spectrum Analysis (Liquid Film):
-
2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
1465 cm⁻¹ and 1380 cm⁻¹ (medium): C-H bending vibrations.
-
~750-650 cm⁻¹ (strong): The C-Cl stretching vibration, which is a key diagnostic peak for chloroalkanes.
Mass Spectrometry
The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns.
Mass Spectrum Analysis (EI):
-
Molecular Ion (M⁺): A peak at m/z = 120 and an M+2 peak at m/z = 122 with an intensity ratio of approximately 3:1, characteristic of the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways include the loss of a chlorine radical to give a peak at m/z = 85, and the loss of an ethyl group ([M-29]⁺) to give a peak at m/z = 91. Further fragmentation of the alkyl chain will also be observed.
Chemical Reactivity and Synthetic Applications
The primary reactivity of this compound stems from the polarized C-Cl bond, making the chloromethyl carbon an electrophilic center susceptible to nucleophilic attack. This renders it an effective alkylating agent in a variety of organic transformations.
Nucleophilic Substitution Reactions (Sₙ2)
As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[10] This allows for the introduction of the 2-ethylbutyl group into various molecular scaffolds.
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An In-Depth Technical Guide to 3-(Chloromethyl)pentane: Properties, Reactivity, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)pentane, a halogenated alkane with the molecular formula C6H13Cl, serves as a versatile building block in organic synthesis. Its utility is primarily derived from its nature as a reactive alkyl halide, enabling the introduction of the 2-ethylbutyl group into a variety of molecular scaffolds. This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and practical applications of this compound, with a particular focus on its role as a precursor in the synthesis of intermediates for pharmaceutical and agrochemical research. Detailed, field-proven experimental protocols for key transformations, alongside critical safety and handling information, are presented to equip researchers with the knowledge to effectively and safely utilize this reagent in their synthetic endeavors.
Core Chemical and Physical Properties
This compound, also known as 1-chloro-2-ethylbutane, is a colorless liquid.[1] Its fundamental properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 120.62 g/mol | [2][3][4][5][6] |
| Molecular Formula | C6H13Cl | [2][3][4] |
| CAS Number | 4737-41-1 | [2][4][5][7] |
| Boiling Point | 126-128 °C at 753 mmHg | [1][6][7][8] |
| Density | 0.891 g/mL at 25 °C | [6][7][8] |
| Flash Point | 19 °C (66.2 °F) - closed cup | [1][5] |
| Refractive Index (n20/D) | 1.423 | [6][8] |
| Solubility | Insoluble in water | [9] |
Synthesis and Commercial Availability
This compound is commercially available from various chemical suppliers.[4][5] It is typically synthesized by the chlorination of 3-methylpentane, though other synthetic routes may be employed by manufacturers. For research and development purposes, it is available in various purities, with 95% being a common grade.[5][6]
Core Reactivity: A Versatile Alkylating Agent
The synthetic utility of this compound is centered around the reactivity of the carbon-chlorine bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The chlorine atom serves as a good leaving group, allowing for the facile formation of new bonds with a wide range of nucleophiles.
Caption: General scheme of an SN2 reaction involving this compound.
This reactivity makes it a valuable tool for introducing the branched 2-ethylbutyl moiety into molecules, a structural motif that can influence physicochemical properties such as lipophilicity and metabolic stability in drug candidates.
Key Synthetic Applications and Experimental Protocols
This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals such as flavors and fragrances.[1][10] Its ability to participate in a variety of organic transformations allows for the construction of more complex molecules.
Williamson Ether Synthesis: Preparation of 2-Ethylbutyl Ethers
The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers.[1] In this reaction, an alkoxide acts as the nucleophile, displacing the chloride from this compound.
Caption: Workflow for the Williamson ether synthesis using this compound.
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add this compound (1.0 eq) dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Malonic Ester Synthesis: Accessing 2-Ethylbutyl Substituted Carboxylic Acids
The malonic ester synthesis provides a versatile route to carboxylic acids.[5][6][11] Alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation, yields 4-ethylhexanoic acid, a potential building block for various therapeutic agents.
Experimental Protocol:
-
Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide (1.05 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Alkylation: Add this compound (1.0 eq) to the solution and heat the mixture to reflux. Monitor the reaction by TLC.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux to hydrolyze the ester.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Heat the acidic solution to reflux to effect decarboxylation.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting carboxylic acid can be purified by distillation or chromatography.
Synthesis of 2-Ethylbutylamine: A Primary Amine Building Block
Primary amines are crucial components of many pharmaceuticals. 2-Ethylbutylamine can be synthesized from this compound via several methods, including the Gabriel synthesis or by reaction with sodium azide followed by reduction. The reaction with sodium cyanide followed by reduction of the resulting nitrile also yields the primary amine.
Experimental Protocol (via Nitrile Formation and Reduction):
-
Nitrile Synthesis: In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a polar aprotic solvent such as DMSO or DMF. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add this compound (1.0 eq) to the solution and heat the mixture to 50-60 °C. Monitor the reaction by TLC.[12]
-
Work-up of Nitrile: After the reaction is complete, pour the mixture into ice water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the crude 3-(cyanomethyl)pentane.
-
Nitrile Reduction: Dissolve the crude nitrile in a suitable solvent (e.g., diethyl ether or THF) and add it dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in the same solvent at 0 °C. Caution: LiAlH4 reacts violently with water.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Work-up of Amine: Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with ether. Dry the filtrate and concentrate to yield 2-ethylbutylamine.[13][14][15][16]
Safety and Handling
This compound is a highly flammable liquid and vapor.[3][7][9] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]
-
H225: Highly flammable liquid and vapor.
Precautionary Statements: [7][9]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P403+P235: Store in a well-ventilated place. Keep cool.
Due to its classification as a dangerous good for transport, additional shipping charges may apply.[2][4]
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists, particularly those in the fields of drug discovery and agrochemical development. Its straightforward reactivity as a primary alkyl halide allows for the efficient introduction of the 2-ethylbutyl group into a wide array of molecules. By understanding its core properties and mastering the key synthetic transformations outlined in this guide, researchers can effectively leverage this compound to construct novel and complex molecular architectures. As with all reactive chemicals, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.
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An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)pentane
This guide provides a comprehensive analysis of the spectroscopic data for 3-(chloromethyl)pentane, a versatile halogenated alkane intermediate crucial in various sectors of the chemical industry. Targeted at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures. The focus is on the practical application of these techniques for the unequivocal identification and characterization of this compound, underpinned by a rationale for the experimental methodologies employed.
Introduction: The Significance of this compound
This compound (CAS No: 4737-41-1) is a key building block in organic synthesis. Its utility spans the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a precursor for introducing the 2-ethylbutyl moiety into larger molecules. Given its role in the synthesis of potentially high-value final products, stringent quality control is paramount. Unambiguous structural confirmation through spectroscopic analysis is a critical step in ensuring the identity and purity of this compound before its use in subsequent reactions. This guide will delve into the core spectroscopic techniques used for this purpose.
Molecular Structure and Spectroscopic Overview
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
The presence of various proton and carbon environments, along with the influential chloro group, gives rise to a unique spectroscopic fingerprint that will be explored in the following sections.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, the spectrum reveals distinct signals for each non-equivalent proton.
Experimental Protocol: ¹H NMR
A standard and effective method for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte.
-
Internal Standard: A small quantity of tetramethylsilane (TMS) is often added as an internal standard. The protons of TMS are highly shielded and produce a sharp singlet at 0 ppm, providing a reference point for the chemical shifts of all other protons in the sample.
-
Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution. Standard acquisition parameters, including a sufficient number of scans, are used to obtain a high signal-to-noise ratio.
Data Presentation: ¹H NMR
While the experimental spectrum is not publicly available in detail, based on established principles of NMR spectroscopy and data from analogous compounds, the expected ¹H NMR data for this compound is summarized in the table below.
| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| H-1, H-5 | ~ 0.9 | Triplet | 6H | ~ 7 |
| H-2, H-4 | ~ 1.4 | Multiplet | 4H | - |
| H-3 | ~ 1.7 | Multiplet | 1H | - |
| H-6 | ~ 3.5 | Doublet | 2H | ~ 7 |
Spectral Interpretation: ¹H NMR
The predicted ¹H NMR spectrum of this compound can be interpreted as follows:
-
H-1 and H-5 (Methyl Protons): The two methyl groups are equivalent due to the molecule's symmetry. They are expected to appear as a triplet at approximately 0.9 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (H-2 and H-4).
-
H-2 and H-4 (Methylene Protons): These four protons are also equivalent and are expected to resonate as a multiplet around 1.4 ppm. Their complex splitting pattern is due to coupling with the adjacent methyl protons (H-1 and H-5) and the methine proton (H-3).
-
H-3 (Methine Proton): The single methine proton is coupled to the four methylene protons (H-2 and H-4) and the two chloromethyl protons (H-6), resulting in a complex multiplet expected at approximately 1.7 ppm.
-
H-6 (Chloromethyl Protons): The two protons on the carbon adjacent to the chlorine atom are deshielded by the electronegative chlorine. Consequently, their signal is shifted downfield to around 3.5 ppm. This signal is expected to be a doublet due to coupling with the single methine proton (H-3).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The key difference lies in the data acquisition:
-
Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that excites all protons simultaneously, removing the C-H coupling. The result is a spectrum where each unique carbon atom appears as a single sharp line, simplifying the spectrum and improving the signal-to-noise ratio.
-
Acquisition Time: The natural abundance of the ¹³C isotope is low (~1.1%), and its gyromagnetic ratio is smaller than that of the proton. Therefore, a larger number of scans and a longer acquisition time are generally required to obtain a good quality ¹³C NMR spectrum.
Data Presentation: ¹³C NMR
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Carbon (Label) | Chemical Shift (δ, ppm) (Predicted) |
| C-1, C-5 | ~ 11 |
| C-2, C-4 | ~ 25 |
| C-3 | ~ 42 |
| C-6 | ~ 49 |
Spectral Interpretation: ¹³C NMR
The predicted ¹³C NMR spectrum provides complementary structural information:
-
C-1 and C-5 (Methyl Carbons): The two equivalent methyl carbons are expected to appear at the most upfield region of the spectrum, around 11 ppm.
-
C-2 and C-4 (Methylene Carbons): The equivalent methylene carbons of the ethyl groups will resonate at a slightly downfield position, predicted to be around 25 ppm.
-
C-3 (Methine Carbon): The methine carbon, being a tertiary carbon, will appear further downfield, at approximately 42 ppm.
-
C-6 (Chloromethyl Carbon): The carbon atom directly bonded to the electronegative chlorine atom experiences a significant downfield shift due to the inductive effect of the chlorine. Its signal is predicted to be the most downfield, around 49 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method used.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: As a volatile liquid, this compound can be introduced directly into the mass spectrometer via a heated inlet system or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.
-
Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.
Data Presentation: Mass Spectrometry
The predicted key fragments and their corresponding mass-to-charge ratios (m/z) for this compound are listed below. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in characteristic isotopic patterns for chlorine-containing fragments.
| m/z | Ion Structure | Comments |
| 120/122 | [C₆H₁₃Cl]⁺• | Molecular ion (M⁺•) peak, showing the M and M+2 isotopic pattern for chlorine. |
| 91 | [C₆H₁₁]⁺ | Loss of HCl. |
| 85 | [C₆H₁₃]⁺ | Loss of Cl• radical. |
| 57 | [C₄H₉]⁺ | Loss of C₂H₄Cl•. A common fragment for alkyl chains. |
| 43 | [C₃H₇]⁺ | Further fragmentation of the alkyl chain. |
| 29 | [C₂H₅]⁺ | Ethyl cation, a common fragment. |
Spectral Interpretation: Mass Spectrometry
The mass spectrum of this compound would be expected to show the following key features:
-
Molecular Ion Peak (m/z 120/122): The presence of a pair of peaks at m/z 120 and 122, with a relative intensity ratio of approximately 3:1, is a clear indication of a molecule containing one chlorine atom. This corresponds to the molecular ion [C₆H₁₃³⁵Cl]⁺• and [C₆H₁₃³⁷Cl]⁺•.
-
Loss of HCl (m/z 91): A common fragmentation pathway for alkyl chlorides is the elimination of a molecule of hydrogen chloride, leading to a peak at m/z 91.
-
Loss of Chlorine Radical (m/z 85): Cleavage of the C-Cl bond results in the formation of a hexyl cation at m/z 85.
-
Alkyl Fragmentation: The spectrum will also likely exhibit a series of peaks corresponding to the fragmentation of the pentyl chain, such as at m/z 57, 43, and 29, which are characteristic of saturated hydrocarbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a convenient method for analyzing liquid samples with minimal preparation:
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded first. This is necessary to subtract any contributions from the instrument and the surrounding atmosphere from the final sample spectrum.
-
Sample Application: A small drop of this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is then recorded. The IR beam passes through the crystal and is reflected internally. An evanescent wave penetrates a short distance into the sample, and the absorption of specific frequencies of this wave is measured.
Data Presentation: IR Spectroscopy
The expected characteristic IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1380 | C-H bend (methyl) | Medium |
| 720-680 | C-Cl stretch | Strong |
Spectral Interpretation: IR Spectroscopy
The IR spectrum of this compound is expected to be relatively simple, characteristic of an alkyl halide:
-
C-H Stretching (2960-2850 cm⁻¹): Strong, sharp absorptions in this region are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the pentyl chain.
-
C-H Bending (1465 cm⁻¹ and 1380 cm⁻¹): Medium intensity bands corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups are expected in these regions.
-
C-Cl Stretching (720-680 cm⁻¹): A strong absorption band in the fingerprint region, typically between 720 and 680 cm⁻¹, is indicative of the C-Cl stretching vibration. This is a key diagnostic peak for identifying the presence of the chloroalkane functional group.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. Each technique offers unique and complementary information, from the connectivity of atoms to the molecular weight and functional groups present. By understanding the principles behind these spectroscopic methods and the expected spectral features of the molecule, researchers and professionals can confidently verify the identity and purity of this important chemical intermediate, ensuring the quality and reliability of their synthetic processes.
References
At the time of writing, detailed, publicly available experimental spectra for this compound were not found in common free databases. The spectral data presented in this guide are based on established spectroscopic principles and predicted values. For definitive analysis, it is recommended to acquire experimental data on a reference standard.
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)pentane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(chloromethyl)pentane, a versatile halogenated alkane intermediate. The document details its boiling point and density, alongside established methodologies for their precise experimental determination. Furthermore, this guide delves into the common synthetic routes for its preparation and subsequent purification, ensuring a holistic understanding for its application in research and development, particularly within the pharmaceutical and agrochemical sectors.
Introduction: The Chemical Identity and Significance of this compound
This compound, with the CAS number 4737-41-1, is a colorless liquid organic compound.[1][2][3] Its molecular structure, characterized by a pentane backbone with a chloromethyl group at the third position, makes it a valuable intermediate in organic synthesis. The presence of the reactive chlorine atom allows for a variety of nucleophilic substitution reactions, making it a key building block for the synthesis of more complex molecules.[1] Its applications are prominent in the pharmaceutical industry for the creation of Active Pharmaceutical Ingredients (APIs) and in the agrochemical sector for manufacturing pesticides and herbicides.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl | [2] |
| Molecular Weight | 120.62 g/mol | [2] |
| Boiling Point | 126-128 °C at 753 mmHg | |
| Density | 0.891 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.423 | |
| Synonyms | 1-Chloro-2-ethylbutane, 2-Ethylbutyl chloride | [2] |
Synthesis and Purification of this compound
The synthesis of this compound, a primary alkyl halide, is most commonly achieved through the nucleophilic substitution of a corresponding alcohol, such as 2-ethyl-1-butanol. This transformation can be effected using various chlorinating agents. A prevalent method involves the reaction of the alcohol with a hydrohalic acid, such as hydrochloric acid, often in the presence of a catalyst or under conditions that favor the formation of the alkyl halide.[4]
Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) can be employed to convert the primary alcohol to the desired alkyl chloride. These methods are often preferred for their efficacy and the production of gaseous byproducts that are easily removed from the reaction mixture.
Following the synthesis, purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any remaining reagents. Distillation is the primary method for purifying liquid organic compounds like alkyl halides.[5][6][7] The process leverages the differences in boiling points between the desired product and impurities. A simple or fractional distillation setup can be used, depending on the boiling point differences of the components in the mixture. The fraction collected within the boiling range of this compound (126-128 °C at near atmospheric pressure) will yield the purified compound.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For a pure compound, the boiling point is a characteristic physical property. The Thiele tube method is a convenient and widely used technique for the micro-determination of a liquid's boiling point.[9]
Principle of the Thiele Tube Method
A small sample of the liquid is heated in a micro test tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into the capillary tube at the precise moment the external pressure equals the vapor pressure of the liquid. The temperature at which the liquid enters the capillary tube is recorded as the boiling point.[9][10][11]
Step-by-Step Protocol for Boiling Point Determination using a Thiele Tube
-
Preparation: Secure a clean, dry Thiele tube to a retort stand. Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.
-
Sample Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Capillary Insertion: Place a sealed-end capillary tube into the test tube with the open end submerged in the liquid.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents within the oil will ensure uniform heating.[8][9]
-
Observation: As the temperature increases, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the capillary tube closely. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is the boiling point of the sample. Record this temperature.
-
Confirmation: For accuracy, allow the apparatus to cool further, then reheat to repeat the determination.
Visualization of the Boiling Point Determination Workflow
Caption: Workflow for Density Determination using a Pycnometer.
Conclusion
This technical guide has provided a detailed examination of the boiling point and density of this compound, supported by robust experimental protocols for their determination. An understanding of these fundamental physicochemical properties, in conjunction with knowledge of its synthesis and purification, is paramount for the effective and safe utilization of this important chemical intermediate in research and industrial applications. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link]
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Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]
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Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved from [Link]
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3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin. Retrieved from [Link]
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BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
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Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]
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ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]
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chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, December 9). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane. Retrieved from [Link]
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PubChem. (n.d.). Pentane, 3-(chloromethyl)-. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methyl-1-pentanol. Retrieved from [Link]
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Vedantu. (n.d.). NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes. Retrieved from [Link]
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The Solubility of 3-(Chloromethyl)pentane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Chloromethyl)pentane in a variety of common organic solvents. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the core principles governing its solubility, provides qualitative and estimated quantitative data, and outlines a robust experimental protocol for precise solubility determination.
Introduction to this compound: Physicochemical Profile
This compound, an alkyl halide with the chemical formula C₆H₁₃Cl, is a vital building block in organic synthesis.[1] Its molecular structure, featuring a pentane backbone with a chloromethyl group at the third position, imparts a moderate polarity. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1] |
| Boiling Point | 126-128 °C | [2] |
| Density | 0.891 g/mL at 25 °C | [2] |
| Appearance | Colorless liquid | [3][4] |
| Water Solubility | Very low (practically insoluble) | [3][5] |
Solubility Profile in Organic Solvents: The "Like Dissolves Like" Principle in Action
The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like."[6][7] The molecule possesses a polar carbon-chlorine bond, but the relatively large alkyl chain imparts significant nonpolar character. This dual nature dictates its interactions with various solvents. Generally, alkyl halides are soluble in most organic solvents because the intermolecular forces (primarily van der Waals forces) in the solute and solvent are of similar strength.[7][8][9]
While specific quantitative solubility data for this compound is not extensively available in the literature, we can infer its solubility based on structurally similar compounds such as 1-chlorohexane and 3-chloropentane.[3][6][10] For many common organic solvents, it is expected to be miscible, meaning it is soluble in all proportions.
Table of Estimated Solubility:
| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale/Supporting Evidence |
| Hexane | C₆H₁₄ | Nonpolar | Miscible | Structurally similar to the nonpolar alkyl portion of this compound. Alkyl halides are generally soluble in nonpolar solvents like hexane.[8] |
| Toluene | C₇H₈ | Nonpolar | Miscible | Aromatic hydrocarbon, a nonpolar solvent that readily dissolves other nonpolar and moderately polar compounds. |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | 1-Chlorohexane is soluble in diethyl ether.[3] Due to structural similarities, this compound is also expected to be miscible. |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible | As a halogenated solvent, it is expected to have very similar intermolecular forces to this compound. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible | 1-Chlorohexane is soluble in ethyl acetate, suggesting similar solubility for this compound.[6] |
| Acetone | C₃H₆O | Polar Aprotic | Miscible | 2-Chlorobutane is miscible with acetone, indicating good solubility for other chloroalkanes.[4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble/Miscible | 1-Chlorohexane is soluble in ethanol.[3] The polar hydroxyl group of ethanol can interact with the polar C-Cl bond, while the ethyl group interacts with the alkyl chain. |
| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, it is expected to be a good solvent for this compound. |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method followed by gas chromatographic analysis is a robust and widely accepted technique.[11][12][13][14]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
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A Technical Guide to the Safe Handling of 3-(Chloromethyl)pentane for Research and Development
Introduction: 3-(Chloromethyl)pentane (CAS No: 4737-41-1) is a halogenated aliphatic hydrocarbon utilized as a key reactive intermediate in the synthesis of more complex molecules.[1] Its role as a building block is particularly prominent in the development of Active Pharmaceutical Ingredients (APIs) and in the agrochemical sector for the manufacturing of crop protection agents.[1] While its utility is significant, the physicochemical properties of this compound present considerable safety challenges that necessitate a robust and nuanced understanding beyond a standard Safety Data Sheet (SDS).
This guide provides an in-depth safety framework for researchers, scientists, and drug development professionals. It moves beyond mere compliance to instill a deep, causal understanding of the hazards and the logic behind the recommended safety protocols. The core philosophy is that true laboratory safety is achieved not by memorizing rules, but by understanding the risks from first principles.
Section 1: Fundamental Properties and Hazard Profile
A thorough understanding of the inherent chemical and physical properties of a substance is the foundation of a proactive safety culture. The hazards associated with this compound stem directly from these characteristics.
Physicochemical Characteristics
The data presented below dictates the necessary precautions for handling, storage, and emergency response. The most critical parameter for routine laboratory safety is the flash point.
| Property | Value | Source(s) |
| CAS Number | 4737-41-1 | [2] |
| Molecular Formula | C₆H₁₃Cl | [1][2][3] |
| Molecular Weight | 120.62 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 126-128 °C (at 753 mmHg) | [1][3] |
| Flash Point | 19 °C / 66 °F (closed cup) | [1][3] |
| Density | 0.891 g/mL (at 25 °C) | [3] |
| Vapor Pressure | 15 mmHg (at 25 °C) | [3] |
| Synonyms | 1-Chloro-2-ethylbutane, Pentane, 3-(chloromethyl)- | [2][4] |
GHS Hazard Profile: The "Why" Behind the Warnings
This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards that must be respected.
| Hazard Class & Category | Hazard Statement | Rationale and Implications | Source(s) |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapour. | The flash point of 19°C is below typical ambient laboratory temperatures. This means that at room temperature, the liquid produces sufficient vapor to form an ignitable mixture with air. The presence of any ignition source (static discharge, hot plates, sparks from equipment) can lead to a fire or explosion. This is the primary and most acute risk associated with this chemical. | [2][4][5][6] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation. | As an alkyl halide, the compound can defat the skin and cause irritation upon direct contact. Prolonged or repeated exposure can lead to dermatitis. This necessitates the use of appropriate chemical-resistant gloves. | [5][6] |
| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation. | Direct contact of liquid or high concentrations of vapor with the eyes will cause significant irritation and potential damage. This mandates the use of chemical splash goggles or a face shield. | [5][6] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation. | The vapor is irritating to the nose, throat, and respiratory tract. Inhalation of vapors should be avoided, making work in a certified chemical fume hood essential. | [5][6] |
The GHS signal word for this chemical is "Danger" , reflecting the high flammability hazard.[4][6]
Section 2: The Hierarchy of Controls: A Risk Mitigation Framework
Effective safety management follows a "hierarchy of controls" to mitigate risk. This framework prioritizes strategies that are inherently more effective and less reliant on human behavior. The application of this hierarchy is mandatory when handling this compound.
Caption: Hierarchy of controls applied to this compound.
Causality:
-
Elimination/Substitution: Given its role as a specific reactive intermediate, elimination or substitution is often not feasible in a research context.
-
Engineering Controls: These are the most critical physical barriers. A chemical fume hood is non-negotiable to control flammable and irritating vapors.[5] Grounding and bonding of containers during large-volume transfers is essential to prevent static electricity, a common ignition source.[5][7][8]
-
Administrative Controls: These are the procedures and policies that ensure safe work. All users must be trained on the specific SOPs for this chemical before work begins.
-
PPE: This is the last line of defense. It protects the user from residual risk that cannot be eliminated by other controls.
Section 3: Standard Operating Procedures for Laboratory Use
Adherence to detailed, validated protocols is essential for mitigating the risks associated with this compound.
Engineering Controls in Practice
-
Ventilation: All manipulations, including weighing, transfers, and reactions, MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This contains vapors, preventing the formation of a flammable atmosphere in the lab and protecting the user from inhalation.[5][6]
-
Ignition Source Control: Absolutely no open flames, hot plates, or non-intrinsically safe electrical equipment (e.g., stir plates, vacuum pumps) should be in the immediate vicinity of the handling area.[5] Use spark-proof tools for any container manipulations.[8]
-
Static Electricity Prevention: For transfers between metal containers exceeding 1 liter, containers must be grounded and bonded to dissipate static charge.[7][8]
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE must be based on the specific hazards of the chemical.
| Protection Type | Specification | Rationale | Source(s) |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against incidental splashes and skin irritation. Check manufacturer's breakthrough time data. For prolonged contact, heavier-duty gloves are required. | [7][9] |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles | Protects against splashes and irritating vapors. Standard safety glasses are insufficient. | [5][7] |
| Face Protection | Face shield (worn over goggles) | Required when there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure). | [5] |
| Body Protection | Flame-resistant laboratory coat | Protects skin from incidental contact and provides a barrier in the event of a flash fire. | [10] |
| Respiratory | NIOSH-approved air-purifying respirator with organic vapor cartridges | Required only if engineering controls fail or for emergency response. A type ABEK (EN14387) filter is recommended. Routine use indicates a failure of engineering controls that must be addressed. | [7] |
Experimental Protocol: A Step-by-Step Workflow for Safe Handling
-
Preparation:
-
Ensure the chemical fume hood is on, uncluttered, and the sash is at the proper working height.
-
Assemble all necessary glassware and equipment within the hood.
-
Verify the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: dry chemical or CO₂).[5]
-
Don all required PPE as specified in Table 3.2.
-
-
Aliquotting/Transfer:
-
Before opening, allow the container to reach the ambient temperature of the fume hood to prevent pressure changes.
-
Slowly open the container, pointing the cap away from your face.
-
Perform all transfers over a secondary containment tray to catch any potential drips or spills.
-
Use only clean, dry glassware.
-
-
Reaction Setup:
-
If heating is required, use a heating mantle with a temperature controller or an oil bath. Do not use an open-flame Bunsen burner or a hot plate.
-
Ensure any reaction is properly vented, especially if gas evolution is possible.
-
-
Post-Handling:
Section 4: Emergency Response Protocols
Preparedness is key to minimizing harm in the event of an incident.
Spill Management Workflow
The response to a spill is dictated by its size and location.
Caption: Decision workflow for this compound spills.
Key Principles:
-
Personal Safety First: Do not attempt to clean a large spill without proper training and respiratory protection.[6]
-
Ignition Control: The immediate removal of all potential ignition sources is the highest priority.[5][6]
-
Containment: Prevent the spill from entering drains or waterways.[5][6]
-
Materials: Use inert, non-combustible absorbents like sand, earth, or vermiculite.[6][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Fire Response
-
For small fires: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[5][6]
-
For large fires: Apply water spray or fog from a distance to cool containers and control the fire; solid streams of water may be ineffective and spread the flammable liquid.[6]
-
Vapor Hazard: Vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".
-
Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
First Aid Protocols
Immediate and correct first aid can significantly reduce the severity of an exposure. Always seek professional medical attention following any exposure.[5][6]
| Exposure Route | Protocol | Source(s) |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. | [5][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. | [5][7][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6][7] |
Section 5: Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][8]
-
The storage location must be a designated flammables area, away from heat, sparks, and open flames.[7]
-
Store separately from strong oxidizing agents and other incompatible materials.
-
Ensure containers are properly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Waste Management
-
All materials contaminated with this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.
-
Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[7]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[5][8]
Conclusion
This compound is a valuable chemical intermediate whose utility is paired with a significant flammability hazard and moderate health risks. A safety-first mindset, grounded in a thorough understanding of its properties, is paramount. The effective implementation of the hierarchy of controls—prioritizing robust engineering controls like fume hoods and strict administrative protocols—is the only reliable method for ensuring the safety of laboratory personnel. Personal protective equipment serves as a crucial final barrier but should never be relied upon as the primary means of protection. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this compound.
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ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]
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The Commercial Landscape of 3-(Chloromethyl)pentane: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. 3-(Chloromethyl)pentane (CAS No. 4737-41-1), a halogenated alkane, has emerged as a versatile and valuable intermediate. Its unique structural motif, featuring a branched pentyl chain with a reactive chloromethyl group, offers chemists a strategic tool for introducing the 2-ethylbutyl moiety into a variety of molecular scaffolds. This guide provides an in-depth technical overview of the commercial availability, synthesis, physicochemical properties, applications, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development.
Part 1: Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers, with a significant concentration of manufacturers and distributors based in China.[1][2] It is typically offered in various purities, with research-grade options of 95% or higher being common.[3] For laboratory-scale research and development, it is commonly supplied in quantities ranging from grams to kilograms. Industrial-scale quantities are also available upon request from numerous suppliers, indicating its utility in larger-scale manufacturing processes.
When sourcing this compound, it is crucial for researchers and procurement managers to consider not only the purity but also the supplier's reliability and documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Table 1: Prominent Commercial Suppliers of this compound
| Supplier Name | Location | Purity | Notes |
| NINGBO INNO PHARMCHEM CO.,LTD. | China | ≥98% | Offers bulk supply and contract manufacturing.[1] |
| HANGZHOU LEAP CHEM CO., LTD. | China | N/A | Specialized fine chemical supplier for research and development. |
| JHECHEM CO LTD | China | ≥98% | Manufactory offering industrial grade product. |
| Sigma-Aldrich (Merck) | Global | 95% | A well-established supplier for research chemicals.[3] |
| Santa Cruz Biotechnology | Global | N/A | Supplier for research use only.[3] |
This table is not exhaustive but represents a sample of key suppliers.
Part 2: Synthesis and Manufacturing
The primary and most industrially viable route for the synthesis of this compound is the chlorination of the corresponding primary alcohol, 2-ethyl-1-butanol. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[2][4] The reaction proceeds via a nucleophilic substitution mechanism, generally an Sₙ2 pathway, which is characteristic for the conversion of primary alcohols to alkyl halides.[5]
The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[5] The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl generated.
Experimental Protocol: Synthesis of this compound from 2-Ethyl-1-butanol
This protocol is a representative procedure based on established methods for the chlorination of primary alcohols.[4][6]
Materials:
-
2-Ethyl-1-butanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-ethyl-1-butanol and anhydrous diethyl ether. Cool the flask in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 10 °C during the addition. If using pyridine, it can be added to the alcohol solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitoring by TLC or GC is recommended).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Diagram 1: Synthetic Pathway of this compound
Caption: Synthesis of this compound from 2-ethyl-1-butanol.
Part 3: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in synthesis, and for the prediction of its behavior in various chemical environments.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4737-41-1 | [3] |
| Molecular Formula | C₆H₁₃Cl | [3] |
| Molecular Weight | 120.62 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 126-128 °C | [1] |
| Density | 0.891 g/mL at 25 °C | [6] |
| Flash Point | 19 °C (66 °F) | [1] |
| Refractive Index (n²⁰/D) | 1.423 | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Part 4: Applications in Organic Synthesis and Drug Development
The utility of this compound in organic synthesis stems from the reactivity of the carbon-chlorine bond. As a primary alkyl halide, it readily participates in nucleophilic substitution reactions (Sₙ2), making it an excellent alkylating agent for introducing the 2-ethylbutyl group.[1] This branched, lipophilic moiety can be strategically incorporated into molecules to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
While specific blockbuster drugs directly utilizing this compound as a starting material are not prominently documented in publicly available literature, its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules is well-recognized.[1][7][8][9][10] Its application is particularly relevant in the early stages of drug discovery and process development where the exploration of structure-activity relationships (SAR) necessitates the synthesis of diverse analogs.
The 2-ethylbutyl group introduced by this compound can serve several purposes in drug design:
-
Increased Lipophilicity: Enhancing the ability of a drug candidate to cross biological membranes.
-
Steric Shielding: Modifying the interaction of a molecule with its biological target or metabolic enzymes.
-
Scaffold Modification: Providing a non-aromatic, flexible substituent to explore new chemical space.
Beyond pharmaceuticals, this compound is also a key intermediate in the manufacturing of agrochemicals, such as herbicides, insecticides, and fungicides, as well as in the synthesis of specialty chemicals like flavors and fragrances.[1][11]
Diagram 2: Role of this compound in Synthesis
Caption: General reaction scheme for this compound.
Part 5: Safety, Handling, and Toxicology
This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from sources of ignition.[12] As with all alkyl halides, it should be treated as a potentially hazardous substance. Alkyl halides as a class are known to be reactive and can have toxicological effects.[13][14][15]
GHS Hazard Classification:
-
Flammable Liquids: Category 2 (Highly flammable liquid and vapor)[12]
Precautionary Measures:
-
Handling: Use in a fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While specific, in-depth toxicological data for this compound is limited in publicly accessible databases, the general toxicological profile of short-chain alkyl halides suggests potential for local irritation and, with prolonged or high-level exposure, more systemic effects.[15][16] As a reactive alkylating agent, there is a theoretical potential for genotoxicity, and appropriate handling procedures to minimize exposure are essential.[13][14][17]
Conclusion
This compound is a commercially significant and synthetically versatile building block that provides a reliable means of introducing the 2-ethylbutyl group into a wide range of molecules. Its ready availability and straightforward synthesis make it an attractive intermediate for researchers and process chemists in the pharmaceutical, agrochemical, and specialty chemical industries. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible utilization in research and development. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of foundational intermediates like this compound in the chemist's toolbox is unlikely to diminish.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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PubChem. (n.d.). Pentane, 3-(chloromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Kim, S., Lim, H., Choi, Y., Lee, G., & Lee, K. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6529.
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Government of Canada. (2022, March 4). Alkyl Halides Group - information sheet. Retrieved from [Link]
- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.
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Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
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Government of Canada. (2022, March 5). Draft Screening Assessment Alkyl Halides Group. Retrieved from [Link]
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PYG Lifesciences. (2024, December 23). Exploring the Essential Role of Pharma Intermediates in Drug Manufacturing. Retrieved from [Link]
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Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
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ResearchGate. (2025, August 7). Genotoxicity profiles of common alkyl halides and esters with alkylating activity | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP1609846B1 - Use of 3-(Methoxymethyl)-2-pentylcyclopenta derivatives in perfume compositions.
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PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]
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reactivity of the carbon-chlorine bond in 3-(Chloromethyl)pentane
An In-Depth Technical Guide to the Reactivity of the Carbon-Chlorine Bond in 3-(Chloromethyl)pentane
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-chlorine (C-Cl) bond in this compound (CAS No: 4737-41-1). As a primary alkyl halide with significant β-branching, its behavior in nucleophilic substitution and elimination reactions deviates substantially from simple straight-chain analogs. This document elucidates the pivotal role of steric hindrance in dictating reaction pathways, favoring mechanisms that circumvent direct backside attack. We will explore the competitive interplay between SN1, SN2, E1, and E2 mechanisms, supported by mechanistic principles and field-proven experimental considerations. This guide is intended for researchers, chemists, and drug development professionals who utilize alkyl halides as intermediates in complex organic synthesis.[1][2][3]
Molecular Structure and Physicochemical Properties
This compound is a colorless, flammable liquid with the molecular formula C₆H₁₃Cl.[4][5] Its structure is characterized by a chlorine atom attached to a primary carbon. However, the critical feature influencing its reactivity is the substitution pattern on the adjacent (β) carbon, which is a tertiary center bonded to two ethyl groups and a hydrogen. This significant branching near the reaction site is the primary determinant of its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4737-41-1 | [5][6] |
| Molecular Formula | C₆H₁₃Cl | [4][5] |
| Molecular Weight | 120.62 g/mol | [4] |
| Boiling Point | 126-128 °C (at 753 mmHg) | [4][6] |
| Density | 0.891 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.423 | [4][6] |
| Flash Point | 19 °C (66 °F) | [4][5] |
The Dominant Influence of Steric Hindrance
The core principle governing the reactivity of this compound is steric hindrance. In nucleophilic substitution reactions, the SN2 mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack).[7][8] The bulky ethyl groups on the β-carbon in this compound effectively shield this backside, making a direct SN2 approach exceptionally difficult.[9][10]
This high degree of steric congestion dramatically reduces the rate of SN2 reactions compared to less branched primary alkyl halides like 1-chloropentane.[10][11] Consequently, reaction conditions that would typically favor an SN2 pathway often lead to alternative mechanisms or require significantly more forcing conditions.
Caption: Sₙ1/E1 pathway involving carbocation rearrangement.
E2 vs. E1 Mechanisms
Given the difficulty of substitution, elimination reactions are often the major pathways.
-
E2 (Elimination Bimolecular): This concerted mechanism is favored by strong, bulky bases (e.g., potassium tert-butoxide) that are poor nucleophiles. [12][13]The base removes a proton from the β-carbon simultaneously as the C-Cl bond breaks, forming a double bond. [14]Due to the steric hindrance at the α-carbon, E2 is often a highly competitive and synthetically useful pathway for this substrate. The major product is typically the most substituted (Zaitsev's) alkene, although a very bulky base can favor the less substituted (Hofmann) product. [12]
-
E1 (Elimination Unimolecular): This mechanism competes directly with the SN1 pathway, as they share the same carbocation intermediate. [12][14]After the formation and rearrangement to the tertiary carbocation, a weak base (often the solvent) can abstract an adjacent proton to form an alkene. E1 reactions are common when heating the alkyl halide in a polar protic solvent without a strong base.
Table 2: Predicted Reaction Outcomes under Various Conditions
| Condition | Primary Mechanism | Major Product(s) | Rationale |
| Strong, unhindered nucleophile (e.g., NaI in acetone) | SN2 | Very slow or no reaction | Severe steric hindrance blocks backside attack. [10] |
| Weak nucleophile, polar protic solvent (e.g., ethanol, heat) | SN1 / E1 | Tertiary ether/alcohol and alkenes | Reaction proceeds via a rearranged tertiary carbocation. [15] |
| Strong, non-bulky base (e.g., NaOH in ethanol/water) | E2 > SN2 | Alkenes (Zaitsev) | E2 is kinetically faster than the sterically hindered SN2. [16] |
| Strong, bulky base (e.g., KOtBu in t-BuOH) | E2 | Alkenes (Hofmann/Zaitsev) | The bulky base strongly favors elimination over any substitution. [13] |
Experimental Protocols
The following protocols are designed to probe the distinct reactivity of this compound.
Protocol 1: Solvolysis in Ethanol (SN1/E1 Conditions)
This experiment demonstrates the SN1/E1 pathway via carbocation rearrangement.
Objective: To hydrolyze this compound under solvolytic conditions and characterize the resulting substitution and elimination products.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (5.0 g, 41.4 mmol) and 50 mL of 80% aqueous ethanol.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by gas chromatography (GC). The disappearance of the starting material indicates reaction completion (expected to be slow, >12 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the organic products with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product mixture by GC-MS and ¹H NMR to identify the expected products: 3-ethoxy-3-methylpentane (SN1 product) and various isomeric hexenes (E1 products).
Caption: Experimental workflow for the solvolysis of this compound.
Protocol 2: Elimination with Potassium tert-Butoxide (E2 Conditions)
This experiment is designed to maximize the yield of elimination products.
Objective: To perform an E2 elimination on this compound using a strong, sterically hindered base.
Methodology:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (6.97 g, 62.1 mmol) in 40 mL of anhydrous tert-butanol.
-
Reactant Addition: Add this compound (5.0 g, 41.4 mmol) dropwise to the stirred solution at room temperature over 15 minutes.
-
Reaction Execution: After the addition is complete, heat the mixture to 50 °C for 4 hours. Monitor the reaction by TLC or GC for the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully pour it over 100 g of ice. Extract the mixture with pentane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL). Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (due to the volatility of the alkene products).
-
Analysis: Characterize the resulting alkene isomers by GC-MS and NMR spectroscopy.
Conclusion
The reactivity of the carbon-chlorine bond in this compound is not typical of a primary alkyl halide. Its behavior is overwhelmingly dictated by the severe steric hindrance imposed by the β-ethyl groups. This structural feature renders the SN2 pathway kinetically unfavorable, forcing the molecule into alternative SN1/E1 or E2 reaction manifolds. For drug development professionals and synthetic chemists, this understanding is critical: attempting to use this compound as a simple alkylating agent in an SN2 fashion will likely fail. Instead, its synthetic utility lies in its propensity to undergo elimination to form specific alkenes or to generate a stable tertiary carbocation via rearrangement, which can then be trapped to form tertiary-substituted products. The choice of reaction conditions—specifically the strength and steric bulk of the base/nucleophile and the polarity of the solvent—provides the critical control needed to direct the outcome toward the desired product.
References
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-
Brainly.in. (2023). rxn of 3-chloro 3 methyl pentane with aq. sodium hydroxide at room temp yields an alcohol. Retrieved from [Link]
-
PubChem. (n.d.). Pentane, 3-(chloromethyl)-. Retrieved from [Link]
- NIST. (n.d.). Pentane, 3-chloro-3-methyl-.
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Navigating the Unseen Dangers: A Technical Guide to the Safe Handling of 3-(Chloromethyl)pentane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Chloromethyl)pentane, a halogenated alkane, presents a significant yet often underestimated profile of hazards in the research and drug development landscape. While its utility as a synthetic intermediate is valuable, its inherent risks necessitate a comprehensive understanding and meticulous handling protocols.[1][2] This guide provides an in-depth analysis of the potential hazards associated with this compound, moving beyond generic safety data to offer field-proven insights and self-validating protocols. The core directive of this document is to empower laboratory professionals with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of their research. The primary and most immediate hazard is its high flammability, but this guide will also delve into its toxicological profile, reactivity with common laboratory reagents, environmental impact, and emergency response procedures.
The Physicochemical Hazard Profile of this compound
A thorough understanding of a chemical's physical and chemical properties is the foundation of a robust safety protocol. This compound is a colorless liquid with properties that demand respect and careful management.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [3][4][5] |
| Molecular Weight | 120.62 g/mol | [3][5][6][7] |
| Boiling Point | 126-128 °C @ 753 mmHg | [4][5][7] |
| Density | 0.891 g/mL at 25 °C | [4][7] |
| Flash Point | 19 °C (66.2 °F) - closed cup | |
| Refractive Index | n20/D 1.423 | [4][7] |
| Solubility | Insoluble in water | [3] |
The most critical value in this table from a safety perspective is the flash point of 19°C (66.2°F) . This classifies this compound as a highly flammable liquid, capable of forming ignitable vapor-air mixtures at or even below typical room temperature.
GHS Hazard Classification and Understanding the Risks
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are paramount:
-
Flammable Liquids, Category 2 (H225: Highly flammable liquid and vapor) [8]
This classification underscores the severe fire hazard associated with this compound. Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.
Pictogram:
Signal Word: Danger
Toxicological Hazards: Beyond the Obvious
Routes of Exposure and Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation. High concentrations of vapors may lead to dizziness, headache, and other central nervous system effects.
-
Skin Contact: Can cause skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
It is crucial to handle this compound with the assumption that it may possess these toxicological properties, and to take all necessary precautions to avoid exposure.
Reactivity Hazards: A Guide to Incompatible Materials
The reactivity of this compound, particularly with common laboratory reagents, is a critical area of concern. As an alkyl halide, it can undergo a variety of reactions, some of which can be hazardous if not controlled.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to violent reactions, increasing the risk of fire and explosion.
-
Strong Bases: May react with strong bases, potentially leading to elimination reactions and the formation of flammable byproducts.
-
Metals: Reactive metals such as sodium, potassium, and magnesium can react vigorously with alkyl halides.
A logical workflow for assessing reactivity hazards is crucial before commencing any new experimental protocol involving this compound.
Caption: Workflow for assessing reactivity hazards.
Environmental Hazards: A Responsibility Beyond the Lab
Chlorinated alkanes as a class of compounds can be persistent in the environment and may be harmful to aquatic organisms.[9] While specific ecotoxicity data for this compound is limited, it is prudent to handle it as a substance with potential for environmental damage. Therefore, all releases to the environment should be strictly avoided.
Safe Handling and Storage Protocols
A multi-layered approach to safety is essential when working with this compound. This includes engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound, including transfers and reactions, must be conducted in a well-ventilated chemical fume hood.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, consider the use of an inert atmosphere (e.g., nitrogen or argon).
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that all containers and equipment are properly grounded and bonded during transfers of the liquid.
Administrative Controls
-
Restricted Access: Areas where this compound is stored and handled should be clearly marked and restricted to authorized personnel.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this compound should be written, reviewed, and readily available to all users.
-
Training: All personnel who will handle this chemical must receive specific training on its hazards and the procedures for safe handling and emergency response.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, should be sufficient. If there is a risk of exposure above permissible limits, a respirator may be required.
Caption: Hierarchy of controls for safe handling.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use a non-combustible absorbent material such as sand or earth to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]
-
Cleanup: Carefully collect the absorbed material into a suitable, sealed container for disposal.[11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
For large spills, evacuate the area and contact your institution's emergency response team immediately.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal of this compound Waste
Waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.[12]
-
Containerization: Use a designated, properly labeled, and sealed container for waste collection.[12][13]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in the regular trash.[12]
Case Study: Lessons from a Chlorinated Hydrocarbon Incident
While a specific incident report for this compound was not identified, a well-documented case of a large-scale chlorine release from a train derailment in Graniteville, South Carolina, in 2005, highlights the severe consequences of exposure to chlorinated compounds.[15][16] The incident resulted in multiple fatalities and hundreds of injuries due to the toxic cloud that formed.[15][16] This tragic event underscores the critical importance of robust containment, emergency preparedness, and immediate and appropriate response to any release of a hazardous chlorinated substance. The initial confusion over the identity of the released chemical also emphasizes the need for clear labeling and readily accessible safety information.[15]
Conclusion
This compound is a valuable chemical intermediate, but its hazardous properties, particularly its high flammability, demand a high level of respect and meticulous adherence to safety protocols. By implementing the comprehensive strategies outlined in this guide—from understanding its physicochemical properties and reactivity to establishing robust handling procedures and emergency plans—researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
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A Technical Guide to 3-(Chloromethyl)pentane: Synthesis, Properties, and Applications
Abstract
3-(Chloromethyl)pentane (CAS No. 4737-41-1) is a primary alkyl halide that serves as a versatile and important intermediate in the landscape of modern organic synthesis.[1][2] While not a compound of significant historical discovery in its own right, its utility is grounded in the well-established and historically rich chemistry of alkyl halides. This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. It covers the compound's physicochemical properties, details common and efficient synthetic methodologies with mechanistic insights, explores its reactivity and broad applications, and outlines essential safety and handling protocols. The focus is on providing practical, field-proven insights into its synthesis and use as a valuable molecular building block.
Introduction to this compound
This compound, also known by its synonym 2-ethyl-1-chlorobutane, is a halogenated organic compound with the molecular formula C₆H₁₃Cl.[1][3] Structurally, it is a pentane backbone with a chloromethyl group attached to the third carbon. As a primary alkyl halide, the chlorine atom is positioned on a carbon that is bonded to only one other carbon atom, a feature that dictates its primary mode of reactivity.[4]
This compound is not typically found in consumer products but is a crucial intermediate used for its ability to act as an alkylating agent, introducing the branched 2-ethylbutyl group into more complex molecular structures.[2][5] Its applications are widespread, serving as a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), various agrochemicals such as herbicides and fungicides, and a range of specialty chemicals including fragrances and dyes.[1][6] The demand for high-purity this compound is driven by these critical industries that rely on its specific structure to build molecular complexity.[6]
Physicochemical and Spectroscopic Properties
The effective use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is a colorless, highly flammable liquid.[1][3] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4737-41-1 | [3] |
| Molecular Formula | C₆H₁₃Cl | [1][3] |
| Molecular Weight | 120.62 g/mol | [1][3] |
| Boiling Point | 126-128 °C (at 753 mmHg) | [1] |
| Density | 0.891 g/mL (at 25 °C) | |
| Refractive Index (n20/D) | 1.423 | |
| Flash Point | 19 °C (66.2 °F) | [7] |
| Solubility | Insoluble in water | [8][9] |
Synthesis of this compound
Historical Context and Modern Methods
The synthesis of alkyl halides from alcohols is a cornerstone of organic chemistry.[5][10] Historically, methods involved the use of strong hydrogen halides, but these conditions are often harsh and can lead to side reactions, particularly rearrangements in secondary and tertiary systems. The development of milder and more selective reagents in the 20th century provided chemists with a more robust toolkit. For the conversion of a primary alcohol like 2-ethyl-1-butanol to this compound, two methods are particularly prevalent: reaction with thionyl chloride (SOCl₂) and the Appel reaction.
Common Synthetic Routes
A. Reaction with Thionyl Chloride (SOCl₂)
The use of thionyl chloride is a classic and effective method for converting primary and secondary alcohols into their corresponding chlorides.[11] The reaction's primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[11]
The mechanism depends on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism.[12][13] However, for a primary alcohol, an Sₙ2 pathway is more likely.[12] The addition of pyridine inverts the stereochemistry, as the pyridine reacts with an intermediate to free a chloride ion, which then acts as a nucleophile in a standard Sₙ2 attack.[12]
Caption: Mechanism of alcohol chlorination using thionyl chloride.
B. The Appel Reaction
The Appel reaction provides a milder, neutral-condition alternative for converting alcohols to alkyl chlorides.[14] It utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[15] This method is particularly suitable for substrates that are sensitive to acidic conditions.[14] The strong thermodynamic driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[14][15]
The mechanism begins with the activation of triphenylphosphine by carbon tetrachloride to form a phosphonium salt.[16][17] The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium salt.[15] This creates an excellent leaving group, which is then displaced by a chloride ion in a classic Sₙ2 fashion, leading to an inversion of configuration if the carbon center is chiral.[16][18]
Caption: Key steps of the Appel Reaction mechanism.
Detailed Experimental Protocol (Appel Reaction)
The following protocol is a representative procedure for the synthesis of this compound from 2-ethyl-1-butanol.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous carbon tetrachloride (CCl₄, 1.5 equivalents) and anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.1 equivalents) portion-wise to the stirred solution.
-
Substrate Addition: Slowly add 2-ethyl-1-butanol (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Chlorination with CCl₄ often requires reflux temperatures.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The major challenge is often the removal of the triphenylphosphine oxide byproduct.[14] This can be achieved by precipitating the oxide by adding a non-polar solvent like hexanes and filtering, or through column chromatography.
-
Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reactions with atmospheric moisture and oxygen.
-
Anhydrous Reagents: Water can react with the phosphonium intermediates, reducing the yield.
-
Excess CCl₄: Often used both as a reagent and a solvent.
-
Reflux: Provides the necessary activation energy for the chlorination step to proceed at a reasonable rate.[14]
Reactivity and Synthetic Utility
General Reactivity
As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions.[19] The carbon atom bonded to the chlorine is relatively unhindered, allowing nucleophiles to attack from the backside and displace the chloride leaving group. This makes it a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.[4][5] Elimination reactions (E2) can compete with substitution, especially when using strong, bulky bases, but Sₙ2 is typically the dominant pathway with most common nucleophiles.[19]
Caption: Generalized Sₙ2 reaction workflow for this compound.
Applications in Industry
The utility of this compound lies in its role as a versatile building block across several key industrial sectors:
-
Pharmaceuticals: It serves as a crucial intermediate in the multi-step synthesis of various drug derivatives and Active Pharmaceutical Ingredients (APIs).[1][6] Its branched alkyl structure can be incorporated to modify the lipophilicity and steric profile of a drug candidate, potentially improving its efficacy and pharmacokinetic properties.
-
Agrochemicals: In the agricultural sector, it is a key component in the manufacture of crop protection chemicals, including herbicides, insecticides, and fungicides.[1][6]
-
Specialty Chemicals: The compound is also used in the synthesis of high-value fine chemicals. This includes the production of specific flavors, fragrances, and dyes where the 2-ethylbutyl moiety is required for the final product's desired properties.[1][6]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS02 (Flame) | [7] |
| Signal Word | Danger | [3][7] |
| Hazard Statement | H225: Highly flammable liquid and vapor | [3][8] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames. | [8][9] |
| P233: Keep container tightly closed. | [8][9] | |
| P240: Ground/bond container and receiving equipment. | [8][9] | |
| P280: Wear protective gloves/eye protection/face protection. | [8][9] | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, flame-retardant antistatic protective clothing, and chemical-resistant gloves. | [7] |
| Storage | Store in a well-ventilated place. Keep cool. Classified under Storage Class 3 (Flammable liquids). | [7][9] |
Conclusion
This compound is a foundational intermediate in organic synthesis, valued for its utility as a primary alkylating agent. While its own "discovery" is not a distinct event, its synthesis and application are rooted in some of the most fundamental and powerful reactions in chemistry. Through reliable synthetic methods such as the Appel reaction or reaction with thionyl chloride, it can be efficiently prepared from its corresponding alcohol. Its predictable Sₙ2 reactivity makes it an indispensable tool for researchers and chemical manufacturers in the pharmaceutical, agrochemical, and specialty chemical industries, enabling the construction of complex molecules essential for modern technology and medicine.
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Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-(Chloromethyl)pentane
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)pentane is a versatile primary alkyl halide that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a chlorine atom attached to a primary carbon with moderate branching at the beta-position, makes it an interesting substrate for studying and applying nucleophilic substitution reactions. Understanding the mechanistic nuances of its reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in pharmaceutical and agrochemical research.[1] This guide provides a detailed exploration of the theoretical and practical aspects of nucleophilic substitution reactions involving this compound.
Mechanistic Considerations: The SN1 vs. SN2 Dichotomy
Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[2][3] The preferred pathway for a given reaction is determined by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature.
For this compound, a primary alkyl halide, the SN2 mechanism is generally favored .[2][4] This is because primary carbocations are highly unstable, making the formation of a carbocation intermediate required for an SN1 pathway energetically unfavorable.[4][5]
However, the ethyl groups on the carbon adjacent to the electrophilic center introduce some steric hindrance.[6] While not as significant as in secondary or tertiary systems, this steric bulk can slightly decrease the rate of SN2 reactions compared to less hindered primary alkyl halides like 1-chlorobutane.[4][6]
The SN2 Pathway with this compound
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[4] This leads to an inversion of stereochemistry if the carbon were chiral (which is not the case for this compound). The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-X][Nu]).[2][7]
To promote the SN2 pathway and achieve high yields, the following conditions are generally preferred:
-
Strong Nucleophiles: Anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻, N₃⁻) are more reactive than their neutral counterparts.[8]
-
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[8][9][10] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.[8]
-
Moderate Temperatures: Higher temperatures can favor the competing elimination (E2) reaction, so reactions are often run at room temperature or with gentle heating.
Can an SN1 Reaction Occur?
While highly unlikely under standard conditions, it's important to consider the possibility of an SN1 pathway, especially under conditions that could favor carbocation formation. An SN1 reaction proceeds in a stepwise manner, beginning with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[11] The carbocation is then rapidly attacked by a nucleophile.[11] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide (Rate = k[R-X]).[12][13]
For this compound, the initially formed primary carbocation is very unstable. However, it could potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[14][15][16]
Potential SN1 Rearrangement Pathway. This diagram illustrates the hypothetical SN1 mechanism for this compound, including the potential for a 1,2-hydride shift to form a more stable tertiary carbocation, which would lead to a rearranged product.
Conditions that might favor this pathway (though still unlikely to be the major route) include:
-
Very Weak Nucleophiles/Solvolysis: Using a polar protic solvent (like ethanol or water) as the nucleophile.[9][10]
-
Lewis Acid Catalysis: The presence of a Lewis acid could assist in the removal of the chloride ion.
In practice, for synthetic applications with this compound, reaction conditions should be chosen to exclusively favor the SN2 pathway to avoid mixtures of products.[17]
Experimental Protocols
Safety First: this compound is a highly flammable liquid and vapor.[18][19] It may also cause skin and eye irritation.[20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]
Protocol 1: Synthesis of an Ether via Williamson Ether Synthesis (SN2)
This protocol describes the synthesis of 3-(ethoxymethyl)pentane using sodium ethoxide as the nucleophile.
Materials and Reagents:
-
This compound
-
Ethanol (anhydrous)
-
Sodium metal
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add small pieces of sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: Cool the sodium ethoxide solution to room temperature. Add this compound dropwise to the stirred solution.
-
Heating: After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain 3-(ethoxymethyl)pentane.
Causality: The use of a strong nucleophile (ethoxide) and a polar solvent that can also act as the reagent source (ethanol) drives the reaction via the SN2 mechanism. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of an Azide (SN2)
This protocol details the synthesis of 3-(azidomethyl)pentane, a useful intermediate for the synthesis of amines.
Materials and Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide in DMF. Add this compound to the solution.
-
Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water to remove residual DMF, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (azides can be thermally unstable).
Causality: Sodium azide is an excellent nucleophile for SN2 reactions. DMF is a polar aprotic solvent that enhances the nucleophilicity of the azide anion, accelerating the reaction.[8]
Protocol 3: Synthesis of a Thioether (SN2)
This protocol outlines the formation of a thioether using a thiol as the nucleophile.[21]
Materials and Reagents:
-
This compound
-
Ethanethiol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve ethanethiol in ethanol. Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide dropwise to form the sodium ethanethiolate.
-
Reaction: To the stirred thiolate solution, add this compound dropwise at room temperature.
-
Stirring: Allow the reaction to stir at room temperature for 4-6 hours or until completion as indicated by TLC.
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. Purify the resulting thioether by distillation or column chromatography.
Causality: The thiolate anion is a very powerful nucleophile, making this SN2 reaction efficient at room temperature.[21] The reaction is typically faster than with corresponding alkoxides due to the higher polarizability of sulfur.
Data Summary and Visualization
The choice of nucleophile and solvent significantly impacts the reaction conditions and outcomes.
| Nucleophile Source | Nucleophile | Solvent | Typical Temp. (°C) | Expected Pathway | Product Class |
| Sodium Ethoxide | EtO⁻ | Ethanol | Reflux | SN2 | Ether |
| Sodium Azide | N₃⁻ | DMF | 50-60 | SN2 | Alkyl Azide |
| Ethanethiol + NaOH | EtS⁻ | Ethanol | 25 | SN2 | Thioether |
| Sodium Cyanide | CN⁻ | DMSO | 50-70 | SN2 | Nitrile |
| Ammonia | NH₃ | Ethanol | High Pressure | SN2 | Primary Amine |
General Experimental Workflow for SN2 Reactions. This flowchart outlines the typical steps involved in performing and working up an SN2 reaction with this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Side reactions (Elimination - E2). | Use a less sterically hindered base/nucleophile. Run the reaction at a lower temperature. | |
| Multiple Products | SN1 pathway/rearrangement occurred. | Ensure conditions strongly favor SN2: use a strong nucleophile and a polar aprotic solvent. Avoid solvolysis conditions. |
| Over-alkylation (e.g., with amines). | Use a large excess of the nucleophile (e.g., ammonia) to minimize the formation of secondary and tertiary amines.[22] | |
| Difficulty in Purification | Product and starting material have similar boiling points. | Use high-efficiency fractional distillation or switch to column chromatography for purification. |
| Residual polar aprotic solvent (DMF/DMSO). | Perform multiple aqueous washes during the work-up to thoroughly remove the high-boiling solvent. |
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Nucleophilic Substitution of Alkyl Halides . (n.d.). University of Calgary. Retrieved from [Link]
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Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers . (2005). Organic Chemistry Portal. Retrieved from [Link]
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Comparing Sn1 and Sn2 . (2010). YouTube. Retrieved from [Link]
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Common nucleophilic substitution reactions . (2020). Chemistry LibreTexts. Retrieved from [Link]
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experimental protocol for Williamson ether synthesis using 3-(Chloromethyl)pentane
An Application Note for the Synthesis of 1-ethoxy-3-ethylpentane via Williamson Ether Synthesis
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1-ethoxy-3-ethylpentane, utilizing the Williamson ether synthesis. The protocol details the reaction of 3-(chloromethyl)pentane with sodium ethoxide, prepared in situ from sodium metal and absolute ethanol. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, safety protocols, and product characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Introduction and Mechanistic Overview
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this process, an alkoxide ion (RO⁻), a potent nucleophile, attacks an electrophilic carbon atom of a substrate bearing a good leaving group, typically an alkyl halide.
The general mechanism involves:
-
Deprotonation: An alcohol is deprotonated by a strong base (e.g., sodium hydride or an alkali metal) to form a highly reactive alkoxide.
-
Nucleophilic Attack: The alkoxide performs a backside attack on the alkyl halide, displacing the halide leaving group in a single, concerted step.[2]
For this specific application, we will synthesize 1-ethoxy-3-ethylpentane. The reaction involves the sodium ethoxide nucleophile attacking the primary alkyl halide, this compound.
Reaction Scheme: CH₃CH₂OH + Na → CH₃CH₂O⁻Na⁺ + ½ H₂ (CH₃CH₂)₂CHCH₂Cl + CH₃CH₂O⁻Na⁺ → (CH₃CH₂)₂CHCH₂OCH₂CH₃ + NaCl
The choice of a primary alkyl halide is critical for the success of the Williamson synthesis.[3][4] Primary substrates are highly susceptible to SN2 attack due to minimal steric hindrance.[5] While the alkoxide is also a strong base, the use of a primary halide significantly favors the SN2 pathway over the competing E2 elimination pathway, which becomes dominant with secondary and tertiary alkyl halides.[6]
Materials and Reagents
Proper preparation and handling of reagents are paramount for the success and safety of the synthesis. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium with atmospheric moisture.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. | Properties |
| Sodium Metal | Na | 22.99 | 1.38 g | 0.06 | 1.2 | Highly reactive with water, corrosive.[7] |
| Absolute Ethanol | C₂H₅OH | 46.07 | 40 mL | ~0.68 | Excess | Flammable, hygroscopic. |
| This compound | C₆H₁₃Cl | 120.62 | 6.03 g (6.77 mL) | 0.05 | 1.0 | Flammable liquid, bp: 126-128 °C.[8][9][10] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Solvent | Highly flammable, peroxide former. |
| Saturated NaCl (brine) | NaCl(aq) | - | ~40 mL | - | Wash | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent | Hygroscopic. |
Detailed Experimental Protocol
This protocol is divided into three main stages: the in situ preparation of the sodium ethoxide nucleophile, the SN2 reaction to form the ether, and the subsequent work-up and purification of the product.
Workflow Overview
Caption: Experimental workflow for the synthesis of 1-ethoxy-3-ethylpentane.
Part A: Preparation of Sodium Ethoxide Solution (in situ)
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask via syringe. Begin stirring.
-
Sodium Addition: Carefully cut 1.38 g (0.06 mol) of sodium metal into small pieces while submerged under mineral oil to prevent oxidation. Quickly dry the pieces with a paper towel and add them one at a time to the stirring ethanol.
-
Reaction Completion: Allow the mixture to stir until all the sodium has completely dissolved, forming a clear to slightly yellowish solution of sodium ethoxide in ethanol. This may take 2-3 hours.[11] Gentle heating can be applied if necessary to complete the dissolution.
Part B: Williamson Ether Synthesis
-
Substrate Addition: Once the sodium ethoxide solution has cooled slightly, add 6.77 mL (0.05 mol) of this compound dropwise to the flask using a syringe over 10-15 minutes.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 2-3 hours.
-
Causality: Heating provides the necessary activation energy for the SN2 reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without evaporating the solvent.[3]
-
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), checking for the disappearance of the this compound spot.
Part C: Product Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add 50 mL of deionized water to quench any unreacted sodium ethoxide and dissolve the sodium chloride byproduct.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 30 mL portions of diethyl ether. Combine the organic extracts.
-
Causality: The desired ether product is significantly more soluble in the organic diethyl ether layer than in the aqueous layer. Multiple extractions ensure maximum recovery of the product.
-
-
Washing: Wash the combined organic layer with 40 mL of saturated sodium chloride solution (brine).
-
Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions, facilitating a cleaner separation.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over approximately 5 g of anhydrous magnesium sulfate. Swirl the flask for 10-15 minutes until the drying agent no longer clumps together.
-
Solvent Removal: Filter the dried solution to remove the magnesium sulfate and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield the final product, 1-ethoxy-3-ethylpentane. Collect the fraction boiling at the expected temperature (approx. 145-150 °C).
Product Characterization
The identity and purity of the synthesized 1-ethoxy-3-ethylpentane should be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic C-O stretching band in the 1050-1150 cm⁻¹ region.[14] The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol confirms the formation of the ether.
-
¹H NMR Spectroscopy: Protons on carbons adjacent to the ether oxygen are deshielded and will appear downfield.
-
¹³C NMR Spectroscopy: Carbon atoms bonded directly to the ether oxygen will be shifted downfield.
Safety and Hazard Management
Adherence to strict safety protocols is mandatory for this experiment.
-
Sodium Metal: A highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide.[7][18] It must be handled under an inert liquid (mineral oil) and in a moisture-free environment. Use dry tools for handling. Class D fire extinguishers (for combustible metals) should be available.[18]
-
Sodium Ethoxide: A strong, corrosive base. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19]
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure the experiment is conducted in a certified chemical fume hood, away from any open flames or ignition sources.
-
Alkyl Halide: this compound is a flammable liquid and should be handled with care in a fume hood.[9][20]
-
Waste Disposal: Unreacted sodium metal must be quenched carefully by slow addition to isopropanol before disposal.[21] All organic waste should be collected in a designated, labeled container.
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of sodium ethoxide. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-3-(chloromethyl)pentane. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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PubMed. (1992, April). NMR spectral analysis of cytotoxic ether lipids. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sodium. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]
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Stony Brook University. (2013, February). Standard Operating Procedure SODIUM. Retrieved from [Link]
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YouTube. (2020, December 8). Rank the SN2 reaction rates for the following compounds. Retrieved from [Link]
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Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]
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Organic Chemistry. (2009, April 23). Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 3-(Chloromethyl)pentane in Pharmaceutical Intermediate Synthesis
Introduction
In the landscape of modern pharmaceutical development, the selection of versatile and reliable building blocks is paramount to the efficient synthesis of Active Pharmaceutical Ingredients (APIs). 3-(Chloromethyl)pentane (CAS: 4737-41-1), a reactive primary alkyl halide, has emerged as a crucial intermediate for introducing the 2-ethylbutyl moiety into complex molecular architectures.[1][2] Its structure, featuring a branched alkyl chain, is valuable for modulating the lipophilicity and metabolic stability of drug candidates. This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and presenting detailed, field-proven protocols for its use in key synthetic transformations.
The primary utility of this compound stems from its reactive chloromethyl group, which readily participates in a variety of organic transformations, most notably nucleophilic substitution and organometallic reactions.[1][3] This reactivity, combined with its physical properties, makes it a manageable yet potent tool for synthetic chemists.
| Chemical and Physical Properties of this compound | |
| CAS Number | 4737-41-1[4][5][6] |
| Molecular Formula | C₆H₁₃Cl[1][4][5] |
| Molecular Weight | 120.62 g/mol [1][4][5][6] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 126-128 °C (at 753 mmHg)[1][6] |
| Density | 0.891 g/mL (at 25 °C)[6] |
| Flash Point | 19 °C (66.2 °F)[1][6] |
| Solubility | Insoluble in water, soluble in common organic solvents. |
| Primary Hazard | Highly flammable liquid and vapor (H225)[4][6][7] |
Part 1: Core Synthetic Applications & Mechanistic Rationale
The synthetic utility of this compound is primarily centered on two classes of reactions: Nucleophilic Substitution and Grignard Reagent Formation. Understanding the principles behind these transformations is key to leveraging this reagent effectively.
Nucleophilic Substitution Reactions (Sₙ2 Pathway)
As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[8] This pathway is favored due to the low steric hindrance around the electrophilic carbon and the instability of the corresponding primary carbocation that would be required for an Sₙ1 mechanism.
Causality & Experimental Insight: The Sₙ2 reaction involves a backside attack by a nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step.[9] The choice of solvent and base is critical for maximizing reaction efficiency and minimizing side reactions, such as elimination (E2).
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal. They effectively solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) without solvating the nucleophile itself, thereby enhancing its nucleophilicity.
-
Base Selection: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often used to deprotonate protic nucleophiles (e.g., phenols, secondary amines) in situ or to act as an acid scavenger for the HCl generated when using neutral nucleophiles like primary amines.
Caption: Sₙ2 mechanism for this compound alkylation.
Grignard Reagent Formation and Application
The reaction of this compound with magnesium metal in an anhydrous ether solvent produces the corresponding Grignard reagent, (2-ethylbutyl)magnesium chloride. This powerful organometallic nucleophile is invaluable for forming new carbon-carbon bonds, a cornerstone of complex molecule synthesis.[10]
Causality & Experimental Insight: The formation and use of Grignard reagents require stringent anhydrous conditions, as even trace amounts of water will protonate and destroy the reagent.
-
Initiation: The reaction can sometimes be difficult to initiate. The use of an iodine crystal, a small amount of 1,2-dibromoethane, or mechanical grinding of the magnesium can activate the metal surface and facilitate the reaction.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential. The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent in solution.[11]
-
Application: The resulting Grignard reagent is a potent nucleophile that readily adds to electrophilic carbons, such as those in aldehydes, ketones, and esters, to form alcohols. This provides a reliable route to tertiary alcohols and other functional groups widely found in pharmaceuticals.[12]
Caption: Workflow for Grignard reagent synthesis and reaction.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, including steps for reaction monitoring, purification, and characterization.
Protocol 1: N-Alkylation of a Heterocyclic Amine
This protocol details the synthesis of a substituted amine, a common structural motif in APIs, particularly those targeting the central nervous system.
| Parameter | Value |
| Reactants | 4-Phenylpiperidine, this compound |
| Base | K₂CO₃ (anhydrous, powdered) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 80 °C (Reflux) |
| Monitoring | Thin Layer Chromatography (TLC) |
Step-by-Step Methodology:
-
Apparatus Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenylpiperidine (5.0 g, 31.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile (100 mL) and powdered anhydrous potassium carbonate (8.57 g, 62.0 mmol, 2.0 eq). Stir the resulting suspension vigorously.
-
Alkylation: Add this compound (4.14 g, 34.1 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-82 °C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Final Purification & Characterization: Purify the crude oil via flash column chromatography on silica gel to obtain the pure N-(2-ethylbutyl)-4-phenylpiperidine. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the formation of (2-ethylbutyl)magnesium chloride and its subsequent reaction with cyclohexanone to produce 1-(2-ethylbutyl)cyclohexan-1-ol, an intermediate structure relevant to various therapeutic classes.
| Parameter | Value |
| Reactants | This compound, Magnesium turnings, Cyclohexanone |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Initiator | One small crystal of Iodine (I₂) |
| Temperature | Grignard formation: 40 °C; Addition: 0 °C |
| Monitoring | GC-MS for consumption of cyclohexanone |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Grignard Formation: Place magnesium turnings (1.50 g, 61.7 mmol, 1.5 eq) in the flask. Add one small crystal of iodine.
-
Initiation: In the addition funnel, place a solution of this compound (5.0 g, 41.4 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium turnings. Gently warm the flask with a heat gun until the iodine color fades and bubbling is observed, indicating reaction initiation.
-
Reagent Addition: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at 40 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
Carbonyl Addition: Cool the gray Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (3.67 g, 37.4 mmol, 0.9 eq) in 20 mL of anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the mixture again to 0 °C and quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (Na₂SO₄).
-
Purification & Characterization: Filter and concentrate the organic solution under reduced pressure. Purify the resulting oil by vacuum distillation or flash chromatography to yield pure 1-(2-ethylbutyl)cyclohexan-1-ol. Confirm the structure and purity by NMR and IR spectroscopy.
Part 3: Safety and Handling
This compound is a highly flammable liquid and requires careful handling to mitigate risks.[4][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][6]
-
Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Ground and bond containers when transferring material to prevent static discharge.[4]
-
Fire Safety: Use dry chemical, carbon dioxide, or foam extinguishers. Do not use a direct water stream.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, providing a reliable method for incorporating the 2-ethylbutyl group. Its utility in both Sₙ2 alkylations and Grignard reactions allows for the construction of diverse molecular scaffolds. By understanding the mechanistic principles and adhering to robust, well-defined protocols, researchers and drug development professionals can effectively harness the synthetic potential of this versatile intermediate to accelerate the discovery and production of new therapeutic agents.
References
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The Importance of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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The Essential Role of 3-(Chloromethyl)heptane in Chemical Synthesis: A Guide by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. (1994). PubMed. Retrieved from [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2020). MDPI. Retrieved from [Link]
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Grignard Reagent: Generation and Application in Flow Reactor for Synthesis of Active Pharmaceutical Ingredients. (2022). NIPER, S.A.S. Nagar. Retrieved from [Link]
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Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. (2021). ACS Publications. Retrieved from [Link]
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Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. (2023). PubMed Central. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]
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Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. (1986). PubMed. Retrieved from [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2023). MDPI. Retrieved from [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical. Retrieved from [Link]
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Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Chiral Pharmaceutical Intermediates by Oxidoreductases. (2000). ResearchGate. Retrieved from [Link]
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Sourcing this compound (CAS 4737-41-1): A Guide for Procurement Managers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Pentane, 3-(chloromethyl)-. (n.d.). PubChem. Retrieved from [Link]
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Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. (2022). PubMed Central. Retrieved from [Link]
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The Discovery of Nucleophilic Substitution Reactions. (2023). LibreTexts Chemistry. Retrieved from [Link]
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Process for synthesis of (s) - pregabalin. (2012). PubChem. Retrieved from [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2017). PubMed Central. Retrieved from [Link]
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A new synthetic route for the preparation of pregabalin. (2012). Researcher.Life. Retrieved from [Link]
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Grignard Reactions in Cyclopentyl Methyl Ether. (2012). ResearchGate. Retrieved from [Link]
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Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract of Acacia concinna Pods as a Novel Green Surfactant. (2015). Der Pharma Chemica. Retrieved from [Link]
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). PubMed Central. Retrieved from [Link]
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Aromatic nucleophilic substitution. (n.d.). Science.gov. Retrieved from [Link]
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Analysis of the reactions used for the preparation of drug candidate molecules. (2006). Scilit. Retrieved from [Link]
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Analysis of the reactions used for the preparation of drug candidate molecules. (2006). SciSpace. Retrieved from [Link]
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Application of 3-(Chloromethyl)pentane in Agrochemical Development: A Technical Guide
Introduction: The Strategic Role of Branched Alkyl Chains in Agrochemical Design
In the competitive landscape of agrochemical research and development, the design of novel active ingredients with optimized efficacy, selectivity, and environmental profiles is paramount. The introduction of specific structural motifs plays a crucial role in modulating the physicochemical and biological properties of a molecule. 3-(Chloromethyl)pentane, a readily available and reactive alkylating agent, serves as a valuable building block for introducing a branched 2-ethylbutyl group into potential agrochemical candidates.[1][2] This particular branched aliphatic chain is of significant interest to agrochemical designers for several key reasons:
-
Enhanced Lipophilicity: The non-polar, branched alkyl group can significantly increase the lipophilicity of a molecule. This property is critical for improving its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, thereby enhancing bioavailability and efficacy.
-
Metabolic Stability: Branched alkyl chains can sterically hinder enzymatic degradation pathways within the target organism (e.g., plant or insect) and in the environment. This can lead to increased persistence and a longer duration of action for the agrochemical.
-
Receptor Binding Interactions: The specific size and shape of the 2-ethylbutyl group can lead to favorable van der Waals interactions within the binding pocket of the target protein (e.g., an enzyme or receptor), potentially increasing the potency of the active ingredient.
-
Modulation of Physical Properties: The introduction of this group can influence a molecule's melting point, boiling point, and solubility, which are important considerations for formulation and application.
This technical guide provides a detailed exploration of the application of this compound in the synthesis of a model agrochemical, a novel phenoxy herbicide derivative. It includes a comprehensive synthetic protocol, a discussion of the underlying chemical principles, and a workflow diagram to illustrate the process.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is essential for its safe and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 4737-41-1 | [3] |
| Molecular Formula | C₆H₁₃Cl | [3] |
| Molecular Weight | 120.62 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 126-128 °C | [1] |
| Density | 0.891 g/mL at 25 °C | |
| Flash Point | 66 °F (19 °C) | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Synthetic Application: Preparation of a Model Phenoxy Herbicide
To illustrate the utility of this compound, this section details the synthesis of a novel phenoxyacetic acid derivative, 2-(4-chloro-2-methylphenoxy)acetic acid, a common scaffold in herbicides, with the addition of the 2-ethylbutyl ester. This esterification is a plausible step in modifying a known active ingredient to enhance its properties. The overall synthetic scheme involves a Williamson ether synthesis followed by esterification.
Reaction Scheme
Caption: Synthetic pathway for the model herbicide.
Experimental Protocol
Objective: To synthesize 2-Ethylbutyl 2-(4-chloro-2-methylphenoxy)acetate using this compound.
Materials:
-
4-chloro-2-methylphenol
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
-
Reagents for purification (e.g., silica gel for chromatography, appropriate solvents)
Procedure:
Step 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylphenol (14.26 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (150 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (13.48 g, 0.11 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate.
Step 2: Synthesis of 2-(4-chloro-2-methylphenoxy)acetic acid
-
Dissolve the crude ester from Step 1 in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (60 mL).
-
Heat the mixture to reflux for 2 hours, or until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(4-chloro-2-methylphenoxy)acetic acid.
Step 3: Synthesis of 2-Ethylbutyl 2-(4-chloro-2-methylphenoxy)acetate
-
In a 100 mL round-bottom flask, dissolve the 2-(4-chloro-2-methylphenoxy)acetic acid (10.03 g, 0.05 mol) in N,N-dimethylformamide (DMF, 50 mL).
-
Add anhydrous potassium carbonate (8.29 g, 0.06 mol) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (6.64 g, 0.055 mol) to the mixture.
-
Heat the reaction to 80 °C and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Ethylbutyl 2-(4-chloro-2-methylphenoxy)acetate.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the presence of the 2-ethylbutyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group.
Discussion: Causality and Self-Validation
The choice of this compound as the alkylating agent in the final step is a deliberate one, aimed at introducing the branched 2-ethylbutyl moiety. The use of a polar aprotic solvent like DMF is crucial for this S(_N)2 reaction, as it solvates the potassium cation, leaving the carboxylate anion more nucleophilic. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Each step in the protocol is designed to be self-validating through the use of TLC for reaction monitoring. The distinct polarity differences between the starting materials, intermediates, and the final product allow for clear separation on a TLC plate, providing a reliable method to track the progress of the reaction and determine its endpoint. The purification of the final product via column chromatography ensures a high degree of purity, which is essential for accurate biological testing.
Conclusion and Future Perspectives
This compound is a versatile and valuable intermediate in the synthesis of novel agrochemicals. Its ability to introduce a branched 2-ethylbutyl group allows for the fine-tuning of a molecule's physicochemical properties, which can lead to enhanced biological activity and improved performance in the field. The provided protocol for the synthesis of a model phenoxy herbicide ester is a representative example of how this building block can be effectively utilized in a research and development setting. Further exploration of the incorporation of this and similar branched alkyl groups into other agrochemical scaffolds is a promising avenue for the discovery of new and improved crop protection solutions.
References
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The Importance of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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This compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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This compound CAS 4737-41-1: Your Reliable Supplier for Organic Synthesis in China. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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3-(Chloromethyl)pentane in the synthesis of specialty chemicals
An Application Guide to 3-(Chloromethyl)pentane in Specialty Chemical Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS: 4737-41-1), a versatile primary alkyl halide. Its utility as a reactive building block for introducing the 2-ethylbutyl moiety is explored through detailed application notes and protocols for key organic transformations. This document emphasizes the causality behind experimental choices, adherence to safety protocols, and the validation of synthetic pathways for the development of specialty chemicals, including pharmaceutical and agrochemical intermediates.
Introduction: The Strategic Role of this compound
This compound, also known as 1-chloro-2-ethylbutane, is a valuable intermediate in modern organic synthesis.[1][2] As a primary alkyl halide, its structure offers a reactive site for nucleophilic substitution, enabling the covalent attachment of the sterically hindered yet flexible 2-ethylbutyl group to a wide range of molecular scaffolds. This functional group can be instrumental in modifying the lipophilicity, metabolic stability, and receptor-binding profile of active pharmaceutical ingredients (APIs) or in tailoring the physical properties of specialty materials.[1][3]
The principal applications of this compound are found in sectors demanding high-value, precisely engineered molecules:
-
Pharmaceutical Industry: Serves as a key building block for the synthesis of APIs and complex drug derivatives.[1][2]
-
Agrochemical Sector: Used as an intermediate in the manufacturing of targeted crop protection agents like herbicides and fungicides.[1]
-
Specialty Chemicals: Employed in the synthesis of flavors, fragrances, dyes, and plasticizers.[2][3]
This guide details core synthetic methodologies leveraging this compound, providing both the mechanistic rationale and actionable laboratory protocols.
Compound Profile and Safety Mandates
A thorough understanding of the physicochemical properties and hazards of this compound is a prerequisite for its safe and effective use in any research or manufacturing setting.
Physicochemical & Spectroscopic Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4737-41-1 | [4] |
| Molecular Formula | C₆H₁₃Cl | [3][4] |
| Molecular Weight | 120.62 g/mol | [3][4] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 126-128 °C @ 753 mmHg | [3] |
| Density | 0.891 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.423 | [3] |
| Flash Point | 19 °C (66.2 °F) - closed cup |
GHS Hazard Information and Safe Handling
This compound is classified as a highly flammable liquid and requires stringent safety protocols.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids, Category 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapour |
Protocol for Safe Handling:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[4]
Core Synthetic Applications & Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic carbon of the chloromethyl group, making it an excellent substrate for Sₙ2 reactions. The primary nature of the alkyl halide favors substitution over elimination, especially with non-basic nucleophiles.
Application I: Carbon Chain Extension via Cyanide Substitution
The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is a classic method for extending the carbon chain by one atom. The resulting nitrile, 1-cyano-2-ethylbutane, is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in other transformations.[3]
Mechanistic Rationale (Sₙ2 Pathway): The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electron-deficient methylene carbon (C-1) of this compound. This occurs in a single, concerted step where the C-CN bond forms simultaneously as the C-Cl bond breaks. The chloride ion is displaced as the leaving group.
Caption: General workflow for N-alkylation of amines.
Experimental Protocols
The following protocols are representative procedures and should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Synthesis of 2-Ethylbutyl Cyanide
Objective: To synthesize 1-cyano-2-ethylbutane via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 eq) and anhydrous DMSO.
-
Addition of Alkyl Halide: Stir the suspension and add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or GC until the starting material is consumed (typically 4-6 hours). Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, and elevated temperature increases the reaction rate.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The washes remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield 2-ethylbutyl cyanide as a colorless liquid.
Protocol 2: Synthesis of 1-(2-Ethylbutoxy)-4-nitrobenzene
Objective: To synthesize an aryl ether via Williamson ether synthesis.
Materials:
-
4-Nitrophenol (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
This compound (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M aqueous HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-nitrophenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Stir the mixture vigorously and add this compound (1.1 eq).
-
Reaction: Heat the mixture to 60 °C and stir overnight. Monitor the reaction for the disappearance of 4-nitrophenol. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, and DMF is a suitable polar aprotic solvent. 60 °C provides enough thermal energy without causing decomposition.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1 M HCl (to remove excess base), water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure product.
Summary of Representative Transformations
The following table showcases downstream products that can be synthesized from this compound, illustrating its versatility.
[3]| Reactant Class | Nucleophile/Reagent | Product Structure (Example) | Application Area | | :--- | :--- | :--- | :--- | | Cyanide Salt | CN⁻ | 1-Cyano-2-ethylbutane | Organic Synthesis Intermediate | | Substituted Phenol | 5-Bromo-2-formylphenoxide | 5-Bromo-2-(2-ethylbutoxy)benzaldehyde | Specialty Chemicals, API Synthesis | | Phenylmethanol | [5-Chloro-2-(hydroxymethyl)phenyl] | [5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol | Pharmaceutical Intermediate | | Indole Derivative | 1H-Indole-5-carboxylate | Methyl 1-[5-chloro-2-(2-ethylbutoxy)benzyl]-1H-indole-5-carboxylate | Drug Development |
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The Importance of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Cas 4737-41-1, this compound. (n.d.). LookChem. [Link]
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Pentane, 3-(chloromethyl)-. (n.d.). PubChem. [Link]
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A rapid method of N-alkylation of amines. (1968). Journal of the Chemical Society C: Organic. [Link]
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NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes. (n.d.). Vedantu. [Link]
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Solved Be sure to answer all parts. Given the overall. (2023). Chegg.com. [Link]
- Identify if each reaction proceeds via SN2, E2, SN1, or E1, and d... (n.d.). Pearson+. [https://plus.pearson.com/courses/pearson-plus-tombrouc-9780134042282/products/48a58a9e-f78a-40d6-9473-b6c201646279/pages/urn:pearson:content:id:48a58a9e-f78a-40d6-9473-b6c201646279?location=Chapter-7-Reactions-of-Alkyl-Halides-Substitution-Reactions-and-Elimination-Reactions&part=urn:pearson:content:id:48a58a9e-f78a-40d6-9473-b6c201646279 252321)
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Grignard PDF. (n.d.). ResearchGate. [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
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Alkylation of Amines. (2022). YouTube. [Link]
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Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. (n.d.). Organic Syntheses. [Link]
-
Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]
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laboratory scale synthesis procedure for 3-(Chloromethyl)pentane derivatives
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-(chloromethyl)pentane, a versatile alkyl halide intermediate. This compound serves as a critical building block in the synthesis of various high-value compounds, including Active Pharmaceutical Ingredients (APIs), agrochemicals like herbicides and fungicides, and specialty chemicals such as fragrances and dyes.[1][2] This guide details a robust and widely-used protocol involving the chlorination of the corresponding primary alcohol with thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol with critical safety considerations, and outline a general method for the subsequent conversion of this compound into further derivatives via Grignard reagent formation. This application note is designed for researchers, scientists, and drug development professionals who require a practical, reliable, and well-understood method for preparing this key synthetic intermediate.
Synthetic Strategy and Mechanistic Insights
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis.[3][4] While several reagents can achieve this, thionyl chloride (SOCl₂) is often the preferred choice for preparing primary alkyl chlorides like this compound from its precursor, 2-ethyl-1-butanol.[4][5]
Causality of Reagent Choice: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying the purification process.
Reaction Mechanism: The reaction proceeds through a two-step mechanism.
-
Formation of an Alkyl Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation (often by a mild base like pyridine or even another alcohol molecule), forms a reactive alkyl chlorosulfite intermediate.[5][7]
-
Nucleophilic Substitution: The chloride ion generated in the first step then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group. This step can proceed via two main pathways depending on the reaction conditions:
-
Sₙi (Substitution Nucleophilic internal): In the absence of a base like pyridine, the chloride is delivered from the chlorosulfite intermediate itself, leading to retention of stereochemistry.
-
Sₙ2 (Substitution Nucleophilic bimolecular): In the presence of pyridine, the base reacts with the intermediate, and the chloride ion then attacks in a classic Sₙ2 fashion, resulting in an inversion of stereochemistry.[7][8] For a primary alcohol like 2-ethyl-1-butanol, the distinction is less critical, but the use of pyridine is common to neutralize the HCl byproduct.[6]
-
The irreversible decomposition of the leaving group into SO₂ and a chloride ion makes the final step highly favorable.[6]
Caption: Reaction mechanism for alcohol chlorination using SOCl₂.
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of 2-ethyl-1-butanol to this compound.
2.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 2-Ethyl-1-butanol | C₆H₁₄O | 102.17 | 25.0 g | 0.245 | Starting material |
| Thionyl Chloride | SOCl₂ | 118.97 | 35.0 g (21.2 mL) | 0.294 | Corrosive, toxic, reacts violently with water [9] |
| Pyridine | C₅H₅N | 79.10 | 2.0 mL | 0.025 | Optional catalyst/HCl scavenger |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Anhydrous solvent |
| 5% Sodium Bicarbonate | NaHCO₃ | - | 50 mL | - | Aqueous solution for workup |
| Brine | NaCl(aq) | - | 50 mL | - | Saturated aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
2.2. Safety Precautions
-
Thionyl Chloride is extremely hazardous. It is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water to release toxic gases (HCl and SO₂).[9][10]
-
This entire procedure must be performed in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE) at all times, including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton).[11][12]
-
Ensure an eyewash station and safety shower are immediately accessible.[13]
-
All glassware must be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent reaction of thionyl chloride with atmospheric moisture.
2.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Attach a gas outlet adapter to the top of the condenser connected to a gas bubbler or a trap containing sodium hydroxide solution to neutralize HCl and SO₂ gases.
-
Reagent Preparation: Charge the flask with 2-ethyl-1-butanol (25.0 g, 0.245 mol) and anhydrous diethyl ether (50 mL). If using, add pyridine (2.0 mL) to the flask.
-
Addition of Thionyl Chloride: Place thionyl chloride (35.0 g, 0.294 mol) into the dropping funnel. Cool the reaction flask in an ice-water bath to 0-5 °C.
-
Reaction: Begin stirring the alcohol solution and add the thionyl chloride dropwise from the dropping funnel over a period of 45-60 minutes. Maintain the internal temperature below 10 °C during the addition. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 35-40 °C for diethyl ether) for 1-2 hours to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the reaction mixture back to room temperature. Carefully and slowly pour the reaction mixture over ~100 g of crushed ice in a beaker to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 126-128 °C.[1]
2.4. Characterization
The final product, this compound, is a colorless liquid.[1] Its identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Expected Yield: 75-85%
-
Physical Properties:
Synthesis of Derivatives: Grignard Reagent Formation
This compound is an excellent precursor for creating Grignard reagents, which are powerful carbon nucleophiles used to form new carbon-carbon bonds.[17]
General Protocol:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.
-
Initiation: Add a small crystal of iodine and a few drops of this compound dissolved in anhydrous diethyl ether or THF. Gentle warming may be required to initiate the reaction (indicated by bubbling and the disappearance of the iodine color).
-
Addition: Once initiated, add the remaining solution of this compound in anhydrous ether dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: The resulting Grignard reagent, 3-ethylpentylmagnesium chloride, can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, or esters, to generate more complex molecules.[18][19] The reaction is typically followed by an acidic workup to protonate the resulting alkoxide.[18]
Caption: Experimental workflow for the synthesis of this compound.
References
-
Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. (2013). Available at: [Link]
-
New Jersey Department of Health. (n.d.). Thionyl Chloride Hazardous Substance Fact Sheet. Available at: [Link]
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Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]
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Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Available at: [Link]
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Scribd. (n.d.). Alkyl Halide Synthesis Methods. Available at: [Link]
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Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. Available at: [Link]
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Hyperconjugation. (2024). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Video]. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Available at: [Link]
- Google Patents. (2008). US20080228016A1 - Method for Chlorinating Alcohols.
-
Organic Chemistry 1: An open textbook. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Available at: [Link]
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Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. In Green Chemistry Series. Available at: [Link]
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Vedantu. (n.d.). Preparation of Alkyl Halides: Methods & Key Reactions Explained. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 4737-41-1: Your Reliable Supplier for Organic Synthesis in China. Available at: [Link]
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Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pentane, 3-(chloromethyl)-. PubChem Compound Database. Available at: [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. [Video]. YouTube. Available at: [Link]
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Stenutz. (n.d.). This compound. Available at: [Link]
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Chemdad. (n.d.). 3-CHLORO-3-METHYLPENTANE. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chloro-3-ethylpentane. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-3-(chloromethyl)pentane. PubChem Compound Database. Available at: [Link]
-
Professor Dave Explains. (2015). Grignard Reaction. [Video]. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-3-ethylpent-1-yne. PubChem Compound Database. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Video]. YouTube. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 3-chloro-3-ethylpentane. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)-3-methylpentane. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-3-(chloromethyl)pentane. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Production of methanol - Patent US-3920717-A. PubChem Patent Summary. Available at: [Link]
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Application Note & Protocol: Synthesis of 4-Ethylhexanenitrile via Nucleophilic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 4-ethylhexanenitrile through the reaction of 3-(chloromethyl)pentane with sodium cyanide. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis for forming new carbon-carbon bonds.[1] The resulting nitrile is a valuable intermediate, serving as a precursor for the synthesis of primary amines, carboxylic acids, and ketones, which have broad applications in the pharmaceutical, agrochemical, and specialty chemical industries.[2][3][4][5] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures for handling highly toxic reagents, and offers guidance on data analysis and troubleshooting.
Scientific Foundation: The SN2 Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] This pathway is favored due to the nature of the substrate, this compound, which is a primary alkyl halide.
-
Substrate: As a primary alkyl halide, the electrophilic carbon atom bonded to the chlorine is sterically unhindered, making it highly accessible to nucleophilic attack.[1][6]
-
Nucleophile: The cyanide anion (-:C≡N:), supplied by sodium cyanide, is a potent nucleophile.[7][8] The negative charge is primarily on the carbon atom, which attacks the electrophilic carbon of the alkyl halide.[7][8]
-
Mechanism: The reaction occurs in a single, concerted step. The cyanide nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group (a "backside attack").[6] Simultaneously, as the new carbon-carbon bond forms, the carbon-chlorine bond breaks.[7][9] This process proceeds through a high-energy transition state where the central carbon is transiently bonded to both the incoming nucleophile and the outgoing leaving group.[9]
The choice of solvent is critical. The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in an alcoholic solvent like ethanol.[10][11] Ethanol is often chosen for its ability to dissolve sodium cyanide to an adequate extent while minimizing side reactions.[12] It is imperative to use anhydrous conditions, as the presence of water can lead to the formation of 3-ethyl-1-pentanol as a competing substitution product.[10][13][14]
CRITICAL SAFETY PROTOCOLS
WARNING: Sodium cyanide is a highly toxic and rapidly acting poison.[15][16] Exposure via inhalation, ingestion, or skin absorption can be fatal.[16] This protocol must only be executed by trained personnel in a properly equipped laboratory.
-
Hydrogen Cyanide (HCN) Gas Hazard: Sodium cyanide reacts with acids, moisture, and even atmospheric carbon dioxide to produce highly toxic and flammable hydrogen cyanide gas.[15][17] All operations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile gloves; always check manufacturer compatibility data).[16][18][19]
-
Emergency Preparedness: An emergency plan must be in place. Keep a cyanide antidote kit accessible and ensure personnel are trained in its use. A safety shower and eyewash station must be immediately available.[19]
-
Cyanide Quenching and Waste Disposal: All glassware, equipment, and waste streams containing cyanide must be decontaminated before removal from the fume hood. A standard procedure involves quenching with an excess of sodium hypochlorite (bleach) or hydrogen peroxide in an alkaline solution (pH > 10) to oxidize cyanide to the significantly less toxic cyanate (OCN-).[15][20]
Materials and Experimental Design
Reagent and Equipment Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| This compound | C₆H₁₃Cl | 120.62 | 126-128[21][22][23] | 0.891[21][22][23] | 4737-41-1[22][23] |
| Sodium Cyanide | NaCN | 49.01 | 1496[15] | 1.596[15] | 143-33-9[15] |
| 4-Ethylhexanenitrile | C₈H₁₅N | 125.21 | ~195-200 (est.) | N/A | 82598-77-4[24][25] |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 78.37 | 0.789 | 64-17-5 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Analytical equipment: TLC plates, GC-MS, FTIR, NMR spectrometer
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Place the apparatus under a positive pressure of an inert gas (e.g., Nitrogen).
-
In the flask, place sodium cyanide (5.4 g, 0.11 mol, 1.1 equivalents).
-
Add 100 mL of anhydrous ethanol to the flask. Begin stirring to create a suspension.
Step 2: Reagent Addition and Reflux
-
In the dropping funnel, add this compound (12.1 g, 0.10 mol, 1.0 equivalent).
-
Add the this compound dropwise to the stirred sodium cyanide suspension over 30 minutes. The reaction may be mildly exothermic.
-
Once the addition is complete, heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle.[12][14]
-
Maintain the reflux with vigorous stirring for 6-12 hours.
Step 3: Reaction Monitoring
-
Periodically monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is considered complete upon the disappearance of the this compound starting material.
Step 4: Workup and Cyanide Quenching
-
Cool the reaction mixture to room temperature.
-
CRITICAL QUENCHING STEP: While stirring in the fume hood, slowly and carefully add an aqueous solution of sodium hypochlorite (household bleach, ~150 mL) to the reaction mixture. Ensure the pH remains alkaline (pH > 10) by adding 1M NaOH if necessary. This will oxidize any unreacted cyanide. Stir for 1-2 hours to ensure complete destruction.
-
Filter the mixture through a pad of Celite to remove the precipitated sodium chloride and other inorganic salts.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification and Characterization
-
The resulting crude oil is purified by vacuum distillation to yield 4-ethylhexanenitrile as a clear, colorless liquid.
-
Characterize the final product using Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy (expect a sharp C≡N stretch around 2240 cm⁻¹), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Expected Yield: 75-85%
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-ethylhexanenitrile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet reagents or solvent. 2. Insufficient reaction time or temperature. 3. Poor quality sodium cyanide. | 1. Ensure use of anhydrous solvent and dry glassware. 2. Extend reflux time and confirm correct temperature. 3. Use fresh, finely ground sodium cyanide. |
| Significant Alcohol Byproduct Formation | Presence of water in the reaction mixture. | Rigorously dry all glassware, use anhydrous grade solvent, and maintain a positive pressure of inert gas.[10][14] |
| Low Isolated Yield After Workup | 1. Incomplete extraction. 2. Product loss during distillation. | 1. Perform additional extractions of the aqueous layer. 2. Ensure the vacuum distillation setup is efficient and monitor fractions carefully. |
| Difficulty Filtering Precipitated Salts | Fine particle size of NaCl clogging the filter. | Use a thick pad of a filter aid like Celite to improve filtration speed and efficiency. |
References
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- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
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Application Note & Protocol: Synthesis of 3-Pentylacetonitrile via SN2 Displacement
Introduction: The Strategic Importance of Nitrile Synthesis
The synthesis of alkyl nitriles is a cornerstone transformation in organic chemistry, providing a versatile entry point into a multitude of functional groups, including amines, carboxylic acids, and ketones. This application note details a robust and efficient protocol for the preparation of 3-pentylacetonitrile from 3-(chloromethyl)pentane. The reaction proceeds via the Kolbe nitrile synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]
This method is particularly effective for primary alkyl halides like this compound, as they are minimally sterically hindered, allowing for a rapid and high-yielding reaction with the cyanide nucleophile.[2][3] The protocol emphasizes the use of dimethyl sulfoxide (DMSO) as a solvent, which has been shown to significantly accelerate the rate of nucleophilic displacement of alkyl halides by cyanide ions compared to traditional alcoholic solvents.[4] A critical focus of this guide is the safe handling of sodium cyanide, an acutely toxic reagent that demands rigorous adherence to safety protocols.
Reaction Scheme and Mechanism
The conversion of this compound to 3-pentylacetonitrile is achieved by reacting it with sodium cyanide (NaCN). This reaction extends the carbon chain by one carbon, a valuable feature in synthetic planning.[5]
Overall Reaction: (Self-generated image, not from search results) this compound reacts with Sodium Cyanide to yield 3-Pentylacetonitrile and Sodium Chloride.
Mechanism: The SN2 Pathway The reaction proceeds through a concerted SN2 mechanism. The cyanide ion (-:C≡N:), a potent nucleophile, attacks the electrophilic carbon atom attached to the chlorine.[6]
-
Backside Attack: The nucleophilic carbon atom of the cyanide ion attacks the carbon bearing the chlorine atom from the side opposite to the chlorine-carbon bond (a "backside attack").[3][7]
-
Transition State: A single, high-energy transition state is formed where the C-CN bond is partially forming at the same time the C-Cl bond is partially breaking. The central carbon atom momentarily adopts a trigonal bipyramidal geometry.[3]
-
Displacement and Product Formation: As the C-CN bond fully forms, the C-Cl bond breaks completely, with the chloride ion acting as the leaving group. This entire process occurs in one step without the formation of any intermediates.[6]
The use of a polar aprotic solvent like DMSO is crucial. DMSO solvates the sodium cation (Na+) effectively, leaving the cyanide anion (CN-) relatively "bare" and highly nucleophilic, thereby accelerating the reaction.[1]
Workflow Visualization
The following diagram outlines the complete experimental workflow from reactant preparation to final product analysis.
Caption: Experimental workflow for the synthesis of 3-pentylacetonitrile.
Critical Safety Precautions: Handling Sodium Cyanide
Sodium cyanide (NaCN) is a highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[8][9] Strict adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations of solid NaCN and the reaction itself must be performed inside a certified chemical fume hood with good ventilation to prevent inhalation of dust or potential vapors.[8][10]
-
Personal Protective Equipment (PPE):
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids or acidic solutions. This reaction liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[11] All glassware must be free of acid residue.
-
Waste Disposal:
-
All solid waste contaminated with cyanide (gloves, paper towels, pipette tips) must be quenched in a dedicated basic solution (e.g., aqueous sodium hypochlorite or a mixture of ferrous sulfate and sodium bicarbonate) before disposal in a designated hazardous waste container.[10]
-
Aqueous cyanide waste must be collected in a separate, clearly labeled container and must never be mixed with acidic waste streams.[10]
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15-20 minutes.[9][10]
-
Inhalation: Move the victim to fresh air immediately. If not breathing, perform artificial respiration using a bag valve mask; do not use mouth-to-mouth resuscitation.[10]
-
Ingestion: Do NOT induce vomiting.[10]
-
In all cases of exposure, seek immediate medical attention. Ensure a copy of the Safety Data Sheet (SDS) for sodium cyanide is available for emergency responders.
-
Detailed Experimental Protocol
5.1 Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | ≥98%, granular | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl Ether (Et2O) | Anhydrous | Fisher Scientific |
| Sodium Sulfate (Na2SO4) | Anhydrous, granular | VWR |
| Saturated NaCl solution (Brine) | N/A | Lab-prepared |
| Deionized Water | N/A | Lab-prepared |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Short-path distillation apparatus
-
Standard laboratory glassware
5.2 Reaction Setup and Execution
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to create an inert atmosphere.
-
Reagent Addition: In the fume hood, carefully weigh 4.90 g (0.10 mol) of sodium cyanide and add it to the reaction flask. Add 100 mL of anhydrous DMSO to the flask.
-
Substrate Addition: Using a syringe, add 13.46 g (0.10 mol) of this compound to the stirred NaCN/DMSO suspension.
-
Reaction: Heat the reaction mixture to 80-90°C using a heating mantle. Maintain vigorous stirring. The reaction is typically complete within 4-6 hours.
-
Causality Note: Heating increases the reaction rate by providing the necessary activation energy for the SN2 collision. The use of DMSO ensures the cyanide salt is sufficiently soluble and the nucleophile is highly reactive.[4]
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material.
5.3 Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water. This step precipitates the product and dissolves inorganic salts.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Causality Note: The nonpolar product, 3-pentylacetonitrile, is more soluble in the organic diethyl ether layer than in the aqueous layer, allowing for its separation from the water-soluble DMSO and sodium chloride.
-
-
Washing: Combine the organic extracts and wash them twice with 50 mL of deionized water, followed by one wash with 50 mL of saturated brine solution.
-
Causality Note: The water washes remove residual DMSO, while the brine wash helps to remove the last traces of water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 3-pentylacetonitrile as a clear, colorless liquid.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | This compound (13.46 g, 0.10 mol) |
| Nucleophile | Sodium Cyanide (4.90 g, 0.10 mol) |
| Solvent | Anhydrous DMSO (100 mL) |
| Reaction Temperature | 80-90°C |
| Reaction Time | 4-6 hours |
| Expected Product | 3-Pentylacetonitrile |
| Theoretical Yield | 12.52 g |
| Typical Isolated Yield | 85-95% (10.6 - 11.9 g) |
| Boiling Point (Predicted) | ~170-175°C at atmospheric pressure |
References
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide. [Link]
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TAEKWANG INDUSTRIAL CO., LTD. (n.d.). Sodium Cyanide. [Link]
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Chem Help ASAP. (2019). synthesis of nitriles through cyanide SN2 reactions. YouTube. [Link]
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Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. [Link]
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Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]
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UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure: Sodium Cyanide. [Link]
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Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
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Chem Help ASAP. (2019). SN2 reaction of alkyl halides. YouTube. [Link]
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Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
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Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. [Link]
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Reaction Mechanism Notes. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]
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Clark, J. (n.d.). the preparation of nitriles. Chemguide. [Link]
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Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. [Link]
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Application Note & Protocols: Analytical Methods for Monitoring 3-(Chloromethyl)pentane Reactions
Abstract
This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 3-(chloromethyl)pentane. As a non-chromophoric, volatile alkyl halide, its reactions, such as nucleophilic substitutions (SN1/SN2), present unique monitoring challenges.[1][2][3][4] This guide offers detailed, field-proven protocols for two primary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative reaction tracking, and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and definitive structural elucidation. The causality behind experimental choices is explained to empower researchers in drug development and organic synthesis to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative in Monitoring this compound Reactions
This compound is a branched alkyl halide and a versatile building block in organic synthesis.[5][6] Its utility lies in its reactivity as an electrophile in nucleophilic substitution reactions to form various derivatives. Monitoring the progress of these reactions is critical for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time), maximizing yield, and minimizing impurity formation.
The analytical challenge stems from the physicochemical properties of this compound and its likely reaction products:
-
Lack of a UV Chromophore: The molecule does not absorb ultraviolet light, rendering standard UV-based visualization in techniques like TLC and HPLC ineffective without derivatization.[7][8]
-
Volatility: Its low boiling point makes it an ideal candidate for Gas Chromatography.[9][10]
This guide provides robust protocols for TLC and GC-MS, enabling researchers to overcome these challenges and gain precise insights into their reaction kinetics and outcomes.
Thin-Layer Chromatography (TLC): A Rapid, Qualitative Monitoring Tool
TLC is an indispensable technique for the real-time, qualitative assessment of a reaction's progress.[11][12] It allows for a quick visualization of the consumption of starting material and the formation of products.
Principle of Separation
In this protocol, we will use normal-phase TLC, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is non-polar.[13][14] The separation is based on the principle of adsorption. Non-polar compounds, like this compound, have a weaker affinity for the polar silica gel and will travel further up the plate with the non-polar mobile phase, resulting in a higher Retention Factor (Rf).[14][15] More polar products will interact more strongly with the silica gel and travel shorter distances, exhibiting lower Rf values.[14][15]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [13][16]
Visualization of Non-UV Active Compounds
Since this compound is not UV-active, visualization requires chemical staining after the plate has been developed.[7][17] Common destructive visualization methods include:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alcohols, amines, and alkenes, which are potential products of this compound reactions. It appears as yellow-to-brown spots on a purple background.[17]
-
Iodine Vapor: An iodine chamber can be used as a semi-destructive method. Iodine vapor adsorbs onto the surface of the organic compounds, rendering them visible as brownish spots. This method is effective for a wide range of compounds.[8][18]
Detailed Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F₂₅₄ pre-coated aluminum-backed TLC plates
-
TLC developing chamber with a lid
-
Capillary spotters
-
Mobile Phase: e.g., 10% Ethyl Acetate in Hexane (This is a starting point and may need optimization)[19]
-
Visualization agent: Potassium permanganate stain or an iodine chamber
-
Heat gun
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[20]
-
Spotting:
-
Using a capillary spotter, apply a small spot of the starting material (a dilute solution of this compound) on the origin.
-
On the same plate, spot the reaction mixture at different time points (e.g., t=0, t=1h, t=2h).
-
It is good practice to co-spot the starting material and the reaction mixture in one lane to directly compare their migration.[20]
-
-
Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors.[11]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber with the lid.[11]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
For Potassium Permanganate Stain: Quickly dip the plate into the KMnO₄ solution, remove excess stain with a paper towel, and gently heat with a heat gun until spots appear.[16]
-
For Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine until brownish spots become visible.[18] Circle the spots with a pencil as they will fade over time.[18]
-
-
Analysis: Calculate the Rf values for the starting material and any new spots (products). A successful reaction will show the disappearance or diminishing intensity of the starting material spot and the appearance of new spots with different Rf values.
TLC Workflow Diagram
Caption: Workflow for monitoring reactions using TLC.
Expected Results and Interpretation
| Compound Type | Expected Rf Range (10% EtOAc/Hexane) | Appearance with KMnO₄ Stain |
| This compound | High (e.g., 0.7 - 0.9) | No reaction (background color remains) |
| Polar Product (e.g., Alcohol) | Low to Medium (e.g., 0.2 - 0.4) | Yellow/brown spot on a purple background |
| Less Polar Product (e.g., Ether) | Medium to High (e.g., 0.5 - 0.7) | May show a faint spot or no reaction depending on the structure |
A diminishing spot at high Rf corresponding to the starting material and the appearance of a new, lower Rf spot indicates product formation.
Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Analysis and Structural Confirmation
For definitive identification and quantification, GC-MS is the gold standard for volatile compounds like this compound.[21][22] The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides mass information for structural elucidation.
Principle of GC-MS
A liquid sample of the reaction mixture is injected into a heated port, where it vaporizes.[10] An inert carrier gas (e.g., Helium) sweeps the vaporized sample onto a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[23] Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column first. As the components elute, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[10]
Method Development Considerations
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a versatile choice for separating alkyl halides and their derivatives.[10]
-
Temperature Program: A temperature gradient is typically used to ensure good separation of volatile components at the beginning of the run and timely elution of higher-boiling products.
-
Mass Spectrometry: Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries (e.g., NIST) for compound identification.[24] The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of chlorine and alkyl fragments.[25][26][27]
Detailed Protocol for GC-MS Analysis
Materials:
-
GC-MS system with an autosampler
-
Appropriate GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
-
High-purity Helium carrier gas
-
GC vials with septa
-
Volatile solvent for dilution (e.g., Dichloromethane or Hexane)
-
Internal standard (optional, for quantitative analysis, e.g., naphthalene)[28]
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample significantly with a volatile solvent (e.g., 1:1000 in dichloromethane) in a GC vial.
-
If using an internal standard, add a known concentration to the sample.
-
-
Instrument Setup (Example Parameters):
-
Inlet: 250 °C, Split mode (e.g., 50:1)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 2 minutes
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
-
Data Processing:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak.
-
Compare the obtained mass spectra with a library (e.g., NIST) to confirm the identity of the starting material, products, and byproducts.
-
For quantitative analysis, integrate the peak areas of the analyte and the internal standard to determine the concentration and calculate the reaction conversion.
-
GC-MS Workflow Diagram
Caption: Workflow for quantitative reaction analysis by GC-MS.
Expected Data and Interpretation
| Parameter | This compound |
| Molecular Formula | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol [5] |
| Expected Retention Time | Early eluting peak (dependent on exact conditions) |
| Key Mass Fragments (m/z) | 85 ([M-Cl]⁺), 57, 43, 29 (characteristic alkyl fragments)[25][27] |
By monitoring the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s) over time, a quantitative reaction profile can be constructed.
Conclusion
The complementary use of TLC and GC-MS provides a powerful analytical toolkit for monitoring reactions involving this compound. TLC offers a rapid, cost-effective method for qualitative, real-time reaction tracking at the bench. GC-MS delivers the high-resolution separation and detailed mass spectral data required for unambiguous compound identification and accurate quantification of reaction components. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can achieve robust and reliable monitoring of their chemical transformations, leading to more efficient process development and a deeper understanding of reaction mechanisms.
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University of Rochester Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
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GC Derivatization. Regis Technologies. Available from: [Link]
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Krull, I. S., et al. Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Journal of Chromatographic Science. Available from: [Link]
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Chromatography Forum. Best column for analysis of halogenates and hydrocarbons. Available from: [Link]
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Plant Extract. Illuminating the Invisible: Visualization and Detection of Compounds in TLC. Available from: [Link]
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Reddit. In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate? Reddit. Available from: [Link]
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Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]
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Restek. Guide to GC Column Selection and Optimizing Separations. Restek. Available from: [Link]
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Mitei, Y. C., et al. Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]
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Vanhoenacker, G., et al. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. PubMed. Available from: [Link]
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Phenomenex. Guide to Choosing a GC Column. Phenomenex. Available from: [Link]
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Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]
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Singh, S., et al. Method Development and Validation of Gas Chromatography. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 107585, this compound. Available from: [Link]
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Opawale, F. O., et al. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available from: [Link]
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Current Protocols. Thin Layer Chromatography (TLC). Available from: [Link]
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SCION Instruments. GC Method Development - Webinar. SCION Instruments. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Selective Functionalization of C(sp3)–H bonds: Catalytic Chlorination and Bromination by. The Royal Society of Chemistry. Available from: [Link]
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Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available from: [Link]
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Khan Academy. Sn1 vs Sn2: Summary. Khan Academy. Available from: [Link]
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Helda - University of Helsinki. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Helda - University of Helsinki. Available from: [Link] S_etal_RSC_Advances_2020.pdf?sequence=1
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Application Notes and Protocols: Purification of Products Derived from 3-(Chloromethyl)pentane
Abstract: 3-(Chloromethyl)pentane is a versatile branched alkyl halide intermediate, pivotal in the synthesis of complex molecules within the pharmaceutical, agrochemical, and specialty chemical sectors.[1][2] Its utility as an alkylating agent means that products derived from it are destined for applications where purity is not merely a goal, but a stringent requirement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, strategies, and detailed protocols for purifying compounds synthesized from this compound. The methodologies covered include distillation, column chromatography, and recrystallization, with a strong emphasis on the causal logic behind procedural choices and robust safety practices.
Critical Safety Protocols: Handling Halogenated Hydrocarbons
Before any purification begins, a thorough understanding and implementation of safety protocols are mandatory. This compound and many of its derivatives are hazardous.
Core Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor with a low flash point.[1][3] All procedures must be conducted away from ignition sources such as heat, sparks, and open flames.[3][4] All equipment must be properly grounded to prevent static discharge.[3]
-
Health Hazards: It is known to cause skin and eye irritation, and may cause respiratory irritation upon inhalation.[5][6]
-
General Reactivity: As an alkyl halide, it can react with a variety of nucleophiles. Unintended reactions can occur if stored or handled improperly.
Mandatory Safety Measures:
-
Engineering Controls: Always handle this compound and its volatile derivatives inside a certified chemical fume hood to ensure adequate ventilation.[4][5] Use explosion-proof electrical equipment.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal techniques.[5]
-
Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[5]
-
-
Spill & Waste Management: Keep appropriate spill containment materials (e.g., absorbent pads, sand) readily available. Dispose of all chemical waste in properly labeled containers according to institutional and governmental regulations.[6]
The Crude Product: Understanding the Impurity Profile
The choice of a purification technique is dictated by the physical and chemical properties of the desired product relative to its impurities. Reactions involving this compound, typically nucleophilic substitutions or eliminations, can result in a complex mixture containing:
-
Unreacted this compound: The starting material may not be fully consumed.
-
Desired Product(s): The target molecule from the intended reaction.
-
By-products: Resulting from side reactions. For instance, elimination reactions may compete with substitution, leading to alkene by-products.[7]
-
Reagents and Catalysts: Any excess reagents or catalysts used in the reaction.
-
Solvents: The reaction solvent.
A preliminary analysis of the crude mixture by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for devising an effective purification strategy.
Purification Strategy Selection: A Logic-Based Approach
The optimal purification path depends on the physical state of the desired product and the nature of the impurities. The following decision tree provides a logical framework for selecting the appropriate technique.
Caption: Decision tree for selecting a primary purification technique.
Detailed Purification Protocols
The following protocols are generalized for products derived from this compound. Researchers must adapt them based on the specific properties of their target compound.
Protocol 4.1: Preparatory Purification via Liquid-Liquid Extraction
Principle: This is often the first step post-reaction (workup) to separate the organic product from water-soluble impurities like inorganic salts, strong acids, or bases. It relies on the differential solubility of solutes in two immiscible liquid phases (typically an organic solvent and an aqueous solution).
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralizing acids)
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Beakers, Erlenmeyer flasks
Procedure:
-
Transfer: Ensure the reaction mixture is at room temperature. Transfer it to a separatory funnel of appropriate size.
-
Dilution: Add an organic solvent to dissolve the crude product, if not already in a suitable solvent.
-
Aqueous Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. Causality: This removes water-soluble salts and polar impurities.
-
Neutralization (if necessary): If the reaction was run under acidic conditions, add saturated NaHCO₃ solution and shake, venting carefully due to CO₂ evolution. Drain the aqueous layer.
-
Brine Wash: Add a volume of brine and shake. Causality: The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer, reducing the amount of drying agent needed.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. Add more until some of the drying agent flows freely.
-
Isolation: Decant or filter the dried organic solution away from the drying agent. The resulting solution contains the crude product, ready for further purification.
Protocol 4.2: Purification of Volatile Liquids by Fractional Distillation
Principle: This technique separates liquid components of a mixture based on differences in their boiling points.[8] It is most effective when the boiling points of the desired product and impurities differ by at least 25 °C. Fractional distillation uses a fractionating column to provide a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles, achieving a better separation than simple distillation.
Materials:
-
Crude, dried organic liquid from Protocol 4.1
-
Round-bottom flask, heating mantle
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser, receiving flasks
-
Boiling chips
-
Clamps and stands
Procedure:
-
Setup: Assemble the distillation apparatus securely in a fume hood. Ensure all joints are properly sealed. Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude liquid. Add 2-3 boiling chips. Causality: Boiling chips prevent bumping and ensure smooth boiling.
-
Heating: Begin heating the flask gently. As the liquid boils, vapor will rise into the fractionating column.
-
Equilibration: Adjust the heating rate so that the vapor front rises slowly through the column. A temperature gradient will establish in the column.
-
Collecting Fractions:
-
Fore-run: Collect the first distillate that comes over. This will be the component with the lowest boiling point, likely residual solvent or volatile impurities.
-
Product Fraction: As the temperature stabilizes at the boiling point of the desired product, switch to a new receiving flask. Collect the distillate while the temperature remains constant.
-
Final Fraction: If the temperature begins to rise again or drop, it indicates the desired product has distilled. Switch to a third flask to collect this final fraction.
-
-
Analysis: Analyze the purity of the collected fractions using TLC, GC, or NMR spectroscopy. Combine pure fractions.
Protocol 4.3: Purification by Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent like silica gel) and a mobile phase (a liquid eluent).[9][10] In normal-phase chromatography, the stationary phase is polar (silica gel), and a less polar mobile phase is used. Non-polar compounds interact weakly with the silica gel and travel down the column faster, while polar compounds are retained longer.[11]
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (or alumina)
-
Sand
-
Eluent (solvent system determined by TLC)
-
Crude product
-
Collection tubes/flasks
-
Air or nitrogen source for pressure (for flash chromatography)
Procedure:
-
Solvent Selection: Use TLC to determine the optimal eluent. The ideal solvent system should give the desired product an Rf value of ~0.3-0.4.
-
Packing the Column:
-
Place a small plug of glass wool at the bottom of the column. Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent. Pour the slurry into the column.
-
Tap the column gently to pack the silica evenly and remove air bubbles. Causality: Air bubbles or cracks in the stationary phase lead to poor separation.
-
Add another layer of sand on top of the silica bed to prevent disruption when adding the sample and eluent.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add eluent to the top of the column.
-
Apply gentle pressure (air or nitrogen) to force the eluent through the column at a steady rate.
-
Continuously collect the eluting solvent (the eluate) in fractions using test tubes or flasks.
-
-
Monitoring: Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.
-
Isolation: Combine the fractions that contain the pure product. Evaporate the solvent using a rotary evaporator to isolate the purified compound.
Protocol 4.4: Purification of Solids by Recrystallization
Principle: This technique purifies crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[12] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. Impurities remain dissolved in the cold solvent (mother liquor).[13]
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks, beakers
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
-
Boiling sticks or chips
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. It should either not dissolve impurities at all or dissolve them very well even at low temperatures. Test small amounts of the crude solid with various solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling stick. On a hot plate, add a small amount of the solvent and bring it to a boil. Continue adding small portions of hot solvent until the solid just dissolves. Causality: Using the minimum amount of solvent is critical for maximizing the yield of recovered crystals.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, drying agent) or if decolorizing carbon was used, perform a hot gravity filtration using a stemless funnel to remove them. Causality: A stemless funnel prevents premature crystallization in the funnel stem.[14]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely in the air, in a desiccator, or in a vacuum oven. The purity can be assessed by taking a melting point.
Data Summary and Troubleshooting
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4737-41-1 | [1][3] |
| Molecular Formula | C₆H₁₃Cl | [1][3] |
| Molecular Weight | 120.62 g/mol | [1][3] |
| Boiling Point | 126-128 °C | [1][3] |
| Density | ~0.89 g/mL at 25 °C | [15] |
| Flash Point | 18.9 °C (66 °F) | [1][3] |
Table 2: Common Purification Problems and Solutions
| Technique | Problem | Potential Cause(s) | Suggested Solution(s) |
| Distillation | Bumping / Uneven Boiling | Lack of boiling chips; heating too rapidly. | Add new boiling chips before heating; heat more gently and evenly. |
| Temperature Fluctuation | Poor insulation; heating rate is inconsistent. | Insulate the column and distillation head with glass wool or foil; maintain a steady heating rate. | |
| Chromatography | Cracking of Silica Bed | Column ran dry; packing was uneven. | Never let the solvent level drop below the top of the silica; ensure even packing by tapping during preparation. |
| Poor Separation | Inappropriate eluent polarity. | Adjust eluent polarity. Use a gradient elution, starting with a non-polar solvent and gradually increasing polarity. | |
| Recrystallization | No Crystals Form | Too much solvent used; solution cooled too quickly. | Boil off some solvent to concentrate the solution; scratch the inside of the flask with a glass rod; add a seed crystal; ensure slow cooling. |
| Oiling Out | Solute is insoluble at the boiling point of the solvent; melting point of the solute is below the solvent's boiling point. | Add more solvent; switch to a lower-boiling point solvent or use a solvent pair. |
References
- 3-Chloro-3-methylpentane - Safety Data Sheet. (2015).
- Preparation and Purification of An Alkyl Halide. (n.d.). Scribd.
- 3-CHLOROPENTANE - Safety Data Sheet. (2024). ChemicalBook.
- This compound. (n.d.). ECHEMI.
- Chloro-3-Methylpentane 3-.pdf - Safety Data Sheet. (2010).
- 3-Methylpentane - Safety Data Sheet. (2025).
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC.
- The Importance of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Making halogenoalkanes (haloalkanes). (n.d.). Chemguide.
- Column chromatography & purification of organic compounds. (2021). YouTube.
- Recrystallization. (n.d.). Wired Chemist.
- 3-chloro-3-methylpentane what is major product. (2025). Filo.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- This compound. (n.d.). MySkinRecipes.
- This compound. (n.d.). MySkinRecipes.
- Preparation of Alkyl Halides. (2021). YouTube.
- Organic Chemistry - Recrystallization Lab Demonstration. (2015). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
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- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. youtube.com [youtube.com]
- 12. Recrystallization [wiredchemist.com]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. This compound [myskinrecipes.com]
Application Notes & Protocols: The Role and Challenges of 3-(Chloromethyl)pentane in Friedel-Crafts Alkylation
Abstract
The Friedel-Crafts alkylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of crucial carbon-carbon bonds.[1][2] However, its practical application is often complicated by the inherent reactivity of the carbocation intermediates, particularly their tendency to rearrange.[3][4][5] This guide provides an in-depth analysis of using 3-(Chloromethyl)pentane, a primary alkyl halide, as an alkylating agent. We will explore the mechanistic pathways, the inevitability of carbocation rearrangement, and the resulting product profile. Furthermore, this document presents detailed protocols for both the direct alkylation, which leads to a rearranged isomer, and an alternative acylation-reduction strategy to synthesize the non-rearranged target molecule, thereby offering a comprehensive solution for researchers in organic synthesis and drug development.
Introduction: The Promise and Peril of Primary Alkyl Halides in Friedel-Crafts Reactions
The Friedel-Crafts alkylation is a powerful method for attaching alkyl groups to an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[6][7] The reaction proceeds by generating a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[8][9][10]
While seemingly straightforward, a significant limitation arises when using primary alkyl halides that can form more stable carbocations through rearrangement.[4][5] this compound serves as a classic example of this challenge. Its structure predisposes the initially formed primary carbocation to a rapid structural reorganization to a more stable secondary carbocation, fundamentally altering the final product. Understanding this pathway is critical for predicting reaction outcomes and designing effective synthetic strategies.
Mechanistic Deep Dive: The Inevitable Rearrangement of the (Pentan-3-yl)methyl Cation
The core of the issue lies in the relative stability of carbocations: tertiary carbocations are more stable than secondary, which are far more stable than primary carbocations. This stability hierarchy is the driving force for rearrangement.[11]
Step 1: Formation of the Primary Carbocation
The reaction is initiated by the Lewis acid catalyst (AlCl₃) abstracting the chloride from this compound. This generates a high-energy, unstable primary carbocation: the (pentan-3-yl)methyl cation.[1][7]
Caption: Formation of the initial primary carbocation.
Step 2: The 1,2-Hydride Shift
Before the aromatic ring can attack this unstable primary carbocation, a faster, intramolecular rearrangement occurs.[12][13] A hydrogen atom from the adjacent tertiary carbon (C3 of the pentane chain) shifts with its pair of electrons to the electron-deficient primary carbon. This process, known as a 1,2-hydride shift, results in the formation of a more stable secondary carbocation.[13][14]
Caption: Carbocation rearrangement via a 1,2-hydride shift.
Step 3: Electrophilic Aromatic Substitution
The more stable secondary carbocation, the (pentan-3-yl) cation, now serves as the dominant electrophile. The benzene ring attacks this carbocation, and after deprotonation, the final product is formed. Due to the rearrangement, the product is not (3-ethylpentyl)benzene but rather 3-phenylpentane .
Experimental Protocols
Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and aluminum trichloride is highly reactive with moisture. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Protocol 1: Alkylation of Benzene with this compound (Demonstrating Rearrangement)
This protocol illustrates the classic Friedel-Crafts alkylation, which will yield the rearranged product, 3-phenylpentane.
Objective: To demonstrate the carbocation rearrangement in a Friedel-Crafts alkylation.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Benzene (anhydrous) | C₆H₆ | 78.11 | 100 mL | - |
| This compound | C₆H₁₃Cl | 120.62 | 12.1 g | 0.10 |
| 6M Hydrochloric Acid | HCl | - | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | 150 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~10 g | - |
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂), and a dropping funnel.
-
Catalyst Suspension: To the flask, add anhydrous benzene (70 mL) and anhydrous aluminum chloride (14.7 g). Stir the mixture to form a slurry. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Dissolve this compound (12.1 g) in anhydrous benzene (30 mL) and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A dark, viscous lower layer may form.
-
Work-up (Quenching): Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add 100 g of crushed ice, followed by the slow addition of 100 mL of 6M HCl to decompose the aluminum chloride complex. Caution: This is an exothermic process and may release HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing & Drying: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of 5% NaHCO₃ solution, and finally 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification & Analysis: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure. Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure as 3-phenylpentane .[15]
Protocol 2: Circumventing Rearrangement via Acylation-Reduction
To synthesize the desired, non-rearranged product, (3-ethylpentyl)benzene, a two-step approach is necessary, using a Friedel-Crafts acylation followed by a reduction. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[1][3]
Step A: Friedel-Crafts Acylation with 3-Ethylpentanoyl Chloride
-
Acyl Chloride Preparation: Prepare 3-ethylpentanoyl chloride from 3-ethylpentanoic acid and thionyl chloride (SOCl₂) using standard literature procedures.
-
Acylation Reaction: Following the general setup of Protocol 1, react benzene with 3-ethylpentanoyl chloride in the presence of a stoichiometric amount of AlCl₃. Note: Acylation requires at least a 1:1 molar ratio of AlCl₃ to the acyl chloride because the product ketone complexes with the Lewis acid.[2]
-
Work-up: The work-up procedure is similar to Protocol 1, yielding 1-(pentan-3-yl)-1-phenylethan-1-one .
Step B: Clemmensen Reduction of the Ketone
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the ketone product from Step A.
-
Reagents: Add amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours until the ketone is consumed (monitor by TLC or GC).
-
Work-up: After cooling, extract the product with a suitable solvent (e.g., ether), wash, dry, and purify by distillation. The final product will be the target non-rearranged (3-ethylpentyl)benzene .
Caption: Synthetic pathways for Friedel-Crafts reactions.
Conclusion and Best Practices
The use of this compound in Friedel-Crafts alkylation is a powerful pedagogical and practical example of the limitations imposed by carbocation chemistry. While direct alkylation is synthetically simple, it reliably leads to the rearranged product, 3-phenylpentane, via a 1,2-hydride shift. For researchers aiming to synthesize the "straight-chain" isomer, (3-ethylpentyl)benzene, the rearrangement must be actively circumvented. The most reliable method is to employ the Friedel-Crafts acylation, which proceeds without rearrangement, followed by a subsequent reduction of the ketone functionality. This two-step sequence provides regiochemical control and ensures the formation of the desired, non-rearranged product.
Key Takeaways for Researchers:
-
Anticipate Rearrangement: When using primary alkyl halides with adjacent secondary or tertiary carbons, always expect carbocation rearrangement to be the dominant pathway in Friedel-Crafts alkylation.
-
Choose the Right Tool: If the non-rearranged product is the synthetic target, Friedel-Crafts alkylation is the wrong tool. Use the acylation-reduction sequence.
-
Verify Structure: Always perform rigorous structural analysis (NMR, MS) on the final product to confirm whether rearrangement has occurred.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Quora. (2023, November 11). What are the limitations of Fridel-Craft Alkylation? Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Cationic Rearrangements. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Purechemistry. (2023, March 29). Friedel-crafts alkylation. Retrieved from [Link]
-
Stenutz. (n.d.). 3-ethyl-3-phenylpentane. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 18). Carbocation rearrangements [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 3-Ethyl-3-phenylpentane-1,5-diol. Retrieved from [Link]
-
Lumen Learning. (n.d.). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Pentane, 3-(chloromethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-3-(chloromethyl)pentane. Retrieved from [Link]
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- 15. 3-phenylpentane | Trusted Manufacturers - Chemical Bull [chemicalbull.com]
Application Note: Synthetic Strategies for the Amination of 3-(Chloromethyl)pentane
Abstract
The synthesis of primary amines is a cornerstone of organic and medicinal chemistry, providing essential building blocks for a vast array of pharmaceuticals and fine chemicals.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of (pentan-3-yl)methanamine from 3-(chloromethyl)pentane. As a secondary alkyl halide, this substrate presents unique challenges, primarily the competition between SN1 and SN2 substitution pathways and E1/E2 elimination reactions.[3][4] We critically evaluate four distinct synthetic strategies: direct ammonolysis, the Gabriel synthesis, the azide reduction pathway, and reductive amination as an indirect but highly effective alternative. For each method, we provide an in-depth analysis of the underlying mechanism, step-by-step experimental protocols, and a discussion of the expected outcomes and limitations, enabling scientists to make informed decisions for their synthetic campaigns.
Mechanistic Considerations: The Challenge of a Secondary Alkyl Halide
The synthetic utility of an alkyl halide is fundamentally dictated by its structure. This compound is a secondary alkyl halide, placing it at a mechanistic crossroads. Unlike primary halides that strongly favor the SN2 pathway or tertiary halides that favor the SN1 pathway, secondary halides can undergo both, in addition to competing elimination reactions.[3][5][6]
-
SN2 (Substitution, Nucleophilic, Bimolecular): This pathway involves a single, concerted step where the nucleophile attacks the carbon center at the same time the leaving group departs.[4][6] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For secondary halides, this pathway is sterically more hindered than for primary halides, slowing the reaction rate.[6]
-
SN1 (Substitution, Nucleophilic, Unimolecular): This two-step pathway begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[4][6] It is favored by polar protic solvents that can stabilize the carbocation intermediate.[7]
-
E1 & E2 (Elimination): Elimination reactions, which form alkenes, are always in competition with substitution. Strong, bulky bases and high temperatures favor elimination.
The choice of reagents and conditions is therefore critical to steer the reaction toward the desired amine product and minimize unwanted byproducts. The following diagram illustrates the key decision points when planning the synthesis.
Method 1: Direct Amination via Ammonolysis
Direct alkylation of ammonia is the most straightforward approach on paper but is often the least practical for producing a pure primary amine.[8] The reaction proceeds via an SN2 mechanism where ammonia acts as the nucleophile.[9][10]
Causality Behind Experimental Choices: The primary challenge is over-alkylation.[8][11][12] The product, (pentan-3-yl)methanamine, is a primary amine which is itself a nucleophile. In fact, due to the electron-donating effect of the alkyl group, it is slightly more nucleophilic than ammonia. This means it can compete with ammonia to react with another molecule of this compound, leading to a cascade of reactions that produce secondary and tertiary amines, and ultimately a quaternary ammonium salt.[12][13] To mitigate this, a very large excess of ammonia is used to maximize the probability that an alkyl halide molecule will collide with an ammonia molecule rather than an amine product molecule.[9] The reaction is performed in a sealed tube to contain the volatile ammonia at elevated temperatures.[9]
Protocol 2.1: Direct Ammonolysis
-
Reaction Setup: In a heavy-walled sealed tube, add this compound (1.0 eq).
-
Reagent Addition: Cool the tube in a dry ice/acetone bath and add a concentrated solution of ammonia in ethanol (20-50 eq).
-
Reaction Conditions: Carefully seal the tube and allow it to warm to room temperature behind a blast shield. Heat the tube to 100-120 °C for 24-48 hours.
-
Work-up: After cooling, carefully open the tube in a well-ventilated fume hood. Evaporate the ethanol and excess ammonia.
-
Extraction: Add aqueous NaOH (1 M) to the residue and extract with diethyl ether. The organic layer will contain the amine mixture.
-
Purification: The resulting mixture of primary, secondary, and tertiary amines is notoriously difficult to separate by standard column chromatography and often requires fractional distillation, which is inefficient.
Trustworthiness: This method is generally considered low-yielding and unselective, making it unsuitable for applications requiring high purity.[8][11]
Method 2: The Gabriel Synthesis
The Gabriel synthesis is a classic and much more controlled method for preparing primary amines.[14] It uses the phthalimide anion as a surrogate for H₂N⁻, cleverly avoiding the over-alkylation problem.
Causality Behind Experimental Choices: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) because the resulting anion is resonance-stabilized by the two adjacent carbonyl groups.[14] Deprotonation with a base like potassium hydride (KH) or potassium carbonate creates a potent nitrogen nucleophile. This nucleophile displaces the chloride from this compound in an SN2 reaction.[14] The resulting N-alkylated phthalimide is no longer nucleophilic, preventing any further alkylation. The primary amine is then liberated in a final step, most commonly by cleavage with hydrazine (the Ing-Manske procedure).[15] However, the Gabriel synthesis generally fails or gives low yields with secondary alkyl halides due to steric hindrance slowing the SN2 attack and promoting competing elimination reactions. A polar aprotic solvent like DMF is used to accelerate the SN2 reaction.[15][16]
Protocol 3.1: Gabriel Synthesis
-
Alkylation: To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Isolation: After cooling, pour the reaction mixture into water and collect the precipitated N-alkylated phthalimide by filtration. Wash the solid with water and dry.
-
Cleavage (Hydrazinolysis): Suspend the N-alkylated phthalimide in ethanol. Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 4-8 hours. A thick precipitate of phthalhydrazide will form.[17]
-
Work-up: Cool the mixture to room temperature and acidify with dilute HCl to dissolve the desired amine. Filter off the phthalhydrazide precipitate.
-
Purification: Make the filtrate basic with aqueous NaOH and extract the liberated primary amine with diethyl ether. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Trustworthiness: While excellent for primary halides, this method's success with this compound is questionable due to its secondary nature.[17] Significant formation of the elimination byproduct (3-ethylpent-1-ene) is possible.
Method 3: The Azide Reduction Pathway
The azide synthesis is arguably the most reliable method for converting a secondary alkyl halide into a primary amine.[11] It is a two-step process that, like the Gabriel synthesis, circumvents the issue of over-alkylation.
Causality Behind Experimental Choices: The first step is an SN2 reaction using sodium azide (NaN₃) as the nucleophile.[11][18] Azide (N₃⁻) is an excellent nucleophile and promotes a clean substitution reaction. The resulting alkyl azide is not nucleophilic and cannot react further, ensuring a single, clean alkylation product.[11] The second step is the reduction of the azide group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ over a palladium or platinum catalyst).[18] This method is generally more effective for secondary halides than the Gabriel synthesis as the azide ion is less sterically demanding than the phthalimide anion.
Safety Integrity: Low-molecular-weight alkyl azides are potentially explosive and must be handled with extreme care behind a blast shield.[11] They should not be distilled neat and should be kept in solution whenever possible.
Protocol 4.1: Azide Synthesis and Reduction
-
Azide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO. Add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo (do not heat) to obtain the crude alkyl azide.
-
Reduction (with LiAlH₄): Caution: LiAlH₄ reacts violently with water. Under an inert atmosphere (N₂ or Ar), add the crude alkyl azide solution in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing with THF or diethyl ether. Dry the combined organic filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Method 4: Reductive Amination (Indirect Route)
Reductive amination is a powerful and highly selective modern method for amine synthesis, often preferred in drug development for its reliability and scope.[11][19] This is an indirect route, as it does not start from the alkyl halide but rather from a corresponding aldehyde or ketone. For this topic, one would first need to synthesize 3-ethylbutanal from this compound (e.g., via conversion to a nitrile followed by DIBAL-H reduction, or formation of a Grignard reagent and reaction with an appropriate electrophile).
Causality Behind Experimental Choices: The process involves the reaction of an aldehyde (3-ethylbutanal) with ammonia to form an intermediate imine (or iminium ion under acidic catalysis), which is then reduced in situ to the amine.[20][21] A key feature is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the protonated imine over the starting aldehyde.[19][22] This selectivity allows the entire reaction to be performed in one pot, as the reducing agent will not destroy the starting material. This method avoids both over-alkylation and the harsh conditions or hazardous intermediates of other methods.
Protocol 5.1: Reductive Amination of 3-Ethylbutanal
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethylbutanal (1.0 eq) in methanol.
-
Reagent Addition: Add a solution of ammonia in methanol (7 M, 5-10 eq). Stir for 30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[23]
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or GC-MS for the disappearance of the aldehyde.
-
Work-up: Carefully add dilute aqueous HCl to quench the reaction and destroy excess reducing agent (Caution: HCN gas may be evolved).
-
Purification: Make the solution basic with aqueous NaOH and extract the product with diethyl ether. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the clean primary amine.
Comparative Summary of Synthetic Routes
| Feature | Direct Ammonolysis | Gabriel Synthesis | Azide Synthesis | Reductive Amination |
| Starting Material | This compound | This compound | This compound | 3-Ethylbutanal |
| Key Reagents | Excess NH₃, EtOH | Potassium Phthalimide, Hydrazine | NaN₃, LiAlH₄ or H₂/Pd | NH₃, NaBH₃CN |
| Selectivity | Very Poor[8] | Good (if reaction works) | Excellent[11] | Excellent[19] |
| Major Drawbacks | Mixture of products, difficult separation[11][12] | Low yield/failure with secondary halides, E2 competition | Potentially explosive azide intermediate[11] | Requires different starting material |
| Typical Yield | Low (< 40%) | Variable, often low for 2° halides | Good to Excellent (> 70%) | Excellent (> 80%) |
Conclusion and Recommendations
For the synthesis of (pentan-3-yl)methanamine from this compound, direct ammonolysis should be avoided due to its inherent lack of selectivity. The Gabriel synthesis, while elegant, is likely to be low-yielding due to the secondary nature of the substrate.
The Azide Reduction Pathway is the most highly recommended direct method. It offers excellent control over the reaction, prevents over-alkylation, and generally proceeds in good yield even with secondary halides. Researchers must, however, implement stringent safety precautions when handling the alkyl azide intermediate.
If the synthesis of the precursor aldehyde, 3-ethylbutanal, is feasible, Reductive Amination represents the gold standard for producing the target amine with high purity and yield. Its operational simplicity and high selectivity make it a superior choice in many drug discovery and development settings.
References
- General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
- US3471561A - Amination of alkyl halides.
- 24.6 Synthesis of Amines.
- Amin
- Amine alkyl
- Sn1 vs Sn2: Summary (video). Khan Academy.
- SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu.
- The Gabriel Synthesis. Master Organic Chemistry.
- Gabriel synthesis. Wikipedia.
- The Gabriel Synthesis. Chemistry Steps.
- 3.1.4 – SN1 vs SN2. eCampusOntario Pressbooks.
- Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart.
- Gabriel Synthesis. Cambridge University Press.
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Reductive Amin
- 23.17: 23.5 Synthesis of Amines. Chemistry LibreTexts.
- The Importance of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Gabriel Synthesis: Mechanism & Examples. NROChemistry.
- nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). YouTube.
- 33: Azide synthesis. YouTube.
- 24.6: Synthesis of Amines. Chemistry LibreTexts.
- Nucleophilic substitution reactions with ammonia. YouTube.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Multiple Nucleophilic Substitution Reactions of Halogenoalkanes and Ammonia. ChemKey.
- Explaining nucleophilic substitution between halogenoalkanes and ammonia. Chemguide.
- Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- Azides in the Synthesis of Various Heterocycles. PubMed Central.
- 23.
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 5. 3.1.4 – SN1 vs SN2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in Grignard Reactions of 3-(Chloromethyl)pentane
Welcome to the technical support guide for Grignard reactions involving 3-(chloromethyl)pentane. The formation of the corresponding Grignard reagent, (3-pentyl)methylmagnesium chloride, is a powerful tool for creating a nucleophilic carbon center for subsequent C-C bond formation. However, the structure of this primary alkyl halide presents specific challenges that can lead to the formation of undesirable side products, impacting yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of why side reactions occur and offers field-proven strategies to mitigate them.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and use of (3-pentyl)methylmagnesium chloride.
FAQ 1: I'm observing a significant amount of a high-boiling, non-polar byproduct. What is it and how can I prevent it?
Answer:
This is almost certainly the Wurtz coupling product , 4,5-diethyloctane. This side reaction is one of the most common pitfalls in Grignard synthesis, arising from the reaction between a newly formed Grignard reagent molecule and a molecule of the unreacted this compound starting material.[1][2][3]
Causality & Mechanism: The formation of the Wurtz product is a competitive reaction that occurs in parallel with the desired Grignard formation.[3][4] High local concentrations of the alkyl halide increase the probability of a collision between the highly nucleophilic Grignard reagent and the electrophilic carbon of the alkyl chloride, leading to dimerization.[2]
Mitigation Strategies:
-
Slow, Controlled Addition: This is the most critical factor. Add the this compound solution dropwise to the magnesium suspension. This maintains a low, steady-state concentration of the alkyl halide, ensuring it preferentially reacts with the magnesium surface rather than the Grignard reagent in solution.[2][5]
-
Temperature Management: The Grignard formation is highly exothermic.[2] Excessive heat accelerates the rate of Wurtz coupling.[5] Maintain a gentle reflux by controlling the addition rate or using an external cooling bath (e.g., a cool water bath) to keep the temperature moderate.
-
Solvent Choice: Ethereal solvents are essential for stabilizing the Grignard reagent.[6][7][8] While tetrahydrofuran (THF) is a common choice, it can sometimes promote Wurtz coupling more than other ethers.[2][9] For particularly sensitive substrates, consider using diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF), which has been shown to suppress Wurtz coupling.[9][10]
-
Magnesium Activation: An unreactive magnesium surface can slow down Grignard formation, leaving more unreacted alkyl halide available for coupling.[2] Ensure the magnesium turnings are fresh and activate them before starting the slow addition. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing under an inert atmosphere.[2]
FAQ 2: My final product yield is low, and I've detected 3-ethyl-1-pentene by GC-MS. What's causing this?
Answer:
The presence of 3-ethyl-1-pentene points to a β-hydride elimination side reaction. In this process, the Grignard reagent, acting as a strong base, abstracts a proton from the β-carbon of another molecule (either the starting material or another Grignard molecule), leading to the formation of an alkene.
Causality & Mechanism: β-hydride elimination is a decomposition pathway for many organometallic compounds that possess hydrogens on the carbon atom beta to the metal center.[11][12] The reaction requires the metal-carbon bond and the beta carbon-hydrogen bond to align in a syn-coplanar fashion, which allows for the transfer of the hydride to the magnesium center and the concurrent formation of a C=C double bond.[13][14] While this is a more significant issue for transition metal complexes, it can occur in Grignard reactions, particularly at elevated temperatures.[11][15]
Mitigation Strategies:
-
Strict Temperature Control: This is the primary defense against β-hydride elimination. Overheating the reaction mixture provides the activation energy needed for this pathway to become significant. Avoid aggressive heating to initiate the reaction and use cooling to manage the exotherm once the reaction begins.
-
Avoid Sterically Hindered Electrophiles: If you are using the Grignard reagent in a subsequent step, be aware that reacting it with a very sterically hindered ketone can favor a reduction pathway (where the Grignard delivers a hydride) over the desired nucleophilic addition, which also results in alkene formation from the Grignard reagent.[16]
FAQ 3: My Grignard reagent seems to have been consumed before I added my electrophile, and I've isolated 3-ethylpentane. What went wrong?
Answer:
The isolation of 3-ethylpentane, the parent alkane of your Grignard reagent, is a classic sign of accidental quenching by a proton source. Grignard reagents are exceptionally strong bases and will readily react with even weakly acidic protons.[17][18]
Causality & Mechanism: The most common culprit is residual water. The carbanionic character of the Grignard reagent makes it highly reactive towards the protons of water, alcohols, or any other protic species.[17][19] This acid-base reaction is extremely fast and effectively destroys the Grignard reagent.
Mitigation Strategies:
-
Rigorous Anhydrous Technique: This cannot be overstated. All glassware must be flame-dried or oven-dried immediately before use and assembled while hot under a stream of dry, inert gas (nitrogen or argon).[20]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous grade solvents. Diethyl ether and THF are hygroscopic and must be handled under an inert atmosphere.[7][8]
-
Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under a positive pressure of nitrogen or argon to exclude atmospheric moisture.[5]
FAQ 4: I'm seeing unexpected oxygenated or carboxylated byproducts in my crude product. Where are they coming from?
Answer:
These byproducts arise from the reaction of your Grignard reagent with atmospheric gases, specifically oxygen (O₂) and carbon dioxide (CO₂) .
Causality & Mechanism:
-
Reaction with Oxygen: The Grignard reagent reacts with O₂ in a radical process to form a magnesium peroxide species (R-OO-MgX), which can then react with another molecule of Grignard reagent to form two molecules of magnesium alkoxide (R-O-MgX). Upon aqueous workup, these are protonated to yield alcohols.[5][21]
-
Reaction with Carbon Dioxide: Grignard reagents are excellent nucleophiles and will attack the electrophilic carbon of CO₂.[22][23] This forms a magnesium carboxylate salt, which upon acidic workup, yields a carboxylic acid with one additional carbon atom.[6]
Mitigation Strategies:
-
Maintain a Robust Inert Atmosphere: A gentle, positive flow of nitrogen or argon is essential to prevent air from entering the reaction flask. Use septa and cannulation techniques for all liquid transfers. A simple balloon of inert gas is often insufficient to prevent back-diffusion of air.
Data Presentation: Impact of Reaction Parameters on Side Product Formation
| Parameter | Condition | Primary Side Product | Mechanistic Rationale |
| Alkyl Halide Addition | Rapid / Bulk Addition | 4,5-Diethyloctane (Wurtz) | High local [R-Cl] favors R-MgX reacting with R-Cl over Mg.[2] |
| Slow / Dropwise | Desired Grignard Reagent | Low steady-state [R-Cl] favors reaction at the Mg surface.[5] | |
| Temperature | > 50-60 °C (THF) | 4,5-Diethyloctane, 3-Ethyl-1-pentene | Accelerates Wurtz coupling and provides activation energy for β-hydride elimination.[5][11] |
| Gentle Reflux (~35-40 °C) | Desired Grignard Reagent | Balances sufficient reaction rate with minimal side reactions. | |
| Atmosphere | Air / Poor N₂ Blanket | 3-Ethylpentane, Alcohols, Carboxylic Acids | Reaction with atmospheric H₂O, O₂, and CO₂.[5][22] |
| Dry N₂ or Ar | Desired Grignard Reagent | Excludes reactive atmospheric components. | |
| Solvent | THF | Potentially higher Wurtz coupling | Solvent properties can influence reaction pathways.[2][9] |
| Diethyl Ether / 2-MeTHF | Lower Wurtz coupling | Often provides better selectivity for primary halides.[9][10] |
Visualizations: Reaction Pathways and Troubleshooting
Caption: Reaction pathways for this compound Grignard synthesis.
Caption: Troubleshooting workflow for identifying Grignard side products.
Experimental Protocol: Optimized Synthesis of (3-Pentyl)methylmagnesium chloride
This protocol incorporates best practices to minimize the formation of the side products discussed above.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1-2 small crystals)
-
This compound (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel fitted with a septum. Flame-dry the entire apparatus under a steady stream of inert gas. Allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the flask. Add 1-2 crystals of iodine. Gently warm the flask with a heat gun under the inert gas stream until the purple iodine vapor sublimes and deposits on the magnesium, then fades. This etches the magnesium surface.[2] Allow the flask to cool.
-
Initiation: Add a small portion of the total anhydrous diethyl ether to the flask, enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq) in the remaining anhydrous diethyl ether. Add ~5-10% of this solution to the magnesium suspension.
-
Reaction Monitoring: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray. A slight exotherm should be detectable. If the reaction does not start, gently warm the flask or add another small crystal of iodine.
-
Slow Addition: Once initiation is confirmed, begin the dropwise addition of the remaining this compound solution from the dropping funnel. The addition rate should be controlled to maintain a steady, gentle reflux without the need for external heating. If the reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[2]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has been consumed. The resulting gray-black suspension is the Grignard reagent, ready for use in the subsequent reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
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- 3. researchgate.net [researchgate.net]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
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- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Beta-hydride elimination [chemeurope.com]
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- 14. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 15. reddit.com [reddit.com]
- 16. Grignard Reaction [organic-chemistry.org]
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- 22. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Failed Nucleophilic Substitution with 3-(Chloromethyl)pentane
Welcome to the technical support center for nucleophilic substitution reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with reactions involving 3-(chloromethyl)pentane. This secondary alkyl halide's structure presents unique challenges, often leading to a competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. This resource provides in-depth, question-and-answer-based troubleshooting to address common experimental failures and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in very low to no yield of the desired substitution product. What are the primary factors I should investigate?
A1: Low or no yield in a nucleophilic substitution reaction with a secondary alkyl halide like this compound often points to a mismatch between the reaction conditions and the substrate's reactivity. The key factors to analyze are steric hindrance, the chosen nucleophile, the solvent system, and the reaction temperature.
This compound is a secondary alkyl halide, which places it at a mechanistic crossroads. It is sterically hindered enough to slow down an SN2 reaction, yet the secondary carbocation that would form in an SN1 reaction is not as stable as a tertiary carbocation.[1][2] This delicate balance means that reaction conditions must be carefully selected to favor the desired substitution pathway over competing elimination reactions.
Initial Troubleshooting Steps:
-
Re-evaluate your nucleophile: Strong, non-bulky nucleophiles favor the SN2 pathway.[3][4] If you are using a weak nucleophile, the reaction may be proceeding too slowly or favoring an SN1/E1 pathway, which can be inefficient for this substrate.
-
Assess your solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the reactivity of nucleophiles and are generally preferred for SN2 reactions.[3][5] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness, and can also promote SN1/E1 pathways by stabilizing the carbocation intermediate.[5][6]
-
Check the temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[7][8][9] If your reaction is being run at an elevated temperature, you may be inadvertently promoting the formation of elimination byproducts.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize elimination and favor substitution?
A2: The formation of an alkene indicates that an elimination reaction (E1 or E2) is competing with, or even dominating, your desired nucleophilic substitution. This is a very common issue with secondary alkyl halides.[10]
Understanding the Competition:
-
E2 vs. SN2: This competition is influenced by the nature of the nucleophile/base. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor E2 elimination.[11] Strong, non-hindered bases/nucleophiles (e.g., hydroxide, alkoxides) can lead to a mixture of SN2 and E2 products.[11][12][13]
-
E1 vs. SN1: These reactions proceed through a common carbocation intermediate. Factors that stabilize this intermediate, such as polar protic solvents, will promote both pathways. At higher temperatures, E1 is generally favored over SN1 due to entropic factors.[7][8]
Strategies to Favor Substitution over Elimination:
| Strategy | Rationale | Recommended Action |
| Lower the Reaction Temperature | Elimination reactions typically have a higher activation energy than substitution reactions.[7][9] Lowering the temperature will disproportionately slow down the elimination pathway. | Run the reaction at room temperature or below, if the reaction rate is still acceptable. |
| Choose a Less Basic Nucleophile | Strong bases are more likely to abstract a proton, initiating elimination. Good nucleophiles that are weak bases are ideal for SN2 reactions. | Consider nucleophiles such as halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[13][14] |
| Use a Polar Aprotic Solvent | Polar aprotic solvents enhance nucleophilicity without significantly increasing basicity, favoring SN2 over E2.[5][11] | Switch to solvents like DMSO, DMF, or acetonitrile. |
| Avoid Bulky Nucleophiles | Sterically hindered nucleophiles can have difficulty accessing the electrophilic carbon for an SN2 attack and may act as bases instead.[4][15] | Use a smaller nucleophile if possible. |
Q3: My reaction seems to be proceeding via an SN1 pathway, but the yield is poor and I'm getting multiple products. How can I improve this?
A3: While this compound is a secondary alkyl halide, forcing an SN1 reaction can be challenging and often leads to a mixture of products, including substitution (SN1) and elimination (E1) products, as well as potential rearrangement byproducts. The secondary carbocation formed is prone to hydride shifts to form a more stable carbocation, if possible.
dot
Caption: Competing SN1 and E1 pathways for this compound.
Protocol for Optimizing a Reaction Favoring SN2:
If an SN1 pathway is proving problematic, it is often better to adjust the conditions to strongly favor an SN2 mechanism.
Objective: To maximize the yield of the SN2 product and minimize side reactions.
Materials:
-
This compound
-
A strong, non-basic nucleophile (e.g., Sodium Iodide, Sodium Azide)
-
A polar aprotic solvent (e.g., Acetone, DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: Dissolve the nucleophile in the polar aprotic solvent in the reaction flask.
-
Addition: Slowly add the this compound to the stirred solution of the nucleophile at room temperature.
-
Reaction: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). Gentle heating may be required if the reaction is slow at room temperature, but avoid high temperatures to minimize elimination.
-
Workup: Once the reaction is complete, quench the reaction mixture, perform an appropriate extraction, and purify the product (e.g., by column chromatography).
Q4: Could the leaving group be the issue in my reaction with this compound?
A4: While chloride is a reasonably good leaving group, it is not the best. The ability of a leaving group to depart is related to its stability as an anion, which corresponds to the strength of its conjugate acid.[16] In general, for halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[16]
If your reaction is sluggish, and you have optimized the nucleophile, solvent, and temperature, converting the chloride to a better leaving group could be a viable strategy. For instance, you could first perform a Finkelstein reaction to convert this compound to 3-(iodomethyl)pentane. The iodide is a much better leaving group and will be more susceptible to nucleophilic attack.
dot
Caption: Relationship between leaving group ability and basicity for halides.
Q5: How do I choose the right conditions to definitively favor one pathway (SN1, SN2, E1, E2) for a secondary alkyl halide like this compound?
A5: For a secondary alkyl halide, the reaction outcome is a delicate balance of multiple factors. Here is a summary table to guide your experimental design:
| Factor | Favors SN2 | Favors SN1/E1 | Favors E2 |
| Substrate | Secondary (less hindered) | Secondary (can stabilize carbocation) | Secondary (accessible β-hydrogens) |
| Nucleophile/Base | Strong, non-basic nucleophile (e.g., I⁻, RS⁻, N₃⁻)[13][14] | Weak nucleophile/base (e.g., H₂O, ROH)[14][17][18] | Strong, hindered base (e.g., t-BuO⁻) or strong, non-hindered base (e.g., OH⁻, RO⁻)[11][14] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[3][5] | Polar protic (e.g., H₂O, ROH)[5][6] | Less critical, but polar aprotic can enhance base strength. |
| Temperature | Lower temperature[7][8] | Lower temperature favors SN1 over E1[9] | Higher temperature[7][8] |
General Strategy:
-
To favor SN2: Use a strong, non-basic nucleophile in a polar aprotic solvent at a moderate temperature.
-
To favor E2: Use a strong, sterically hindered base at a higher temperature.
-
SN1/E1 pathways are generally less desirable for synthetic purposes with this substrate due to the potential for mixtures of products. If this pathway is unavoidable, use a weak nucleophile in a polar protic solvent and keep the temperature low to favor substitution.
By carefully considering and manipulating these factors, you can effectively troubleshoot and optimize your nucleophilic substitution reactions involving this compound, guiding the reaction towards your desired product.
References
-
Organic Chemistry 1: An open textbook. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
ChemTalk. (n.d.). Understanding SN1 vs. SN2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Leah4sci. (2021, February 13). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ? Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN1: Effect of the Nucleophile. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2023, April 30). Predicting Products: Substitution vs. Elimination [Video]. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Quora. (2016, December 9). How does solvent affect elimination reaction? Retrieved from [Link]
-
PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]
-
ResearchGate. (n.d.). Sn1 or Sn2 Reactions: A Guide to Deciding Which Reaction is Occurring. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]
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Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
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Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
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Technical Support Center: Strategies for Minimizing Elimination Side Reactions with 3-(Chloromethyl)pentane
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(chloromethyl)pentane in their synthetic routes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges associated with this unique substrate and maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: Why is this compound so prone to elimination side reactions? It's a primary alkyl halide, which should favor substitution.
This is a crucial and common point of confusion. While the chlorine atom is on a primary carbon (a -CH₂- group), that carbon is directly attached to a sterically bulky tertiary carbon center (the 3-position of the pentane chain). This structure presents significant steric hindrance around the electrophilic carbon.
-
Expertise & Experience: In a typical SN2 reaction, the nucleophile must approach the carbon atom from the backside, directly opposite the leaving group. The bulky ethyl groups at the 3-position physically obstruct this path, slowing down the rate of the desired SN2 reaction.[1][2] This steric congestion makes it easier for a reagent to act as a base, abstracting a more accessible proton from an adjacent carbon, which initiates the competing E2 elimination pathway.[3]
Q2: Can you illustrate the mechanistic competition between the SN2 and E2 pathways?
Certainly. Both reactions start with the same materials but diverge based on whether the reagent acts as a nucleophile (attacking the carbon) or a base (attacking a proton).
-
SN2 (Substitution): A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously. This leads to the formation of a new carbon-nucleophile bond.
-
E2 (Elimination): A bimolecular, one-step process where a base abstracts a proton from a carbon adjacent to the one with the leaving group. This induces the formation of a pi-bond (an alkene) and the simultaneous departure of the chloride.
Troubleshooting Guide: Optimizing for Substitution
Q3: My reaction is producing a significant amount of 3-ethyl-1-pentene. How can I systematically favor the desired SN2 product?
This is the central challenge. Optimizing for substitution requires careful control over three key parameters: the choice of reagent, the solvent, and the reaction temperature.
The character of your anionic or neutral reagent is the most critical factor. To favor SN2, you need a reagent that is a strong nucleophile but a weak base .[4][5]
-
Trustworthiness: A strong base has a high affinity for protons, driving the E2 pathway.[6] A strong nucleophile has a high affinity for an electrophilic carbon. While related, these properties are not the same. For instance, large, polarizable ions are often excellent nucleophiles but weak bases.[7]
| Reagent Category | Examples | Predominant Reaction | Rationale |
| Good Nucleophiles / Weak Bases | I⁻, Br⁻, RS⁻ (thiolates), N₃⁻ (azide), CN⁻ (cyanide) | SN2 Favored | These reagents are highly polarizable and readily attack carbon but have low affinity for protons, minimizing E2.[4][8] |
| Strong Bases / Good Nucleophiles | HO⁻ (hydroxide), RO⁻ (alkoxides, e.g., NaOEt) | Mixture (E2 often major) | These are strong bases and will readily cause elimination, especially with a hindered substrate like this.[8] |
| Strong, Bulky Bases / Poor Nucleophiles | t-BuO⁻ (tert-butoxide), LDA, DBU, DBN | E2 Heavily Favored | These are designed to be poor nucleophiles due to their own steric bulk. They excel at abstracting protons and should be avoided if substitution is the goal.[7][9][10] |
The solvent plays a critical role in stabilizing or destabilizing the nucleophile.
-
Expertise & Experience: For SN2 reactions, polar aprotic solvents are the gold standard.[11][12] They dissolve the ionic reagent but only solvate the cation, leaving the anionic nucleophile "naked," highly reactive, and ready to attack the substrate.[13] Polar protic solvents (like water or ethanol) form hydrogen bonds with the nucleophile, creating a "cage" that weakens its nucleophilicity and can favor elimination.[13][14]
| Solvent Type | Examples | Effect on SN2/E2 Ratio | Mechanism of Action |
| Polar Aprotic (Recommended) | DMSO, DMF, Acetone, Acetonitrile | Maximizes SN2 Rate | Solvates the cation (e.g., Na⁺, K⁺) but not the anion (nucleophile), increasing nucleophile reactivity.[11][13] |
| Polar Protic (Use with Caution) | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Slows SN2, Can Increase E2 | Solvates both cation and anion. Hydrogen bonding weakens the nucleophile. Ethanol specifically is known to promote elimination.[14] |
-
Authoritative Grounding: Elimination reactions result in an increase in the number of product molecules compared to substitution reactions. This leads to a more positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the entropy term becomes more dominant, making elimination more thermodynamically favorable.[15][16]
-
Recommendation: Always perform the reaction at the lowest possible temperature that allows for a reasonable rate of the desired substitution reaction. High temperatures strongly favor the elimination byproduct.[11][14][17][18] If the reaction is sluggish at room temperature, consider gentle warming (e.g., 40-50 °C) before resorting to high heat.
Q4: My nucleophile (e.g., sodium cyanide) has poor solubility in my preferred organic solvent. What can I do?
This is an excellent scenario for employing Phase-Transfer Catalysis (PTC).[19] This technique is invaluable for reacting an ionic, water-soluble nucleophile with an organic-soluble substrate like this compound.
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the nucleophile anion (e.g., CN⁻) from the aqueous phase into the organic phase.[20] The bulky organic groups on the catalyst cation make the resulting ion pair soluble in the organic solvent, where it can react with the alkyl halide under mild conditions, often leading to higher yields and fewer byproducts.[19][21]
Experimental Protocols
Protocol 1: Optimized SN2 Reaction (Synthesis of 3-(Azidomethyl)pentane)
This protocol uses a classic good nucleophile/weak base in a polar aprotic solvent at a controlled temperature to maximize the SN2 product.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a condenser, and a temperature probe.
-
Reagents: To the flask, add this compound (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 0.5 M).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq.) to the solution. Caution: Azides are toxic and potentially explosive.
-
Reaction: Stir the mixture at room temperature (20-25 °C). If the reaction is slow after 4-6 hours (monitored by TLC or GC-MS), gently warm the mixture to 40 °C. Maintain this temperature until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 3-(azidomethyl)pentane.
Protocol 2: Substitution using Phase-Transfer Catalysis (Synthesis of 3-(Cyanomethyl)pentane)
This protocol demonstrates the use of PTC for a nucleophile that is typically used in an aqueous solution.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. An inert atmosphere is not strictly necessary but is good practice.
-
Reagents: To the flask, add this compound (1.0 eq.) and toluene (approx. 0.5 M).
-
Aqueous Phase: In a separate beaker, dissolve sodium cyanide (NaCN, 1.5 eq.) in a minimal amount of water. Caution: Cyanides are extremely toxic.
-
Catalyst Addition: Add the aqueous NaCN solution to the reaction flask. Then, add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Reaction: Stir the biphasic mixture vigorously at 60 °C. Vigorous stirring is essential to maximize the interfacial area between the two phases.[21] Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers in a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
References
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
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Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. [Link]
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Alkyl Halide Reaction Mechanisms. Scribd. [Link]
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Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
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Non-nucleophilic base. Wikipedia. [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION. [Link]
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Non-nucleophilic base. Grokipedia. [Link]
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Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
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8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
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How do you tell whether it's going to be a substitution or elimination reaction? Reddit. [Link]
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Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry. [Link]
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Nucleophilic substitution vs. elimination reactions. [Link]
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Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]
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Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
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Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society. [Link]
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Non-nucleophilic bases – Knowledge and References. Taylor & Francis. [Link]
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Strong Bases Vs Weak Bases And Strong Nucleophiles Vs Weak. [Link]
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Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart. [Link]
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11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]
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Effect of Temperature on Elimination and Substitution Reactions. Glasp. [Link]
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6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]
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Nucleophilicity vs. basicity. Khan Academy. [Link]
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3-chloro-3-methylpentane is produced as the major product for the... Pearson+. [Link]
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SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]
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The Importance of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Nucleophile And Base Analysis (vid 2 of 2) for Substitution and Elimination Reactions. YouTube. [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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Facile Galvanic Replacement Toward One-Dimensional Cu-Based Bimetallic Nanobelts. MDPI. [Link]
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Elimination Reactions. Solubility of Things. [Link]
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Why substitution and elimination reactions are favored respectively at lower and higher temperature? Chemistry Stack Exchange. [Link]
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Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]
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This compound. MySkinRecipes. [Link]
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NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes. Vedantu. [Link]
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Pentane, 3-(chloromethyl)-. PubChem. [Link]
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Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
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Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. [Link]
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Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]
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Technical Support Center: Optimizing Reaction Temperature for 3-(Chloromethyl)pentane Substitution
Welcome to the technical support center for optimizing nucleophilic substitution reactions of 3-(chloromethyl)pentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our focus is to empower you with the scientific principles and practical knowledge to achieve optimal reaction outcomes.
Introduction: Understanding the Reaction Landscape
This compound is a primary alkyl halide. Due to the high instability of a primary carbocation, it will overwhelmingly favor a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of this reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously.[3]
However, the presence of two ethyl groups on the β-carbon introduces steric hindrance, which can slow the reaction rate compared to less hindered primary alkyl halides.[4] A significant competing pathway is the bimolecular elimination (E2) reaction, particularly when strong, bulky bases are used or when the reaction temperature is elevated.[5][6] This guide will focus on optimizing the reaction temperature to maximize the yield of the desired substitution product while minimizing the formation of the elimination byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary substitution mechanism for this compound?
A1: As a primary alkyl halide, this compound undergoes nucleophilic substitution almost exclusively through the SN2 pathway. The SN1 mechanism is highly disfavored due to the energetic instability of the primary carbocation that would need to form.[7]
Q2: What are the likely side products in this reaction?
A2: The most common side product is the elimination (E2) product, 3-ethyl-1-pentene. This is more likely to form when using a strong, sterically hindered base and/or at higher reaction temperatures.[7]
Q3: How does temperature influence the SN2 vs. E2 competition?
A3: Higher temperatures generally favor the E2 elimination pathway over the SN2 substitution pathway. This is because elimination reactions typically have a higher activation energy and are more entropically favored (more molecules are produced).[8] Therefore, careful temperature control is crucial for maximizing the substitution product.
Q4: What type of solvent is best suited for this reaction?
A4: Polar aprotic solvents are highly recommended for SN2 reactions.[9][10] These solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), can dissolve both the substrate and the nucleophilic salt while poorly solvating the anionic nucleophile. This "naked" nucleophile is more reactive, leading to a faster SN2 reaction rate.[11]
Q5: Will the beta-branching of this compound affect the reaction?
A5: Yes, the ethyl groups on the carbon adjacent to the reaction center create steric hindrance that can slow down the backside attack of the nucleophile, a key step in the SN2 mechanism.[4] This may necessitate slightly more forcing conditions (e.g., longer reaction times or moderately elevated temperatures) compared to a linear primary alkyl halide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: The activation energy for the SN2 reaction is not being overcome. 2. Poor nucleophile: The chosen nucleophile is not strong enough to displace the chloride leaving group efficiently. 3. Inactive substrate: The this compound may have degraded. | 1. Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or GC. 2. Select a stronger nucleophile. For example, if using a neutral nucleophile, consider its conjugate base. 3. Verify the purity of the starting material using NMR or GC-MS. |
| Formation of Multiple Products | 1. Significant elimination (E2) byproduct: The reaction temperature is too high, or the base is too sterically hindered. 2. Over-alkylation (if the product is also nucleophilic): The product is reacting further with the starting material. | 1. Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C for an extended period. If using a strong base, switch to a less sterically hindered one (e.g., hydroxide instead of tert-butoxide).[10][11] 2. Use a slight excess of the nucleophile relative to the this compound. Monitor the reaction closely and stop it once the starting material is consumed. |
| Starting Material Remains Unreacted | 1. Insufficient reaction time: The reaction has not gone to completion. 2. Poor solvent choice: The reactants may not be fully solubilized, or the solvent is hindering the nucleophile's reactivity (e.g., a polar protic solvent). | 1. Increase the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration. 2. Switch to a polar aprotic solvent such as acetone, acetonitrile, or DMF to enhance the SN2 rate.[10] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
This protocol outlines a systematic approach to determine the optimal reaction temperature for the substitution reaction of this compound with a given nucleophile.
Safety Precaution: this compound is a flammable liquid.[12] All procedures should be carried out in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, or an amine)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or temperature probe
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
TLC plates or GC-MS for reaction monitoring
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (to make a 0.1-0.5 M solution).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid, ensure it is finely powdered and anhydrous.
-
Initial Temperature: Stir the reaction mixture at room temperature (approx. 20-25 °C) for 30 minutes.
-
Reaction Monitoring: Take an initial sample (T=0) for analysis by TLC or GC.
-
Temperature Screening:
-
Experiment 1: Maintain the reaction at room temperature and monitor its progress every 1-2 hours until the starting material is consumed or the reaction stalls.
-
Experiment 2: Set up an identical reaction and heat it to a moderately elevated temperature (e.g., 40 °C). Monitor its progress at the same time intervals.
-
Experiment 3: Set up a third identical reaction and heat it to a higher temperature (e.g., 60 °C). Again, monitor the progress over time.
-
-
Work-up and Isolation: Once the reaction is deemed complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding water). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS or NMR to determine the ratio of the desired substitution product to the elimination byproduct for each reaction temperature.
Data Presentation: Illustrative Temperature Optimization Study
The following table represents a hypothetical outcome of the temperature optimization study described above for the reaction of this compound with sodium azide.
| Experiment | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Substitution Product (%) | Yield of Elimination Product (%) |
| 1 | 25 | 24 | 85 | 82 | 3 |
| 2 | 40 | 8 | 98 | 90 | 8 |
| 3 | 60 | 3 | >99 | 85 | 15 |
From this illustrative data, 40 °C represents the optimal temperature, providing a high yield of the substitution product in a reasonable timeframe with minimal formation of the elimination byproduct.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Temperature's effect on SN2 vs. E2 pathways.
References
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SN2 Effect of Solvent . OpenOChem Learn. [Link]
-
11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. [Link]
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7.5 SN1 vs SN2 . KPU Pressbooks. [Link]
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SN1 vs E1 and SN2 vs E2 : The Temperature . Master Organic Chemistry. [Link]
-
Factors Affecting SN2 Reactions . Chad's Prep®. [Link]
-
SN2 reactions . Oregon State University. [Link]
-
An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory . Journal of Chemical Education. [Link]
-
Predicted activation energies for SN2 and SN1 reaction pathways . ResearchGate. [Link]
-
Selecting between SN2 and E2 primary alkyl halide . Chemistry Stack Exchange. [Link]
-
Synthesis of alkyl chlorides . Organic Chemistry Portal. [Link]
-
Elimination Reactions of Alkyl Halides . Michigan State University Chemistry. [Link]
-
10.4: Effect of sterics on Sn2 reactions . Chemistry LibreTexts. [Link]
-
Predict Substitution vs Elimination for Primary Alkyl Halides . YouTube. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature . Master Organic Chemistry. [Link]
-
Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry. [Link]
-
Arrhenius equation . Wikipedia. [Link]
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The Arrhenius equation . Khan Academy. [Link]
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Reaction Rates and Temperature; Arrhenius Theory . University of North Georgia. [Link]
-
7.3 SN1 vs SN2 | Organic Chemistry . YouTube. [Link]
-
7.5: SN1 vs SN2 . Chemistry LibreTexts. [Link]
-
20.1 Comparison of SN1 and SN2 reactions (HL) . YouTube. [Link]
-
4.8: Comparison of SN1 and SN2 Reactions . Chemistry LibreTexts. [Link]
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11.2: The SN2 Reaction . Chemistry LibreTexts. [Link]
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Technical Support Center: Navigating Reactions of 3-(Chloromethyl)pentane
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and troubleshooting for experiments involving 3-(chloromethyl)pentane. As a secondary alkyl halide, its reactivity is nuanced, often leading to a mixture of substitution and elimination products. Understanding the underlying principles of steric hindrance and reaction kinetics is paramount to controlling the outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to a mix of SN1, SN2, E1, and E2 reactions?
A: this compound is a secondary alkyl halide. This structure is at a crossroads for nucleophilic substitution and elimination reactions.
-
SN2 (Substitution Nucleophilic Bimolecular): The electrophilic carbon is moderately accessible. While there is more steric hindrance than in a primary alkyl halide, it's not as congested as a tertiary halide.[1][2][3] Therefore, a strong nucleophile can still perform a backside attack, though at a slower rate than with a primary substrate.[4][5]
-
SN1 (Substitution Nucleophilic Unimolecular): The secondary carbocation that would form upon the departure of the chloride leaving group has some stability, but it is not as stable as a tertiary carbocation.[6] Polar protic solvents can help stabilize this intermediate, making the SN1 pathway possible.[7][8]
-
E2 (Elimination Bimolecular): This pathway is favored by strong, sterically hindered bases. The base removes a proton from a beta-carbon in a concerted step with the departure of the leaving group.[9][10]
-
E1 (Elimination Unimolecular): Similar to SN1, this pathway involves the formation of a carbocation intermediate.[11] If a weak base is used and the carbocation forms, elimination can compete with substitution, especially at higher temperatures.[12]
The ultimate product distribution depends on a delicate balance of factors including the nucleophile/base strength, solvent, and temperature.[12]
Q2: How does the choice of nucleophile or base influence the reaction pathway?
A: The nature of the nucleophile or base is a critical determinant of the reaction mechanism.
-
Strong, Non-hindered Nucleophiles/Bases (e.g., OH⁻, CH₃O⁻): These favor SN2 and E2 pathways. With a secondary halide like this compound, a mixture of substitution and elimination is common.[13] To favor SN2, use a good nucleophile that is a weak base (e.g., I⁻, RS⁻, N₃⁻).[13]
-
Strong, Sterically Hindered Bases (e.g., t-BuO⁻): These strongly favor E2 elimination.[14][15] The bulkiness of the base makes it difficult to access the electrophilic carbon for an SN2 attack, so it is more likely to abstract a proton from a less hindered beta-carbon.[15]
-
Weak Nucleophiles/Bases (e.g., H₂O, ROH): These conditions favor SN1 and E1 reactions because they are not strong enough to facilitate the bimolecular pathways.[8][16] The reaction proceeds through a carbocation intermediate, and the product is often a mixture of substitution and elimination products.[17]
Q3: What is the role of the solvent in directing the reaction?
A: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile.[18]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents have hydrogen atoms bonded to electronegative atoms and can form hydrogen bonds. They are excellent at stabilizing both the carbocation intermediate in SN1/E1 reactions and the leaving group.[7][19] However, they can solvate and weaken strong nucleophiles, thus disfavoring SN2 reactions.[18]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have dipoles but lack acidic protons. They are poor at solvating anions, leaving the nucleophile "naked" and more reactive.[18][20] This makes them ideal for SN2 reactions.[21][22]
Q4: Can carbocation rearrangements occur in reactions with this compound?
A: Yes, carbocation rearrangements are a significant consideration, particularly under SN1/E1 conditions.[19][23] When the chloride ion departs from this compound, a secondary carbocation is initially formed. This can rearrange to a more stable carbocation if possible. In this specific case, a 1,2-hydride shift from an adjacent carbon would also result in a secondary carbocation, offering no stability advantage. However, if the substrate had a different substitution pattern, rearrangement to a tertiary carbocation would be highly favorable.[24][25][26] Always assess the structure for the possibility of forming a more stable carbocation through hydride or alkyl shifts.[19][23]
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a high percentage of elimination byproducts.
-
Possible Cause: The reaction conditions are favoring elimination over substitution. This is often due to high temperatures or the use of a base that is too strong or sterically hindered.[12]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy and are more favored at higher temperatures due to a greater increase in entropy.[27][28][29] Running the reaction at a lower temperature will favor the substitution pathway.
-
Re-evaluate Your Nucleophile/Base: If your goal is substitution, use a strong nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), or a halide like iodide (I⁻).[13] Avoid strong, bulky bases like potassium tert-butoxide.[14]
-
Solvent Choice: For an SN2 reaction, use a polar aprotic solvent like DMSO or acetone to enhance the nucleophilicity of your reagent.[20][22]
-
| Condition | Favored Pathway | Expected Major Product(s) |
| Strong, non-bulky nucleophile (e.g., NaI) in Acetone | SN2 | 3-(Iodomethyl)pentane |
| Strong, bulky base (e.g., K-OtBu) in t-Butanol | E2 | Pent-2-ene (mixture of E/Z isomers) |
| Weak nucleophile/solvent (e.g., Ethanol) with heat | E1/SN1 | Pent-2-ene (E/Z), 3-(Ethoxymethyl)pentane |
Problem 2: Formation of an unexpected isomer of the substitution product.
-
Possible Cause: The reaction is proceeding through an SN1 mechanism, and a carbocation rearrangement has occurred.
-
Troubleshooting Steps:
-
Confirm the Reaction Mechanism: SN1 reactions are favored by polar protic solvents and weak nucleophiles. If you are observing rearranged products, your conditions are likely promoting the formation of a carbocation.
-
Promote the SN2 Pathway: To avoid rearrangements, you need to favor the SN2 mechanism, which does not involve a carbocation intermediate.
-
Problem 3: The reaction is proceeding very slowly or not at all.
-
Possible Cause: There are several potential reasons for a sluggish reaction:
-
Weak Nucleophile in SN2 Conditions: An SN2 reaction requires a sufficiently strong nucleophile to attack the electrophilic carbon.[22][30]
-
Poor Leaving Group: While chloride is a decent leaving group, it is not as good as bromide or iodide.
-
Steric Hindrance: The secondary nature of this compound inherently slows down the SN2 reaction compared to a primary halide.[4][5][32]
-
-
Troubleshooting Steps:
-
Increase Nucleophile Strength/Concentration: A higher concentration of a stronger nucleophile will increase the rate of an SN2 reaction.[5]
-
Increase Temperature: Gently warming the reaction can increase the rate of both substitution and elimination. However, be mindful that excessive heat will favor elimination.[27][28]
-
Change the Leaving Group: If feasible for your synthesis, starting with 3-(bromomethyl)pentane or 3-(iodomethyl)pentane will result in a faster substitution reaction.
-
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution
-
Objective: To synthesize 3-(azidomethyl)pentane.
-
Reactants: this compound and sodium azide (NaN₃).
-
Solvent: Dimethylformamide (DMF) or Acetone (polar aprotic).
-
Procedure:
-
Dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask.
-
Add a stoichiometric excess (e.g., 1.5 equivalents) of sodium azide.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Maximizing E2 Elimination
-
Objective: To synthesize pent-2-ene.
-
Reactants: this compound and potassium tert-butoxide (K-OtBu).
-
Solvent: Tert-butanol.
-
Procedure:
-
Dissolve this compound in tert-butanol in a round-bottom flask equipped with a reflux condenser.
-
Add a slight excess of potassium tert-butoxide.
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.
-
Cool the reaction, dilute with water, and extract the alkene product with a low-boiling-point solvent like pentane.
-
Carefully wash the organic extract with water and brine, dry, and remove the solvent by distillation.
-
Visualizing Reaction Pathways
Caption: Competing reaction pathways for this compound.
References
-
SN2 Stereochemistry. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Nucleophile Effects on Substitution Reaction Rates. (2022, July 30). In Chemistry LibreTexts. Retrieved from [Link]
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How solvents affect E1/E2 and SN1/SN2 reactions? (2014, November 10). In Reddit. Retrieved from [Link]
-
SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. (n.d.). In Organic Chemistry I. Retrieved from [Link]
-
SN2 Reaction: Stereochemistry. (2023, April 30). In JoVE. Retrieved from [Link]
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Stereochemistry of the SN2 Reaction. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]
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Stereochemistry SN2 Reactions. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
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Zaitsev rule vs Hofmann rule: Easy statement and examples. (2018, April 30). In Chemistry Notes. Retrieved from [Link]
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Elimination Reactions Are Favored By Heat. (2012, September 10). In Master Organic Chemistry. Retrieved from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). In Chemistry LibreTexts. Retrieved from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. (n.d.). In Vedantu. Retrieved from [Link]
-
Substitution or Elimination ? (n.d.). In University of Calgary. Retrieved from [Link]
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Nucleophile. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). In Quora. Retrieved from [Link]
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Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (n.d.). In Chemistry Steps. Retrieved from [Link]
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Elimination Reactions. (n.d.). In University of Illinois Springfield. Retrieved from [Link]
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Hofmann's Rule and Zaitsev's Rule. (2024, March 27). In Chemistry LibreTexts. Retrieved from [Link]
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Elimination reactions. (n.d.). In Lumen Learning. Retrieved from [Link]
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Factors Influencing the Elimination Mechanism. (2022, October 4). In Chemistry LibreTexts. Retrieved from [Link]
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Elimination Reactions of Alkyl Halides. (n.d.). In Michigan State University Department of Chemistry. Retrieved from [Link]
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effect of nucleophile on substitution reaction|organic chemistry. (n.d.). In Slideshare. Retrieved from [Link]
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Zaytsev's rule. (n.d.). In Wikipedia. Retrieved from [Link]
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Predicting Products: Substitution vs. Elimination. (2023, April 30). In JoVE. Retrieved from [Link]
-
Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017, June 16). In Chemistry Stack Exchange. Retrieved from [Link]
-
Selectivity. (n.d.). In University of Calgary. Retrieved from [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). In Master Organic Chemistry. Retrieved from [Link]
-
Sn1 vs Sn2: Summary. (n.d.). In Khan Academy. Retrieved from [Link]
-
In which reaction conditions will primary alkyl halides give elimination reaction? (2016, May 11). In Quora. Retrieved from [Link]
-
Comparison of SN1 and SN2 Reactions. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). In Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Substitution Reaction. (n.d.). In BYJU'S. Retrieved from [Link]
-
Distinguishing Between Substitution & Elimination Reactions. (n.d.). In Chad's Prep. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Rearrangements of the Carbocation and Sₙ1 Reactions. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Identify if each reaction proceeds via SN2, E2, SN1, or E1, and draw the product/s. (n.d.). In Pearson+. Retrieved from [Link]
-
Characteristics of the SN2 Reaction. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]
-
SN1 Reactions with Carbocation Rearrangements. (n.d.). In Organic Chemistry Tutor. Retrieved from [Link]
-
Effect of sterics on Sn2 reactions. (2019, June 5). In Chemistry LibreTexts. Retrieved from [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). In PMC. Retrieved from [Link]
-
Carbocation Rearrangements and SN1/E1. (2025, November 1). In Coconote. Retrieved from [Link]
-
Carbocation Rearrangements in SN1 Reactions. (2018, September 13). In YouTube. Retrieved from [Link]
-
Understanding E1 vs E2 Reactions. (n.d.). In LabXchange. Retrieved from [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013, November 25). In Khan Academy. Retrieved from [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions. (2012, October 10). In Master Organic Chemistry. Retrieved from [Link]
-
Determine mechanism: E1 vs. E2. (2020, December 7). In Chemistry Stack Exchange. Retrieved from [Link]
-
Comparison of E1 and E2 Reactions. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions with 3-(Chloromethyl)pentane
Welcome to the technical support center for handling reactions involving 3-(Chloromethyl)pentane. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile alkylating agent. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] However, as a reactive primary alkyl halide, its use in common exothermic reactions, such as Grignard additions or Friedel-Crafts alkylations, necessitates a robust understanding of thermal hazard assessment and control.[1][4]
This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. Our goal is to equip you with the expertise to not only execute these reactions safely but also to diagnose and resolve issues as they arise.
Part 1: Hazard Identification & Pre-Reaction Assessment
Before any experiment, a thorough understanding of the reagent's properties and the potential thermal hazards is paramount. This section addresses the foundational knowledge required for safe reaction design.
FAQ: Understanding the Risks
Q1: What are the primary physical and chemical hazards of this compound?
A1: this compound is a highly flammable liquid and vapor (Flash Point: 19°C / 66°F).[1][5] It should be handled away from ignition sources, and equipment must be properly grounded to prevent static discharge.[5][6][7] While comprehensive toxicological data is limited, it is known to cause skin, eye, and respiratory irritation.[8][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, safety goggles, and chemical-resistant gloves.[6][8][10]
| Property | Value | Source |
| CAS Number | 4737-41-1 | [1] |
| Molecular Formula | C₆H₁₃Cl | [7] |
| Molecular Weight | 120.62 g/mol | [1] |
| Boiling Point | 126-128 °C | [1][11] |
| Density | 0.891 g/mL at 25 °C | [11] |
| Flash Point | 19 °C (66.2 °F) | [1][5] |
Q2: What is a thermal runaway, and why is it a specific concern for reactions with this compound?
A2: A thermal runaway is a dangerous, uncontrolled positive feedback loop where an exothermic reaction generates heat faster than the system can dissipate it.[12] This temperature increase accelerates the reaction rate, which in turn generates even more heat, potentially leading to a violent release of energy, vessel rupture, or explosion.[12][13] Reactions involving alkyl halides like this compound, especially powerful bond-forming reactions like Grignard or Friedel-Crafts, are often highly exothermic.[14][15] A failure in cooling or an incorrect rate of reagent addition can quickly initiate a thermal runaway.[13]
Q3: How can I quantify the thermal risk of my specific reaction before scaling up?
A3: Reaction calorimetry is the essential tool for quantifying thermal risk.[16][17] A reaction calorimeter measures the heat flow of a chemical reaction in real-time under controlled conditions.[17][18] This allows you to determine critical safety parameters, including:
-
Reaction Enthalpy (ΔH): The total heat released by the reaction.[16][19]
-
Heat Flow Rate: How quickly heat is generated, which informs the required cooling capacity.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling were to fail.[19] This is a "worst-case scenario" calculation that is critical for risk assessment.
Running the reaction on a small scale in a calorimeter provides the empirical data needed to design a safe process at a larger scale.[20]
Part 2: Proactive Control & Troubleshooting Guide
This section focuses on the practical aspects of setting up and running your experiment, with direct answers to common problems.
Logical Workflow for Exothermic Reaction Safety Assessment
The following diagram outlines the decision-making process for safely developing a process involving an exothermic reaction with this compound.
Caption: Workflow for Thermal Hazard Assessment.
FAQ: Real-Time Troubleshooting
Q4: My reaction temperature is rising much faster than expected, even with the cooling bath on full. What should I do?
A4: This is a critical situation that may be the onset of a thermal runaway.
-
Stop Reagent Addition IMMEDIATELY: The primary source of heat generation is the reaction itself. Stop feeding any limiting reagents.
-
Increase Cooling: If possible, add a colder medium to your cooling bath (e.g., add dry ice to an acetone bath).
-
Increase Stirring: Improved agitation can enhance heat transfer to the vessel walls and cooling jacket, breaking up localized hot spots.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably after stopping addition, you must quench the reaction. Refer to the Emergency Quenching Protocol in Part 3.
Q5: I've added all my this compound, but the reaction temperature isn't increasing and my analysis (TLC, GC) shows unreacted starting material. What's wrong?
A5: This indicates the reaction has not initiated. This is a deceptively dangerous situation, as a large amount of unreacted, high-energy material has accumulated. A sudden initiation could lead to a massive and uncontrollable release of energy.
-
Possible Cause 1: Inactive Reagent/Catalyst. For a Grignard reaction, the magnesium may be passivated. In a Friedel-Crafts reaction, the Lewis acid catalyst may be deactivated by moisture.
-
Troubleshooting:
-
DO NOT simply increase the temperature to try and "force" the reaction to start. This is a common cause of accidents.
-
If safe to do so, try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium in a Grignard reaction.
-
Consider that the reaction may need to be safely quenched and restarted with fresh reagents.
-
The safest approach is to treat the vessel as a potential bomb and proceed with an extremely cautious emergency quench (see Part 3), as if the reaction were running.
-
Q6: My Friedel-Crafts alkylation is producing multiple alkylated products. How can I improve selectivity?
A6: This is a known limitation of Friedel-Crafts alkylation. The initial product of alkylation is often more reactive than the starting material, leading to overalkylation.
-
Solution 1: Stoichiometry Control: Use a large excess of the benzene substrate relative to the this compound. This increases the probability that the electrophile will encounter a molecule of starting material rather than the alkylated product.
-
Solution 2: Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the overall activation energy available for subsequent reactions.
Part 3: Emergency Procedures & Protocols
In the event of an uncontrolled exotherm, a well-defined and rehearsed emergency plan is critical.
Troubleshooting Decision Tree for a Temperature Spike
Caption: Decision Tree for Thermal Excursions.
Experimental Protocol 1: Emergency Quenching
This protocol is a general guideline for quenching a runaway reaction involving reactive intermediates like Grignards or organometallics. It must be adapted to the specific scale and reagents of your experiment.
! WARNING ! This procedure is hazardous. It should only be performed by trained personnel with appropriate safety measures in place, including a blast shield and proper PPE.
Objective: To rapidly neutralize unreacted reagents and stop heat generation in an uncontrolled exothermic reaction.
Materials:
-
Quenching solution: A non-reactive solvent (e.g., Toluene, THF) cooled to at least 0°C.
-
Secondary quenching agent: Isopropanol or another slow-reacting alcohol.[21]
-
Tertiary quenching agent: Saturated aqueous ammonium chloride or water.[22]
-
Large capacity addition funnel or cannula setup.
-
External cooling bath (ice/water, dry ice/acetone).
Procedure:
-
Alert & Secure: Alert all personnel in the immediate area. Ensure the reaction is taking place behind a blast shield in a functioning fume hood.[10][23]
-
Stop Addition & Maximize Cooling: Cease all reagent feeds. Ensure the external cooling bath is as cold as possible and that stirring is maximized.
-
Dilute & Cool (If Possible): If the exotherm is detected early and is not yet violent, slowly add the cold, non-reactive solvent via the addition funnel. This increases the thermal mass of the system, helping to absorb heat and slow the reaction rate.
-
Cautious Addition of Quenching Agent: Once the initial temperature rise is somewhat controlled by dilution, begin the very slow, dropwise addition of cold isopropanol.[21] Be prepared for vigorous gas evolution and a secondary exotherm as the quenching agent reacts.[24] The goal is to add the quencher at a rate that does not cause the temperature to rise further.
-
Complete the Quench: After the reaction with isopropanol subsides, switch to the very slow, dropwise addition of saturated aqueous ammonium chloride or water to neutralize any remaining reactive species.[22] Be aware that adding water to a cold solution can form ice, which may coat and passivate the reagents.[24]
-
Stabilize and Analyze: Once the temperature is stable and has returned to the bath temperature, allow the mixture to warm slowly to room temperature. Stir for several hours to ensure all reactive materials have been quenched before proceeding with workup.[21]
References
-
Wikipedia. (2024). Exothermic reaction. Retrieved from [Link]
-
Wikipedia. (2024). Reaction calorimeter. Retrieved from [Link]
-
Purdue University. (n.d.). Calorimetry. Retrieved from [Link]
-
OpenStax. (2019). 5.2 Calorimetry. Chemistry 2e. Retrieved from [Link]
-
Chemistry For Everyone. (2023, October 31). How Do You Define Exothermic Reactions For Calorimetry? YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentane, 3-(chloromethyl)-. PubChem. Retrieved from [Link]
- Sigma-Aldrich. (2010). Safety Data Sheet - 3-Chloro-3-methylpentane.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]
- University of California, Santa Barbara. (n.d.).
-
Chemistry LibreTexts. (2023). 8.10: Fast Reactions in Solution. Retrieved from [Link]
- CPAChem. (2024).
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ChemBK. (n.d.). This compound. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Pentane, 3-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2024). Thermal runaway. Retrieved from [Link]
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Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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-
H.E.L Group. (2024). What are thermal runaways, and why should we care about them? Retrieved from [Link]
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NIST. (n.d.). Pentane, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
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- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-(chloromethyl)butanal with Grignard Reagents.
-
Khan Academy. (n.d.). Friedel-Crafts alkylation. Retrieved from [Link]
- Latkovic, F. (2022). Can chloromethyl pivalate, and any beta-haloketones/esters, undergo Friedel-Crafts alkylation?
-
Pyrophobic Systems Ltd. (2024). A Guide to Thermal Runaway Mitigation and Containment. Retrieved from [Link]
- O'Malley, K. (2014). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. OSTI.gov.
-
PubMed. (2019). Ga(OTf)3-Catalyzed Temperature-Controlled Regioselective Friedel-Crafts Alkylation... Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Chloromethyl)pentane
Introduction
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cross-coupling reactions. This guide is specifically tailored to address the unique challenges associated with using 3-(chloromethyl)pentane, a secondary alkyl chloride, as an electrophile. Due to its structure, this substrate is prone to specific side reactions that can complicate catalyst selection and reaction optimization.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just procedural guidance, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide & FAQs
Question 1: My Suzuki-Miyaura coupling with this compound is giving low yields and a significant amount of an elimination byproduct. What is happening and how can I fix it?
Answer:
This is a classic and highly common issue when working with secondary alkyl halides like this compound. The primary challenge stems from two competing pathways in the catalytic cycle: the desired reductive elimination, which forms your C-C bond, and the undesired β-hydride elimination .[1][2]
-
The Culprit: β-Hydride Elimination this compound has hydrogen atoms on the carbon adjacent (the β-carbon) to the carbon-chlorine bond. After oxidative addition and transmetalation, the palladium intermediate can readily eliminate a β-hydrogen to form a palladium-hydride species and an alkene (in this case, a mixture of pentenes). This is a facile process that directly competes with the productive reductive elimination step.[1][2]
Causality: The rate of reductive elimination from the palladium intermediate must be significantly faster than the rate of β-hydride elimination to achieve high yields of the desired coupled product.[2]
Troubleshooting Strategy:
Your primary goal is to select a catalyst system that favors reductive elimination. This is typically achieved by modifying the ligand environment around the metal center.
Recommended Catalyst Systems for Suppressing β-Hydride Elimination:
| Catalyst Component | Ligand | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | These are common Pd(0) sources that are activated in situ. |
| Bulky, Electron-Rich Ligands | Tri-tert-butylphosphine (t-Bu3P) or Di-tert-butylphenylphosphine (t-Bu2PPh) | These ligands are highly effective at suppressing β-hydride elimination.[1] Their steric bulk promotes the reductive elimination pathway. |
| Biarylphosphine Ligands | CPhos | This class of ligands has been specifically designed to accelerate reductive elimination relative to β-hydride elimination in couplings with secondary alkyl organometallics.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), a suitable base such as cesium carbonate (Cs2CO3, 3 equivalents), the palladium precatalyst (Pd(OAc)2, 2 mol%), and the bulky phosphine ligand (e.g., t-Bu3P, 3 mol%).
-
Add this compound (1.0 equivalent).
-
Add a degassed solvent system, such as a 10:1 mixture of toluene and water.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I am considering a Negishi or Kumada coupling for my synthesis. Are these better options for this compound, and what catalysts should I use?
Answer:
Both Negishi (organozinc) and Kumada (Grignard) couplings are viable alternatives and, in some cases, may offer advantages. However, the fundamental challenge of β-hydride elimination remains.
-
Negishi Coupling: This is often an excellent choice. Organozinc reagents are generally less basic and more functional-group tolerant than Grignard reagents. For secondary alkyl halides, specialized ligands are crucial. A highly effective catalyst system for the Negishi coupling of secondary alkylzinc halides involves the use of the biaryldialkylphosphine ligand, CPhos , with a palladium precatalyst.[2] This system has been shown to effectively suppress the undesired β-hydride elimination pathway.[2]
-
Kumada Coupling: While powerful, the high reactivity and basicity of Grignard reagents can be a double-edged sword.[3] They are less tolerant of sensitive functional groups.[3][4] For secondary alkyl chlorides, nickel catalysts are often preferred over palladium.[5] A common catalyst is a nickel(II) salt with a phosphine ligand, such as NiCl2(dppp). However, the propensity for side reactions can be higher.
Logical Flow for Reaction Choice:
Caption: Decision workflow for selecting a cross-coupling method.
Question 3: My reaction with this compound is stalling and not going to completion. What are the likely causes?
Answer:
Reaction stalling can be frustrating and is often due to catalyst deactivation or issues with one of the reagents.
-
Catalyst Deactivation: The active catalytic species can be poisoned or decompose over the course of the reaction.
-
Oxygen Sensitivity: Many Pd(0) and Ni(0) catalysts are sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Product Inhibition: The coupled product itself might coordinate to the palladium center more strongly than the starting materials, effectively shutting down the catalytic cycle. If you suspect this, trying a higher catalyst loading or a different ligand might help.[6]
-
Formation of Palladium Black: The precipitation of palladium black indicates that the Pd(0) species is agglomerating and falling out of the catalytic cycle. This can be caused by impurities or suboptimal reaction conditions.
-
-
Reagent Instability:
-
Organoboronic Acid Decomposition (Suzuki): In Suzuki couplings, boronic acids can undergo protodeboronation (hydrolysis back to the arene).[7] This is more common under harsh basic conditions or at high temperatures. Using a milder base (e.g., K3PO4 instead of Cs2CO3) or a more stable boronate ester (e.g., a pinacol ester) can mitigate this.
-
Grignard Reagent Decomposition (Kumada): Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried and reagents are handled under strictly anhydrous and anaerobic conditions.
-
-
Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the alkyl chloride to the metal center, can be slow for chlorides compared to bromides or iodides.[8][9] This is because the C-Cl bond is stronger.
Troubleshooting Workflow for Stalled Reactions:
Caption: Systematic approach to troubleshooting stalled reactions.
References
-
Rudolph, A., & Lautens, M. (2009). Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions. Angewandte Chemie International Edition, 48(15), 2656-2670. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
-
Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]
- Dai, C., & Fu, G. C. (2001). The First General Method for Suzuki Cross-Coupling of Unactivated Alkyl Bromides: Room-Temperature Reactions of Alkyl Bromides with Aryl- and Vinylboronic Acids Catalyzed by a Nickel/N-Heterocyclic Carbene-Based System. Journal of the American Chemical Society, 123(12), 2719–2724.
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7234–7235. [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Netherton, M. R., & Fu, G. C. (2004). Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds. In Topics in Organometallic Chemistry (Vol. 11, pp. 85-108). Springer.
- Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(48), 14726–14727.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2023). Reasons for stalling of a Negishi coupling? Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
Sources
- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Reactivity of 3-(Chloromethyl)pentane
Welcome to the technical support guide for 3-(Chloromethyl)pentane. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block in their synthetic workflows.[1][2] this compound, with its branched alkyl structure, presents unique reactivity challenges that can lead to low yields, unexpected products, or stalled reactions. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Core Challenge: Why is this compound Unreactive?
The primary difficulty in working with this compound stems from its structure. While it is a primary alkyl halide, the carbon atom adjacent to the chloromethyl group (the β-carbon) is heavily substituted. This structure is analogous to the classic "neopentyl" system, which is notorious for its low reactivity in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my standard SN2 reactions with this compound failing or proceeding at an impractically slow rate?
A1: The issue is severe steric hindrance. A bimolecular nucleophilic substitution (SN2) reaction requires the nucleophile to perform a "backside attack" on the carbon atom bearing the chlorine. In this compound, the bulky ethyl groups on the adjacent carbon effectively block this pathway, making it sterically inaccessible for the nucleophile.[3][4][5] The activation energy for this approach becomes prohibitively high, leading to extremely slow or non-existent reaction rates. The rate of an SN2 reaction on a sterically similar neopentyl halide can be up to 100,000 times slower than on a simple primary alkyl halide like ethyl bromide.[3][5]
Caption: Steric hindrance blocking SN2 backside attack.
Q2: If SN2 is unfavorable, what happens under SN1 conditions (e.g., heating in a polar protic solvent)?
A2: While SN1 reactions avoid the need for a backside attack, they present a different, equally significant problem: the formation of a highly unstable primary carbocation.[3][4] The SN1 mechanism proceeds through a carbocation intermediate formed after the leaving group departs.[6] A primary carbocation is energetically unfavorable and, if formed, will rapidly rearrange to a more stable carbocation. In the case of this compound, this involves a 1,2-hydride shift to form a more stable tertiary carbocation, leading predominantly to rearranged substitution or elimination products, not the desired direct substitution product.
Caption: SN1 pathway leads to an unstable primary carbocation and subsequent rearrangement.
Q3: Can elimination (E1 or E2) reactions be a problem?
A3: Yes, elimination can compete with substitution, especially under forcing conditions. For an E2 reaction, a strong base is required to abstract a proton anti-periplanar to the leaving group.[7][8] Steric hindrance can also impede the approach of the base, particularly if a bulky base is used.[5] Under SN1/E1 conditions (heating, weak nucleophile/base), the rearranged tertiary carbocation is prone to deprotonation, leading to elimination products (alkenes).[9]
Troubleshooting Guides & Experimental Protocols
This section provides actionable solutions to common problems encountered with this compound.
Issue 1: My C-C or C-Heteroatom bond-forming substitution reaction has failed.
-
Root Cause: Impracticality of SN1 and SN2 pathways due to steric hindrance and carbocation instability.[4][5]
-
Solution: Change the nature of the reagent. Instead of using this compound as an electrophile in a substitution reaction, convert it into a nucleophile by forming a Grignard reagent. This is often the most reliable strategy.[3][10][11]
This protocol details the preparation of (3-pentyl)methylmagnesium chloride, which can then be used to react with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.).
| Parameter | Recommendation | Rationale |
| Glassware | Oven- or flame-dried | Grignard reagents are highly sensitive to moisture. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential to stabilize the Grignard reagent. |
| Magnesium | Turnings or powder | Provides a high surface area for reaction. |
| Initiation | Iodine crystal, 1,2-dibromoethane | Chemical activation is often necessary to start the reaction on the passivated magnesium surface.[10] |
Step-by-Step Methodology:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add one small crystal of iodine to the flask. The purple color of the iodine will disappear upon reaction initiation.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (approx. 10%) of the alkyl halide solution to the magnesium turnings.
-
If the reaction does not start (indicated by bubbling, gentle refluxing, and disappearance of the iodine color), gently warm the flask with a heat gun or sonicate the mixture.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey/brown solution is your Grignard reagent, ready for use.
Issue 2: My desired product requires direct substitution, and a Grignard reagent is not suitable.
-
Root Cause: The chloride is a moderate leaving group. Its reactivity can be insufficient under sterically hindered conditions.
-
Solution: Enhance the leaving group ability by converting the chloride to an iodide using the Finkelstein reaction. Iodide is a much better leaving group and can facilitate substitution reactions that are otherwise impossible.
| Parameter | Recommendation | Rationale |
| Iodide Source | Sodium Iodide (NaI) | NaI is highly soluble in acetone, while the resulting NaCl is not, driving the equilibrium forward. |
| Solvent | Anhydrous Acetone | The differential solubility of sodium salts in acetone is key to Le Châtelier's principle in this context. |
| Temperature | Reflux | Provides the necessary activation energy for the substitution. |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 - 2.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the sodium chloride precipitate.
-
Evaporate the acetone under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then with a dilute solution of sodium thiosulfate (to remove any remaining iodine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-(Iodomethyl)pentane, which can often be used in the next step without further purification.
Issue 3: I need to perform a C-C cross-coupling reaction but am getting low yields.
-
Root Cause: Standard substitution conditions are not effective for this substrate.
-
Solution: Employ modern transition-metal catalysis. Nickel-catalyzed cross-coupling reactions, in particular, have proven effective for forming C-C bonds with sterically hindered primary alkyl halides.[3][10] These methods proceed through different mechanisms (e.g., oxidative addition, reductive elimination) that are not constrained by the steric requirements of SN2 reactions.
This is a generalized protocol and will require optimization for specific coupling partners.
| Parameter | Recommendation | Rationale |
| Catalyst | NiCl₂(dppp), NiCl₂(dmpe), or similar Ni(II) catalyst with a phosphine ligand | The ligand is crucial for stabilizing the nickel center and facilitating the catalytic cycle. |
| Reductant | Zinc dust (Zn) | Often used to reduce the Ni(II) precatalyst to the active Ni(0) species. |
| Coupling Partner | Aryl halide, vinyl halide | The choice of coupling partner will determine the specific conditions required. |
| Solvent | Anhydrous polar aprotic (e.g., DMA, DMF, NMP) | These solvents are suitable for many cross-coupling reactions. |
Step-by-Step Methodology:
-
In an oven-dried vial under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 5-10 mol%).
-
Add anhydrous solvent (e.g., DMA) and stir for 10 minutes.
-
To a separate oven-dried vial, add the aryl/vinyl halide (1.0 equivalent), this compound (1.5 equivalents), and zinc dust (2.0 equivalents).
-
Transfer the prepared catalyst solution to the vial containing the substrates and zinc via syringe.
-
Seal the vial and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for this compound reactions.
References
- The Importance of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Overcoming the Low Reactivity of Neopentyl-Type Halides. (2025). BenchChem.
- This compound CAS 4737-41-1: Your Reliable Supplier for Organic Synthesis in China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? (2020). Chemistry Stack Exchange.
- How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? (n.d.). ECHEMI.
- Technical Support Center: Enhancing Nucleophilic Substitution on Neopentyl-like Structures. (2025). BenchChem.
- Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Elimination reactions. (n.d.). Lumen Learning.
- Ashenhurst, J. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry.
- Neopentyl Halides React Slowly in Substitution Processes. (n.d.). organicnotes.
- Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
- Ashenhurst, J. (2012). Mechanism of the E2 Reaction. Master Organic Chemistry.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 3-(Chloromethyl)pentane Reaction Mixtures
Welcome to the technical support center for the purification of 3-(Chloromethyl)pentane. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile alkyl halide intermediate.[1] The synthesis of this compound, typically from 2-ethyl-1-butanol, can result in a crude mixture containing various impurities that pose significant purification challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve high purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
When synthesizing this compound from its parent alcohol, 2-ethyl-1-butanol, the impurity profile is highly dependent on the chlorinating agent and reaction conditions used. Common impurities include:
-
Unreacted Starting Material: Residual 2-ethyl-1-butanol is a very common impurity, resulting from an incomplete reaction.
-
Elimination Byproduct: 2-Ethyl-1-butene is often formed through an E2 or E1 elimination side reaction, particularly if the reaction is heated or acidic conditions are present.[2]
-
Reagent-Derived Impurities: Acidic byproducts like HCl and SO₂ (if using thionyl chloride, SOCl₂) or phosphorous acid (if using PBr₃) are typically present.[2][3][4]
-
Isomeric Byproducts: If the reaction proceeds through a mechanism involving a carbocation intermediate (e.g., using concentrated HCl), rearrangements can occur, leading to the formation of other isomeric chlorohexanes.[5][6][7] This is less common with reagents like SOCl₂ that favor an Sₙ2 pathway for primary alcohols.[3][8][9]
Q2: What are the key physical properties I need to know for purification?
Effective purification, especially by distillation, relies on the differences in the boiling points of the components in the mixture. Understanding these properties is critical for designing your purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 120.62 | 126-128[10][11][12] |
| 2-Ethyl-1-butanol | 102.17 | 146-151[13][14] |
| 2-Ethyl-1-butene | 84.16 | 64-65[15][16][17][18] |
Note: Boiling points are reported at or near atmospheric pressure (753-760 mmHg).
Q3: Which analytical techniques are best for assessing the purity of this compound?
For volatile, non-polar compounds like alkyl halides, a combination of techniques provides the most comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this application.[19] It separates volatile components and provides mass data for identification, making it ideal for detecting and identifying unreacted starting materials, elimination byproducts, and isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and quantify impurities if suitable internal standards are used.
-
Refractive Index: While less specific, measuring the refractive index can be a quick and simple method for a bulk assessment of purity, provided you have a pure reference standard.[20] The refractive index (n20/D) for this compound is approximately 1.423.[10]
Troubleshooting Guide: Common Purification Issues
Problem 1: My GC-MS shows significant contamination with unreacted 2-ethyl-1-butanol.
-
Underlying Cause: This is typically due to either an incomplete reaction or an inefficient work-up procedure. 2-ethyl-1-butanol has a higher boiling point than the product, but their polarities are significantly different.
-
Expert Solution: Aqueous Work-up
-
Quench and Neutralize: After the reaction is complete, carefully quench the mixture in cold water or ice. To remove acidic byproducts, perform a wash with a dilute sodium bicarbonate (NaHCO₃) solution. This step is crucial for preventing acid-catalyzed elimination during the subsequent distillation.[21]
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2-3 times) to remove the bulk of the water-soluble alcohol and salts.
-
Brine (saturated NaCl solution) to break any emulsions and remove residual water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: After filtering off the drying agent, the now-cleaner crude product can be purified by fractional distillation. The significant difference in boiling points (approx. 20°C) should allow for a clean separation.
-
Problem 2: My product contains a low-boiling impurity, identified as 2-ethyl-1-butene.
-
Underlying Cause: This alkene is a result of an elimination side reaction. This is often promoted by excessive heat during the reaction or distillation, or by the presence of strong, non-volatile acids.
-
Expert Solution: Temperature Control & Fractional Distillation
-
Reaction Temperature: Ensure the chlorination reaction is run at the optimal, and lowest possible, temperature. If using SOCl₂, reactions are often run at or below room temperature.[22]
-
Neutralize Before Distillation: It is critical to perform the aqueous bicarbonate wash as described in the previous problem to remove any residual acid that could catalyze elimination during heating.
-
Efficient Fractional Distillation: The boiling point of 2-ethyl-1-butene (~65°C) is substantially lower than that of this compound (~127°C).[12][15][16] A carefully performed fractional distillation will effectively remove this impurity as the first fraction. Use a fractionating column with a high number of theoretical plates for the best separation.[23][24]
-
Problem 3: My analytical data shows multiple isomers of chlorohexane.
-
Underlying Cause: The formation of isomeric impurities strongly suggests that the reaction proceeded, at least partially, through an Sₙ1 mechanism, which involves a carbocation intermediate. Primary carbocations are unstable and prone to rearrangement (via hydride or alkyl shifts) to form more stable secondary or tertiary carbocations before the chloride ion attacks.[5][6][7] This is a known risk when using hydrogen halides like HCl, especially with a Lewis acid catalyst (Lucas Reagent).[25][26]
-
Expert Solution: Reagent Selection & Advanced Purification
-
Favor Sₙ2 Conditions: To prevent rearrangement, use a reagent system that strongly favors an Sₙ2 pathway. The reaction of a primary alcohol like 2-ethyl-1-butanol with thionyl chloride (SOCl₂), especially in the presence of a base like pyridine, is a classic Sₙ2 reaction that proceeds with inversion of configuration and avoids the formation of a free carbocation.[3][8][9][27]
-
Purification Challenge: Separating constitutional isomers by distillation can be extremely difficult due to their very similar boiling points.[28] If isomeric impurities are present, high-efficiency fractional distillation under reduced pressure might be required, but complete separation may not be feasible. In such cases, preparative gas chromatography would be a more effective, albeit less scalable, purification method.
-
Experimental Protocols & Visual Guides
Protocol 1: Standard Post-Synthesis Aqueous Work-up
-
Quenching: Slowly pour the crude reaction mixture into a beaker containing crushed ice, stirring continuously.
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size. If two layers do not form, add a sufficient amount of a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the funnel frequently to release any CO₂ gas that evolves. Continue adding until gas evolution ceases.
-
Washing: Drain the lower aqueous layer. Wash the remaining organic layer twice with deionized water and then once with a saturated brine solution.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Isolation: Filter the solution through a fluted filter paper into a clean, dry round-bottom flask. Remove the solvent using a rotary evaporator. The remaining liquid is the crude, washed this compound, ready for distillation.
Diagram 1: General Purification Workflow
Caption: Standard workflow for purifying this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common impurities.
References
-
2-Ethyl-1-butanol - Wikipedia.
-
This compound - ChemBK.
-
Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
-
2-ETHYL-1-BUTANOL 97-95-0 wiki - Guidechem.
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Buy this compound from JHECHEM CO LTD - ECHEMI.
-
10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts.
-
This compound - Stenutz.
-
2-ETHYL-1-BUTENE One Chongqing Chemdad Co. ,Ltd.
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2-ethyl-1-butene - Stenutz.
-
This compound CAS#: 4737-41-1 - ChemicalBook.
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry.
-
2-Ethyl-1-butene 760-21-4 - TCI Chemicals.
-
1-Butene, 2-ethyl- - ChemBK.
-
2-ethyl-1-butanol | 97-95-0 | Chemical Bull Pvt. Ltd.
-
Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - NIH.
-
Synthesis of Alkyl Halides from Alcohols - Chemistry LibreTexts.
-
CHAPTER 6: Chlorination Using Thionyl Chloride - Books - The Royal Society of Chemistry.
-
2-Ethyl-1-butanol 98 97-95-0 - Sigma-Aldrich.
-
2-ETHYL-1-BUTENE | 760-21-4 - ChemicalBook.
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central.
-
2-Ethyl-1-butanol | 97-95-0 - ChemicalBook.
-
This compound 95 4737-41-1 - Sigma-Aldrich.
-
8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook - Lumen Learning.
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - NIH.
-
Alcohol Reactions: Alkyl Chloride Formation with HCl/ZnCl2 (Lucas) - OrgoSolver.
-
Alcohol → Alkyl Halide with HX (HCl/HBr/HI in CH₂Cl₂ or neat) — SN1 vs SN2, Rearrangements, and Stereochemistry - OrgoSolver.
-
Carbocation Rearrangements - Chemistry LibreTexts.
-
Ways to determine the concentration of alkyl halides in organic solvents - Chemistry Stack Exchange.
-
Alcohol Reaction HCl [Organic Chemistry] Smith 2018 - YouTube.
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Preparing Alkyl Halides from Alcohols | Organic Chemistry Class Notes - Fiveable.
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How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? - ECHEMI.
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Making Alkyl Halides From Alcohols - Master Organic Chemistry.
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This compound 95 4737-41-1 - Sigma-Aldrich.
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This compound 95 4737-41-1 - Sigma-Aldrich.
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Pentane, 3-(chloromethyl)- | C6H13Cl | CID 107585 - PubChem - NIH.
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Alkyl halides- Classification, Properties and Methods of Preparation - Allen Overseas.
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impact of moisture on the stability of 3-(Chloromethyl)pentane
Technical Support Center: 3-(Chloromethyl)pentane
Guide Topic: Impact of Moisture on the Stability and Experimental Performance of this compound
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this versatile alkyl halide. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and stability of this compound.
Q1: What is this compound and why is it considered moisture-sensitive?
A: this compound (CAS 4737-41-1) is a primary alkyl halide used as a building block in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[1] Like many alkyl halides, it is susceptible to reaction with nucleophiles. Water, although a weak nucleophile, can react with the compound in a process called hydrolysis.[2][3] The carbon-chlorine bond is polarized, leaving the carbon atom with a partial positive charge (δ+) and thus susceptible to nucleophilic attack by the oxygen atom in water.
Q2: What is the primary reaction that occurs when this compound is exposed to moisture?
A: Exposure to moisture leads to a slow hydrolysis reaction, a type of nucleophilic substitution.[2] Given that this compound is a primary alkyl halide, this reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. Water attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of 3-(hydroxymethyl)pentane and hydrochloric acid (HCl).[2][4][5]
Q3: What are the tell-tale signs of degradation in my this compound sample?
A: Degradation can manifest in several ways:
-
Physical Appearance: The initially clear, colorless liquid may appear hazy or cloudy due to the low solubility of the resulting alcohol and the potential for HCl to form aerosols with atmospheric moisture.
-
Analytical Evidence:
-
GC Analysis: A Gas Chromatography (GC) chromatogram will show a new peak corresponding to 3-(hydroxymethyl)pentane, in addition to the parent compound peak.[6][7]
-
NMR Spectroscopy: 1H NMR analysis may reveal new signals characteristic of the alcohol product, such as a broad singlet for the hydroxyl (-OH) proton and a downfield shift of the -CH2- protons adjacent to the oxygen.[8]
-
Acidic pH: If an aqueous extract of the sample is tested, it will be acidic due to the formation of HCl.
-
Q4: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is critical. The compound should be kept in a tightly sealed container to prevent moisture ingress.[9][10] For long-term storage, it is best practice to use a bottle with a secure, lined cap (e.g., PTFE liner) and to store it in a cool, dry, and well-ventilated area away from heat sources.[10][11][12] Storing the container within a desiccator can provide an additional layer of protection against ambient humidity.[13]
Q5: My sample shows minor degradation. Can I still use it in my experiment?
A: This depends on the sensitivity of your reaction. The presence of the alcohol impurity, 3-(hydroxymethyl)pentane, can act as a competing nucleophile in some reactions. More critically, the presence of hydrochloric acid can interfere with acid-sensitive functional groups or catalyze unwanted side reactions. If your experiment is highly sensitive, it is strongly recommended to use a fresh, unopened bottle or to purify the compromised material by distillation before use.[8]
Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes
When experiments do not proceed as planned, contamination of the starting material is a common culprit. This guide helps diagnose issues potentially linked to the degradation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
Section 3: Best Practices for Prevention and Handling
Proactive measures are the most effective way to ensure the stability of this compound and the success of your research.
The Chemistry of Degradation: Hydrolysis Mechanism
Understanding the mechanism of hydrolysis underscores the importance of anhydrous techniques. The SN2 reaction with water proceeds as illustrated below.
Caption: Proposed SN2 hydrolysis mechanism of this compound.
Core Protocols for Handling Moisture-Sensitive Reagents
-
Glassware Preparation: All glassware must be rigorously dried before use. The standard procedure is to oven-dry glassware at >120°C for at least 4 hours (overnight is preferable) and then allow it to cool in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).[14] This removes the thin film of adsorbed moisture present on glass surfaces.
-
Inert Atmosphere Operations: Whenever possible, reactions and transfers should be conducted under an inert atmosphere.[13]
-
Schlenk Line: For moderately sensitive reactions, a Schlenk line allows for the evacuation of air from the reaction vessel and backfilling with an inert gas.[14]
-
Glove Box: For highly sensitive applications, a glove box provides the most controlled environment, keeping moisture and oxygen levels at a minimum.
-
-
Reagent Transfer:
-
Syringe/Cannula Techniques: Use dry syringes or a double-tipped needle (cannula) to transfer the liquid reagent from a sealed bottle to the reaction vessel.[14] This prevents the bulk of the reagent from being exposed to the atmosphere.
-
Sure/Seal™ Bottles: Many moisture-sensitive reagents are supplied in Sure/Seal™ bottles, which have a septum-lined cap designed for easy and safe transfer via syringe while maintaining an inert atmosphere inside the bottle.[15] It is crucial to introduce dry nitrogen or argon through a second needle to equalize the pressure as the liquid is withdrawn.[15]
-
Section 4: Key Experimental Protocols
These protocols provide methodologies for assessing the quality and stability of your this compound.
Protocol 4.1: Purity Assessment by Gas Chromatography (GC-FID)
This method allows for the quantification of this compound and its primary hydrolysis byproduct, 3-(hydroxymethyl)pentane.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[7]
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Dilute 10 µL of the this compound sample in 1 mL of a dry, inert solvent (e.g., anhydrous hexane or dichloromethane).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
-
Expected Results: this compound will elute earlier than the more polar 3-(hydroxymethyl)pentane. The relative peak areas can be used to estimate the purity of the sample.
Protocol 4.2: Qualitative Test for Hydrolysis (Alcoholic Silver Nitrate Test)
This classic test detects the presence of halide ions that have been displaced through hydrolysis, providing a quick, qualitative check for degradation.[16][17]
-
Reagents:
-
2% solution of silver nitrate (AgNO₃) in ethanol.
-
5% Nitric Acid (HNO₃).
-
-
Procedure:
-
In a clean, dry test tube, add 1 mL of the alcoholic AgNO₃ solution.
-
Add 2-3 drops of the this compound sample.
-
Shake the mixture and observe for 5 minutes at room temperature.
-
If no reaction is observed, gently warm the test tube in a water bath (~50-60°C) for an additional 5 minutes.
-
Note the formation and color of any precipitate. A white precipitate is indicative of silver chloride (AgCl).[17]
-
To confirm, add a few drops of 5% HNO₃. Silver halides are insoluble in dilute nitric acid, whereas silver salts of organic acids will dissolve.[16]
-
-
Interpretation: The formation of a white AgCl precipitate indicates that free chloride ions are present, which is a direct result of the hydrolysis of the C-Cl bond. The speed of precipitate formation gives a rough indication of the extent of degradation.
Section 5: Summary Data Tables
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl | [18] |
| Molecular Weight | 120.62 g/mol | [18] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 126-128 °C | |
| Density | ~0.891 g/mL at 25 °C | |
| Flash Point | 19 °C (66.2 °F) | [10] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [19][20] |
| Table 1: Key physical and chemical properties of this compound. |
| Parameter | Recommendation | Rationale | Source(s) |
| Storage Temperature | Cool, well-ventilated area. | Minimizes vapor pressure and slows degradation kinetics. | [9][10] |
| Atmosphere | Store under an inert gas (Nitrogen/Argon). | Prevents contact with atmospheric moisture and oxygen. | [11][15] |
| Container | Tightly sealed, original manufacturer's bottle or glass with PTFE-lined cap. | Prevents moisture ingress and contamination. | [9][10] |
| Handling Environment | Fume hood; inert atmosphere for sensitive reactions. | Ensures safety (flammable vapors) and reagent integrity. | [13] |
| Glassware | Must be oven or flame-dried prior to use. | Removes adsorbed water film from surfaces. | [14] |
| Table 2: Recommended storage and handling conditions to maintain the stability of this compound. |
References
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Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107585, this compound. Retrieved from [Link]
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Schmidt, S., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Biotechnology Journal, 7(9), 1150-1155. Available from: [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
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University of California, Berkeley, Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
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Sneen, R. A., & Larsen, J. W. (1969). Absence of SN1 Involvement in the Solvolysis of Secondary Alkyl Compounds. Journal of Chemical Education, 46(9), 577. Available from: [Link]
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OrgoSolver. (n.d.). Alkyl Halide Reactions: Generic SN1 Solvolysis (H₂O / ROH / AgNO₃). Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
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Reddit. (2018). r/chemistry - Why are we still taught that secondary alkyl halides can undergo both Sn1 and Sn2 reactions?. Retrieved from [Link]
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ReagentC. (2025). Storage instructions for chemical reagents. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%. Retrieved from [Link]
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Chegg. (2018). Solved 1. [1.5] Draw the reaction of 3-chloro-3-methylpentane with water.... Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]
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Chemistry Online. (2022). Analysis of alkyl halides. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Alkyl Halide Classification Tests. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Retrieved from [Link]
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Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66034266, 3-(chloromethyl)-3-methylpentane. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Physical Properties of Alkyl Halides. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pentane, 3-chloro-3-methyl-. Retrieved from [Link]
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Molbase. (n.d.). 3-(hydroxymethyl)pentane-1,5-diol | 998-12-9. Retrieved from [Link]
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Vedantu. (n.d.). NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Journal of Materials Chemistry A. (2025). Humidity Stability of Halide Solid-State Electrolytes. Retrieved from [Link]
-
YouTube. (2023). Tertiary Alkyl Halide with water mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70458, 3-Hydroxymethylpentane-1,5-diol. Retrieved from [Link]
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strategies to minimize byproduct formation with 3-(Chloromethyl)pentane
Welcome to the technical support center for 3-(Chloromethyl)pentane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging alkylating agent. Due to its structure—a primary alkyl halide attached to a sterically hindered carbon center—reactions with this compound are often plagued by competing side reactions, primarily elimination. This resource provides in-depth, field-proven strategies to help you maximize the yield of your desired substitution products while minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound?
The primary byproduct is 3-ethyl-1-pentene, which results from an E2 (bimolecular elimination) reaction pathway.[1][2] This occurs when the reacting nucleophile also acts as a base, abstracting a proton from the carbon adjacent to the chloromethyl group. Less common byproducts can include those from carbocation rearrangements (SN1/E1 pathway), though this is less favored for primary halides, or coupling products if using organometallic intermediates like Grignard reagents.[3]
Q2: Why is byproduct formation so prevalent with this specific alkyl halide?
The core issue is steric hindrance. This compound is a primary alkyl halide, which would typically favor an SN2 (bimolecular substitution) reaction. However, the electrophilic carbon (the CH₂Cl group) is directly attached to a tertiary carbon atom (the 3-position of the pentane chain). This bulkiness partially shields the electrophilic center from nucleophilic attack, slowing down the desired SN2 reaction.[4][5][6][7] This gives the competing E2 elimination pathway, which involves the less-hindered beta-hydrogens, a greater opportunity to occur, especially under suboptimal conditions.[8][9]
Q3: What are the three most critical factors I should control to minimize byproducts?
The outcome of your reaction is a competition between substitution (SN2) and elimination (E2). The three pivotal factors you can manipulate are:
-
The Nature of the Nucleophile/Base: The strength and steric bulk of your nucleophile are critical. Strong, non-bulky nucleophiles favor SN2, while strong, sterically hindered bases (like potassium tert-butoxide) will almost exclusively yield the elimination product.[10][11][12]
-
Choice of Solvent: The solvent environment dictates the reactivity of the nucleophile. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) enhance the rate of SN2 reactions and are generally preferred.[13][14]
-
Reaction Temperature: Higher temperatures favor elimination over substitution.[1][15] Elimination reactions typically have a higher activation energy and result in a greater increase in entropy (more molecules are formed), making them more favorable at elevated temperatures.
Visualizing the Core Problem: SN2 vs. E2 Competition
The diagram below illustrates the competing pathways. The desired SN2 route involves the nucleophile directly attacking the electrophilic carbon. The undesired E2 route involves the reagent acting as a base, abstracting a proton and leading to alkene formation.
Caption: Competing SN2 and E2 reaction pathways.
Troubleshooting Guide
Problem 1: My reaction yields primarily the alkene byproduct (3-ethyl-1-pentene).
This is a classic sign that E2 elimination is outcompeting SN2 substitution.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Base/Nucleophile is too strong or bulky | Switch to a less basic, but still potent, nucleophile. For example, if making an ether from an alcohol, use a weaker base like sodium hydride (NaH) to form the alkoxide in situ rather than using a pre-formed, bulky alkoxide like potassium tert-butoxide.[16] | Sterically hindered bases like t-butoxide are excellent for promoting elimination.[10][17] A good nucleophile that is a weak base will favor substitution.[11] NaH is a strong, non-nucleophilic base that simply deprotonates the alcohol without contributing to steric bulk around the reaction center.[16][18] |
| Reaction temperature is too high | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor progress by TLC or GC. | Lower temperatures disproportionately slow the elimination reaction, which has a higher activation energy than the substitution reaction, thereby favoring the SN2 pathway.[1] |
| Inappropriate solvent choice | Use a polar aprotic solvent such as DMF , DMSO , or acetonitrile . Avoid protic solvents like ethanol or water. | Polar aprotic solvents solvate the counter-ion of the nucleophile but do not form a hydrogen-bonding "cage" around the nucleophile itself. This makes the nucleophile more reactive and favors the bimolecular SN2 pathway.[9][13] |
Problem 2: The reaction is very slow or does not proceed to completion.
This indicates that the reaction conditions are not sufficiently activating for the sterically hindered substrate.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Nucleophile is too weak | Increase the nucleophilicity. If using a neutral nucleophile, consider deprotonating it to form the more reactive anionic conjugate base. For example, use thiolates (RS⁻) instead of thiols (RSH). | Anionic nucleophiles are significantly more reactive than their neutral counterparts, which can help overcome the steric barrier of the substrate.[5][6] |
| Leaving group ability | While chlorine is a decent leaving group, it can be improved. Consider converting the chloride to an iodide in situ via the Finkelstein reaction (catalytic NaI). | The iodide ion (I⁻) is an excellent leaving group and a good nucleophile. Adding catalytic sodium iodide can accelerate SN2 reactions by transiently forming the more reactive 3-(iodomethyl)pentane. |
| Insufficient temperature | While high temperatures favor elimination, a complete lack of reactivity may require a modest increase in thermal energy. Cautiously increase the temperature in 5-10 °C increments, monitoring for byproduct formation. | All reactions require a minimum activation energy. If the reaction is stalled at low temperatures, a careful balance must be struck to provide enough energy for the SN2 reaction without excessively promoting E2. |
Visualizing a Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical troubleshooting workflow for reactions.
Experimental Protocol: Minimizing Elimination in a Williamson Ether Synthesis
This protocol details the synthesis of an ether using this compound and an alcohol, a classic SN2 reaction where elimination is a major concern.[14][18]
Objective: To maximize the yield of the ether product by favoring the SN2 pathway.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Alcohol Deprotonation:
-
In the reaction flask, dissolve the alcohol (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
-
SN2 Reaction:
-
Cool the freshly prepared alkoxide solution back down to 0 °C.
-
Slowly add this compound (1.05 eq) to the solution via syringe through the septum over 15-20 minutes. A slight exotherm may be observed.
-
Maintain the reaction temperature at 0-5 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of the starting materials and the formation of the product versus the alkene byproduct.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to separate the desired ether from any alkene byproduct and unreacted starting material.
-
References
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- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. The E2 Reaction Mechanism [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Khan Academy [khanacademy.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Impurity Identification in 3-(Chloromethyl)pentane
Welcome to the technical support resource for identifying impurities in your 3-(Chloromethyl)pentane samples. This guide is designed for researchers, scientists, and drug development professionals who require high-purity reagents for their work. As a reactive alkyl halide, this compound is a critical building block in pharmaceutical and agrochemical synthesis, where even trace impurities can have significant impacts on reaction outcomes, yield, and the safety profile of the final product.[1]
This document moves beyond a simple checklist, providing in-depth, field-proven insights into the causality behind impurity formation and the logic of the analytical methods used for their detection. Every protocol is designed as a self-validating system to ensure the trustworthiness of your results.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in the Gas Chromatography (GC) analysis of my this compound sample. What could it be?
A1: An unexpected peak could be one of several common impurities. The most likely candidates depend on the synthetic route used to produce the material. Common possibilities include:
-
Isomeric Impurities: If the synthesis involved free-radical chlorination of an alkane like 3-methylpentane, you could have a mixture of monochlorinated hexane isomers.[2][3]
-
Unreacted Starting Materials: If synthesized from an alcohol (e.g., 2-ethyl-1-butanol), residual alcohol may be present.
-
Solvent Residues: Traces of solvents used during synthesis or workup can appear.
-
Over-chlorinated Products: Dichloro- or trichloro-pentane/hexane species can form if the reaction conditions are not carefully controlled.[4][5]
-
Degradation Products: Exposure to moisture can lead to hydrolysis, forming the corresponding alcohol, 2-ethyl-1-butanol.
Q2: My NMR spectrum shows more signals than expected for pure this compound. How do I begin to identify the impurity?
A2: First, compare your spectrum to a reference spectrum for this compound.[6] Look for characteristic signals of potential impurities. For example:
-
A broad singlet around 1-4 ppm could indicate a hydroxyl (-OH) proton from a residual alcohol or hydrolysis product.
-
Additional complex multiplets in the 0.8-1.5 ppm range could suggest the presence of isomeric alkanes or alkyl halides.
-
Signals for common lab solvents are well-documented and should be checked against standard reference tables.[7]
Q3: The FTIR spectrum of my sample shows a weak, broad peak around 3300 cm⁻¹. What does this indicate?
A3: A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of an alcohol. This strongly suggests the presence of a hydroxyl-containing impurity, most likely the precursor alcohol (2-ethyl-1-butanol) or the hydrolysis product.
Q4: My reaction with this compound is sluggish or failing. Could impurities be the cause?
A4: Absolutely. Nucleophilic substitution reactions, such as the formation of Grignard reagents, are highly sensitive to certain impurities.[8]
-
Alcohol Impurities: Residual alcohol will quench organometallic reagents.
-
Water: Moisture will readily destroy Grignard reagents and other strong nucleophiles/bases.
-
Tertiary Halide Isomers: These are sterically hindered and will react much slower, if at all, in SN2 reactions compared to the primary halide of this compound.
Troubleshooting Guides: A Deeper Dive
This section provides a structured approach to identifying the root cause of sample contamination.
Issue 1: Multiple Peaks Observed in GC-MS Analysis
Underlying Cause: The presence of multiple peaks in a GC chromatogram indicates that your sample is a mixture. The most common cause for this compound is contamination with isomeric monochlorohexanes, which often have very similar boiling points, making them difficult to separate by distillation.[9][10] This issue is particularly prevalent if the synthesis method was a non-selective free-radical chlorination of 3-methylpentane.[2][3]
Logical Workflow for Identification:
Caption: Workflow for GC-MS based impurity identification.
Step-by-Step Analysis:
-
Retention Time Analysis: Compare the retention times of the peaks. Isomers with more branching tend to have lower boiling points and will often elute earlier than their straight-chain counterparts.[9][10]
-
Mass Spectrum of the Main Peak: Confirm the identity of your main peak as this compound. The molecular ion (M+) should be at m/z 120 (for ¹²C, ¹H, ³⁵Cl). Look for the characteristic M+2 peak at m/z 122, with an intensity of about one-third of the M+ peak, confirming the presence of a single chlorine atom.[11]
-
Mass Spectra of Impurity Peaks:
-
Isomers: Impurity peaks corresponding to other monochlorohexane isomers will also show a molecular ion at m/z 120 and the same 3:1 M+/M+2 isotope pattern. Their fragmentation patterns, however, may differ based on the stability of the resulting carbocation fragments.[12][13]
-
Dichlorinated Impurities: These will have a molecular ion peak at m/z 154 (for ³⁵Cl₂) with a more complex isotope pattern (M+, M+2, M+4).
-
Alkane Impurities: An unreacted alkane starting material (e.g., 3-methylpentane) will have a molecular ion at m/z 86 and will lack the chlorine isotope pattern.[13]
-
Issue 2: Extraneous Peaks in ¹H or ¹³C NMR Spectra
Underlying Cause: NMR is highly sensitive to structurally distinct molecules. Extraneous peaks indicate the presence of impurities that are not simple isomers, such as residual starting materials (e.g., 2-ethyl-1-butanol), solvents, or degradation products.
Logical Workflow for Identification:
Caption: Workflow for NMR based impurity identification.
Step-by-Step Analysis:
-
Chemical Shift Analysis:
-
Alcohol Impurity: Look for a signal around 3.5-3.7 ppm corresponding to the -CH₂OH group of 2-ethyl-1-butanol. The -OH proton itself will be a broad singlet that can appear over a wide range.
-
Solvent Impurities: Compare singlet peaks to known values for common solvents like diethyl ether, THF, or toluene.[7]
-
-
Integration: The relative integration of the impurity peaks compared to the main product peaks allows for quantification of the impurity.
-
Cross-reference with GC-MS: If possible, correlate the percentage of impurity calculated from NMR integration with the peak area percentage from your GC analysis to confirm you are identifying the same species.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the separation and identification of volatile impurities in a this compound sample.
1. Sample Preparation:
- Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane or dichloromethane.
2. GC-MS Instrument Parameters (Example):
- Injection Volume: 1 µL
- Inlet Temperature: 250 °C
- Split Ratio: 50:1
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min
- Oven Program:
- Initial temperature: 40 °C, hold for 2 minutes
- Ramp: 10 °C/min to 200 °C
- Hold at 200 °C for 2 minutes
- MS Transfer Line Temp: 280 °C
- Ion Source Temp: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35-350
3. Data Analysis:
- Identify the peak for this compound.[6][14]
- For each impurity peak, analyze the mass spectrum. Note the molecular ion and key fragment ions.
- Pay close attention to the presence of the chlorine isotope cluster (M+ and M+2).[11]
- Common fragmentations for alkyl halides involve the loss of the halogen and cleavage of C-C bonds.[12][15]
| Compound | Likely Retention Time | Molecular Ion (m/z) | Key Fragments (m/z) |
| 3-Methylpentane | Early | 86 | 71, 57, 43 |
| This compound | Main Peak | 120/122 | 85, 57, 43, 29 |
| 1-Chloro-3-methylpentane | Similar to main | 120/122 | 85, 57, 43 |
| 3-Chloro-3-methylpentane | Similar to main | 120/122 | 91/93, 57 |
| 2-Ethyl-1-butanol | Later | 102 (often weak) | 84, 73, 55, 43 |
Table 1: Expected GC-MS data for this compound and common impurities.
Protocol 2: NMR Spectroscopy Analysis
1. Sample Preparation:
- Dissolve ~10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Data Acquisition:
- Acquire a ¹H NMR spectrum (e.g., at 400 MHz).
- Acquire a ¹³C NMR spectrum.
3. Spectral Interpretation:
- This compound (Expected):
- ¹H NMR: A doublet around 3.4-3.5 ppm (-CH₂Cl), a multiplet around 1.6-1.8 ppm (-CH-), multiplets around 1.3-1.5 ppm (-CH₂-), and triplets around 0.9 ppm (-CH₃).
- ¹³C NMR: A peak around 48-50 ppm (-CH₂Cl), a peak around 40-42 ppm (-CH-), a peak around 25-27 ppm (-CH₂-), and a peak around 10-12 ppm (-CH₃).
- 2-Ethyl-1-butanol Impurity (Diagnostic Signals):
- ¹H NMR: A doublet around 3.5-3.7 ppm (-CH₂OH), a broad singlet for the -OH proton.
- ¹³C NMR: A peak around 65-67 ppm (-CH₂OH).
Protocol 3: FTIR Spectroscopy Analysis
1. Sample Preparation:
- Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film.
2. Data Acquisition:
- Acquire an infrared spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.
3. Spectral Interpretation:
- C-H stretches: Strong absorptions between 2850-3000 cm⁻¹.
- C-Cl stretch: A moderate to strong absorption in the fingerprint region, typically between 650-850 cm⁻¹.
- -OH stretch (Impurity): The key diagnostic peak for alcohol or water contamination is a broad band centered around 3200-3600 cm⁻¹. The absence of this band is a strong indicator of sample purity with respect to hydroxyl-containing species.
References
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
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- Chemistry LibreTexts. (2019, June 5). 15.
- Save My Exams. (2024, October 26). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note.
- Studylib. (n.d.). Physical chemical properties of HCH.
- CHAPTER-3 FREE RADICAL CHAIN REACTION OF ALKANE. (n.d.).
-
PubChem. (n.d.). Pentane, 3-(chloromethyl)-. Retrieved from [Link]
- Bibliothèque et Archives Canada. (n.d.). Physico-Chemical Property Determinations of Chlorinated n-Alkanes (CIO to C19.
- Allen. (n.d.). a. Given the number of isomers including stereoisomers of alkane C_(6)H_(14^(.)) b. Given the decreasing order of stability at room temperature of the isomeric hexane. c. Given the decreasing order of boiling points of the isomeric hexane. d. Which of the isomeric hexanes gives two monochloro.
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- Wikipedia. (n.d.). Hexane.
-
NIST. (n.d.). Pentane, 3-(chloromethyl)-. Retrieved from [Link]
- ChemicalBook. (n.d.). 3-(Chloromethyl)heptane(123-04-6) 1H NMR spectrum.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis.
- MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Royal Society of Chemistry. (n.d.). Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important.
- Chemistry LibreTexts. (2023, August 29).
- NIST. (n.d.). Pentane, 3-(chloromethyl)
- Google Patents. (n.d.).
- OCER. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube.
- Quora. (2022, February 26). Why is the radical chlorination of pentane is a poor way to prepare 1-chloropentane but radical chlorination of neopentane, (CH3) 4C, is a good way to prepare neopentyl chloride, (CH3) 3CCH2Cl?.
- Chemistry LibreTexts. (2023, August 29).
- Filo. (2025, May 19). 1).
- Doc Brown's Chemistry. (2025, November 4). mass spectrum of 3-methylpentane.
- Dr. Mike's Chemistry Videos. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube.
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- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- ResearchGate. (2025, August 4). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)
- Vedantu. (n.d.). NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes.
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Technical Support Center: Safe Quenching Procedures for 3-(Chloromethyl)pentane Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe quenching of reactions involving 3-(chloromethyl)pentane. The information herein is structured to address specific issues you may encounter, ensuring both the integrity of your experiment and the safety of your laboratory personnel.
Pillar I: Understanding the Core Reactivity and Hazards
Before delving into quenching procedures, it is paramount to understand the chemical nature of this compound. It is a primary alkyl halide, and its reactivity is dominated by its susceptibility to nucleophilic substitution reactions (SN2).[1] The chloromethyl group serves as a potent electrophile.[2]
Key Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor with a flash point of 19°C (66.2°F).[3] All procedures must be conducted away from ignition sources in a well-ventilated area.[3][4]
-
Reactivity with Strong Nucleophiles/Bases: Reactions with strong nucleophiles, such as Grignard reagents or organolithiums, are common.[5][6][7] These reagents are often pyrophoric (ignite spontaneously in air) and react violently with water and other protic sources.[8][9][10]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[11]
This guide will focus on quenching reactions where this compound has been reacted with highly reactive reagents like organometallics.
Pillar II: Troubleshooting Guides & FAQs in a Question-and-Answer Format
This section directly addresses common issues and questions that arise during the quenching phase of reactions involving this compound and highly reactive reagents.
FAQ 1: My Grignard reaction with this compound is complete. What is the safest way to quench the excess Grignard reagent and the magnesium salts?
Answer:
Quenching a Grignard reaction must be approached with caution due to its highly exothermic nature.[12] The unreacted Grignard reagent is a strong base and will react vigorously with protic solvents.[6][7]
Root Cause of Hazard: The primary hazard is the rapid, uncontrolled reaction between the residual Grignard reagent and the quenching agent, which can lead to a sudden release of heat and gas, potentially causing the reaction mixture to erupt from the flask.[12][13]
Recommended Quenching Protocol:
-
Cooling is Critical: Before adding any quenching agent, thoroughly cool the reaction flask in an ice-water bath.[12][13] This will help to dissipate the heat generated during the quench.[14]
-
Dilution (Optional but Recommended): If your reaction mixture is highly concentrated, consider diluting it with an anhydrous ether solvent (like THF or diethyl ether) to help manage the exotherm.
-
Slow, Controlled Addition: The dropwise addition of the quenching agent is non-negotiable.[13][15] Use an addition funnel to maintain a slow and steady rate.
-
Choice of Quenching Agent:
-
Initial Quench: Begin with a less reactive proton source. Saturated aqueous ammonium chloride (NH₄Cl) solution is a common and effective choice. It is acidic enough to protonate the alkoxide product and quench the excess Grignard reagent but is less reactive than stronger acids.
-
Acidic Workup: After the initial vigorous reaction has subsided, you can slowly add a dilute acid, such as 1M HCl or 10% sulfuric acid, to dissolve the magnesium salts (Mg(OH)Cl) that have precipitated.[13][15]
-
-
Patience is Key: Grignard quenches can have an induction period, where the reaction is slow to start, followed by a sudden, rapid exotherm.[12][13] Do not be tempted to add the quenching agent more quickly if you don't see an immediate reaction.[13]
| Quenching Agent | Purpose | Cautions |
| Saturated Aqueous NH₄Cl | Neutralizes alkoxide and excess Grignard | Add slowly and with cooling to control the exotherm. |
| Dilute HCl or H₂SO₄ | Dissolves magnesium salts | Highly exothermic reaction with any remaining Grignard reagent. Add after initial quench. |
| Water | Can be used, but often leads to vigorous reaction | Can be very violent if added too quickly.[13] NH₄Cl is generally a safer initial choice. |
FAQ 2: I've used an organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) with this compound. How do I safely destroy the excess pyrophoric reagent?
Answer:
Organolithium reagents are extremely reactive and often pyrophoric.[8][10] Quenching these requires a stepwise approach, moving from less reactive to more reactive quenching agents.
Root Cause of Hazard: The extreme reactivity of organolithiums with protic solvents can cause fires.[10] The reaction is often immediate and highly exothermic.
Recommended Quenching Protocol for Excess Organolithium Reagents:
This protocol is for quenching the unreacted organolithium in the reaction vessel.
-
Inert Atmosphere and Cooling: Ensure the reaction remains under an inert atmosphere (Nitrogen or Argon) and is well-cooled in an ice-water or dry ice/acetone bath.[9][16]
-
Dilution: Dilute the reaction mixture with an inert, high-boiling point solvent like toluene or heptane.[16][17] This provides a larger thermal mass to absorb the heat of the quench.
-
Stepwise Quenching:
-
Step 1: Isopropanol: Slowly add isopropanol dropwise.[16][17] Isopropanol is a relatively weak proton donor and will react more controllably than water. Continue adding until the gas evolution and heat generation subside.[16]
-
Step 2: Methanol: After the reaction with isopropanol is complete, slowly add methanol.[16] Methanol is more reactive and will quench any remaining, less reactive organometallic species.
-
Step 3: Water: Finally, slowly and cautiously add water to ensure all reactive materials have been destroyed.[16]
-
-
Disposal: The resulting mixture can then be prepared for standard waste disposal.[16]
Troubleshooting Guide: Common Quenching Problems
| Issue | Probable Cause | Recommended Solution |
| Violent, Uncontrolled Reaction | - Addition of quenching agent was too rapid.[12]- Inadequate cooling.[12][14]- Reaction mixture was too concentrated.[12] | Immediately stop the addition of the quenching agent. If safe to do so, add more cooling to the bath (e.g., add more ice). Once the reaction is under control, resume the addition at a much slower rate. In the future, ensure proper cooling and consider diluting the reaction mixture before quenching.[12] |
| Formation of an Emulsion During Workup | The formation of fine inorganic salt precipitates can lead to stable emulsions that are difficult to separate. | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. Gentle swirling or agitation, rather than vigorous shaking, can also prevent emulsion formation. In some cases, filtering the entire mixture through a pad of Celite can help. |
| Product Degradation After Quenching | The product may be sensitive to the acidic or basic conditions of the workup.[18] | Before quenching the entire reaction, take a small aliquot and test its stability to the proposed quenching and workup conditions.[18] If the product is acid-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride and avoid strong acids. If it is base-sensitive, ensure the workup is not overly basic. |
| Low Product Yield After Workup | - The product may be partially soluble in the aqueous layer.[18]- The product may be volatile and was lost during solvent removal.[18]- The product may have become trapped in the inorganic salts.[18] | Back-extract the aqueous layer with your organic solvent to recover any dissolved product.[18] Use a cold trap on your rotary evaporator for volatile products.[18] After separating the layers, you can wash the inorganic salts with more organic solvent to recover any adsorbed product.[18] |
Pillar III: Visualization & Methodologies
Experimental Workflow: General Quenching Procedure
The following diagram outlines a general, safety-first workflow for quenching reactions involving highly reactive reagents.
Caption: A generalized workflow for the safe quenching of reactive chemical reactions.
Decision Tree for Quenching Agent Selection
This diagram provides a logical decision-making process for selecting the appropriate quenching agent.
Caption: Decision tree for selecting a quenching agent based on the reactive species.
References
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EPFL. (n.d.). Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. Retrieved from [Link]
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
-
University of California Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
-
Sanders, T. C., & Covarrubias, G. M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]
-
University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentane, 3-(chloromethyl)-. PubChem. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
EOXS. (n.d.). Troubleshooting Quenching Issues. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]
-
Frontier, A. (2025). How To Run A Reaction: The Quench. Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%. Retrieved from [Link]
-
Reddit. (2024). Quenching guide. r/Chempros. Retrieved from [Link]
-
Frontier, A. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. Retrieved from [Link]
-
University of California, Los Angeles. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
- Vollhardt, K. P. C., & Schore, N. E. (2009). Organic Chemistry: Structure and Function. W. H. Freeman.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Pentane, 3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pentane, 3-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
Vedantu. (n.d.). NCERT Solution for Class 12 Chemistry Chapter 6 – Haloalkanes and Haloarenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)pentanoic acid. PubChem. Retrieved from [Link]
-
PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 3-(Chloromethyl)pentane and 1-Chlorohexane
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is fundamental to the successful design and execution of synthetic pathways. This guide provides a detailed comparative analysis of the bimolecular nucleophilic substitution (SN2) reactivity of two primary alkyl chlorides: 3-(chloromethyl)pentane and 1-chlorohexane. While both are primary alkyl halides, their structural differences lead to significant variations in their reaction rates, a crucial consideration in synthetic planning.
The Theoretical Framework: Understanding SN2 Reactions
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group.[1][2] The reaction's rate is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[1][3] A key determinant of the SN2 reaction rate is steric hindrance around the reaction center.[4][5][6] Increased bulkiness near the electrophilic carbon impedes the backside attack of the nucleophile, thereby slowing the reaction.[6][7]
Structural Analysis of the Substrates
1-Chlorohexane is a linear primary alkyl halide. The chlorine atom is bonded to a carbon that is part of an unbranched six-carbon chain. This linear structure presents minimal steric hindrance to the backside attack of a nucleophile.
This compound , while also a primary alkyl halide, features branching at the beta-position relative to the chlorine atom. The carbon atom adjacent to the electrophilic carbon is bonded to two ethyl groups. This branching creates a more sterically congested environment around the reaction site compared to its linear isomer, 1-chlorohexane.
Predicting Reactivity: The Impact of Steric Hindrance
Based on the principles of SN2 reactions, it is predicted that 1-chlorohexane will exhibit a faster reaction rate than this compound . The branching in this compound creates significant steric hindrance that shields the electrophilic carbon from the incoming nucleophile, raising the energy of the transition state and thus decreasing the reaction rate.[6][7] Even though the branching is not directly on the carbon bearing the leaving group, its proximity is sufficient to have a substantial effect.[7] The reactivity of alkyl halides in SN2 reactions generally follows the order: methyl > primary > secondary > tertiary.[5][8] However, within the category of primary alkyl halides, steric hindrance from branching, even at the beta-carbon, can dramatically reduce reactivity.[8]
Caption: Steric hindrance comparison for SN2 attack.
Experimental Validation: A Kinetic Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The Finkelstein reaction, involving the substitution of chloride with iodide, is a classic example of an SN2 reaction and is well-suited for this purpose.[9]
Experimental Protocol
Objective: To determine and compare the second-order rate constants for the SN2 reaction of 1-chlorohexane and this compound with sodium iodide in acetone.
Materials:
-
1-Chlorohexane
-
This compound
-
Sodium iodide (NaI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Volumetric flasks, pipettes, burettes, and reaction flasks
-
Thermostatted water bath
Caption: Workflow for the kinetic study of SN2 reactions.
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 1-chlorohexane, this compound, and sodium iodide in anhydrous acetone.
-
Reaction Initiation: In separate reaction flasks, mix equal volumes of the 1-chlorohexane solution with the sodium iodide solution. Repeat for this compound. Place the flasks in a constant temperature water bath (e.g., 25°C).
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of deionized water.
-
Titration: The unreacted iodide in the quenched sample is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.
-
Data Analysis: The concentration of iodide at each time point is calculated from the titration data. A plot of 1/[I⁻] versus time will yield a straight line for a second-order reaction, with the slope being equal to the rate constant (k).[1]
Expected Results and Data Interpretation
The experimental data is expected to show a significantly larger rate constant (k) for 1-chlorohexane compared to this compound. This would confirm that the SN2 reaction proceeds at a faster rate for the linear alkyl halide.
| Substrate | Predicted Relative Rate | Rationale |
| 1-Chlorohexane | Faster | Linear structure with minimal steric hindrance, allowing for easier backside attack by the nucleophile.[7] |
| This compound | Slower | Branching at the β-carbon creates significant steric hindrance, impeding the approach of the nucleophile.[7][10] |
Conclusion for the Field
For professionals in drug development and synthetic chemistry, the choice of substrate in a nucleophilic substitution reaction can have profound implications for reaction efficiency and yield. This comparative guide demonstrates that while both 1-chlorohexane and this compound are primary alkyl halides, the subtle difference in their molecular architecture—specifically, the beta-branching in this compound—leads to a significant disparity in their SN2 reactivity. 1-Chlorohexane, with its unhindered, linear structure, is the superior substrate for SN2 reactions. This understanding allows for the informed selection of reagents to optimize synthetic routes, a critical aspect of efficient and cost-effective chemical synthesis.
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A Technical Guide to 3-(Chloromethyl)pentane: Navigating Reactivity in Sterically Hindered Systems
For researchers, chemists, and professionals in drug development, the choice of an alkylating agent is a critical decision that dictates reaction pathways, yields, and the ultimate success of a synthetic strategy. While simple linear pentyl halides like 1-chloropentane serve as reliable workhorses for introducing a pentyl group, more complex applications demand a nuanced understanding of isomeric reactivity. This guide provides an in-depth comparison of 3-(chloromethyl)pentane with other pentyl halides, focusing on how its unique structure governs its chemical behavior and creates specific opportunities in synthesis.
We will explore the fundamental principles of nucleophilic substitution, supported by experimental insights and protocols, to illuminate the strategic advantages and limitations of this sterically hindered primary halide.
Physicochemical Properties: A Comparative Overview
An initial comparison of the fundamental physical properties of this compound and its common isomers reveals their similarities as volatile, flammable liquids. However, subtle differences in boiling points and densities arise from their distinct branching patterns, which influence intermolecular forces.
| Property | This compound | 1-Chloropentane | 2-Chloropentane | Neopentyl Chloride |
| CAS Number | 4737-41-1 | 543-59-9[1] | 625-29-6[2] | 753-89-9 |
| Molecular Formula | C₆H₁₃Cl[3] | C₅H₁₁Cl[1] | C₅H₁₁Cl[2] | C₅H₁₁Cl |
| Molecular Weight | 120.62 g/mol | 106.59 g/mol [1] | 106.59 g/mol [2] | 106.59 g/mol |
| Boiling Point | 126-128 °C[4] | 107-108 °C[5] | 94-95 °C[6] | 84 °C |
| Density | 0.891 g/mL at 25 °C[4] | 0.882 g/mL at 25 °C[5] | 0.870 g/mL at 25 °C[6] | 0.866 g/mL |
| Refractive Index | n20/D 1.423[4] | n20/D 1.412[5] | n20/D 1.407[6] | n20/D 1.404 |
| Flash Point | 19 °C (66 °F) | 11 °C (52 °F)[1] | 1 °C (34 °F)[6] | -18 °C (0 °F) |
The Decisive Factor: Steric Hindrance in Nucleophilic Substitution
The primary utility of alkyl halides lies in their ability to undergo nucleophilic substitution reactions. The significant differences between pentyl halide isomers are not in what they react with, but how they react. This is dictated by the substitution pattern of the carbon atom bearing the chlorine (the α-carbon) and its neighboring carbons (the β-carbon).
The two dominant mechanisms are the Sₙ2 (bimolecular) and Sₙ1 (unimolecular) pathways.
-
Sₙ2 Reaction: A single, concerted step where the nucleophile attacks the α-carbon from the backside, simultaneously displacing the leaving group (chloride). This pathway is highly sensitive to steric bulk around the reaction center.[7]
-
Sₙ1 Reaction: A two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by substrates that can form stable carbocations and is less sensitive to steric hindrance at the α-carbon.[8]
Comparative Reactivity Analysis:
-
1-Chloropentane (Primary Halide): As a linear primary halide, 1-chloropentane is an excellent substrate for Sₙ2 reactions.[9] The backside of the electrophilic carbon is unhindered, allowing for easy access by nucleophiles. It will not undergo Sₙ1 reactions because the resulting primary carbocation is highly unstable.[7]
-
2-Chloropentane (Secondary Halide): As a secondary halide, 2-chloropentane is at a mechanistic crossroads. It can react via both Sₙ2 and Sₙ1 pathways.[10] Strong nucleophiles and polar aprotic solvents will favor the Sₙ2 pathway, while weak nucleophiles and polar protic solvents promote the Sₙ1 pathway through a secondary carbocation intermediate.
-
This compound (Sterically Hindered Primary Halide): This molecule presents a unique case. Although it is a primary halide (the chlorine is attached to a -CH₂- group), the adjacent β-carbon is tertiary and heavily substituted with two ethyl groups. This creates significant steric congestion, effectively shielding the α-carbon from backside attack by a nucleophile.[11] Consequently, This compound is extremely unreactive in Sₙ2 reactions . This behavior is analogous to the classic example of neopentyl chloride, which is renowned for its inertness in Sₙ2 chemistry due to the bulky adjacent quaternary carbon.[12][13]
-
Neopentyl Chloride (Sterically Hindered Primary Halide): This compound serves as a perfect comparison. Its structure makes Sₙ2 reactions nearly impossible.[12] While it can be forced to react under Sₙ1 conditions, the initially formed primary carbocation rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[14]
Implications for Reactivity
This structural feature makes this compound a poor choice for standard Sₙ2 alkylations. However, this "unreactivity" becomes an advantage when the specific 2-ethylbutyl moiety is desired and Sₙ2 side reactions must be avoided. Its reactions will be favored under conditions that promote carbocation formation (Sₙ1) or organometallic pathways.
Under Sₙ1-promoting conditions (e.g., solvolysis in a polar protic solvent), this compound can ionize to a primary carbocation. This intermediate is expected to undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation, leading to rearranged products.
Experimental Protocols and Expected Outcomes
To illustrate these differences, we provide two standard experimental protocols. The choice of protocol is critical and must be aligned with the desired mechanistic pathway.
Protocol 1: Comparative Sₙ2 Reactivity (Finkelstein Reaction)
This protocol is designed to test the relative Sₙ2 reactivity of the alkyl chlorides by attempting to substitute chloride with iodide.
Objective: To compare the rate of formation of the corresponding alkyl iodide from 1-chloropentane and this compound.
Methodology:
-
Preparation: In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add sodium iodide (1.5 g, 10 mmol) and 15 mL of anhydrous acetone.
-
Addition of Substrate: To the first flask, add 1-chloropentane (1.07 g, 10 mmol). To the second flask, add this compound (1.21 g, 10 mmol).
-
Reaction: Stir both mixtures at room temperature. A positive reaction is indicated by the formation of a white precipitate (NaCl), which is insoluble in acetone.
-
Heating: If no reaction is observed at room temperature after 30 minutes, gently heat the mixtures to reflux (56 °C) and observe for precipitate formation.
-
Analysis: Monitor the reactions by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting material.
Causality and Expected Results:
-
Why Acetone? Acetone is a polar aprotic solvent that favors the Sₙ2 mechanism. The key to this reaction is the differential solubility of sodium salts; NaI is soluble in acetone, while the NaCl product is not, driving the reaction forward according to Le Châtelier's principle.
-
1-Chloropentane: A white precipitate of NaCl should begin to form relatively quickly, even at room temperature, indicating a successful Sₙ2 reaction.
-
This compound: Little to no precipitate is expected to form, even after prolonged heating. This demonstrates its profound lack of reactivity in Sₙ2 reactions due to steric hindrance.[11][15]
Protocol 2: Grignard Reagent Formation
This protocol demonstrates a more suitable application for a sterically hindered halide like this compound.
Objective: To successfully synthesize the Grignard reagent (2-ethylbutyl)magnesium chloride.
Methodology:
-
Apparatus Setup: Assemble a three-necked flask, flame-dried under a stream of nitrogen, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (0.27 g, 11 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add approximately 2 mL of a solution of this compound (1.21 g, 10 mmol) in 20 mL of anhydrous diethyl ether to the magnesium.
-
Propagation: Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining ethereal solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.
Causality and Expected Results:
-
Why Anhydrous Conditions? Grignard reagents are potent bases and will be quenched by any protic source, such as water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Outcome: this compound, despite its Sₙ2 inertness, forms a Grignard reagent successfully.[13] This pathway does not involve nucleophilic attack at the α-carbon and is therefore not impeded by the steric bulk. The resulting organometallic reagent is a powerful nucleophile and base, ready for use in subsequent reactions like carbon-carbon bond formation.[16]
Summary and Strategic Application
The choice between this compound and other pentyl halides is a strategic one based on the desired reaction mechanism.
| Alkyl Halide | Preferred Mechanism | Key Characteristics | Best-Fit Applications |
| 1-Chloropentane | Sₙ2 | Unhindered primary halide | Introducing a linear n-pentyl group via reactions with strong nucleophiles.[1][17] |
| 2-Chloropentane | Sₙ2 / Sₙ1 | Secondary halide | Introducing a sec-pentyl group; requires careful control of conditions to favor one pathway. |
| This compound | Grignard, Sₙ1 (with rearrangement) | Sterically hindered primary halide | A versatile building block for pharmaceuticals, agrochemicals, and specialty chemicals.[18][19] Ideal for introducing the 2-ethylbutyl group via organometallic intermediates or when Sₙ2 reactivity must be suppressed.[20] |
Conclusion
This compound is not a direct substitute for linear pentyl halides but rather a specialized tool for the synthetic chemist. Its value lies in its structural complexity. The pronounced steric hindrance imparted by the β-tertiary carbon renders it inert to Sₙ2 reactions, an attribute that can be exploited to prevent unwanted side reactions. It remains a viable precursor for generating the (2-ethylbutyl)magnesium chloride Grignard reagent, providing a reliable route to introduce this branched alkyl group. Understanding this interplay between structure and reactivity is paramount for researchers and developers aiming to design efficient and selective synthetic pathways.
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A Comparative Guide to Grignard Reagent Formation from Primary, Secondary, and Tertiary Alkyl Chlorides
For researchers and professionals in drug development and organic synthesis, the Grignard reaction remains a cornerstone for carbon-carbon bond formation.[1][2][3][4] The choice of the organohalide precursor is a critical parameter that dictates the efficiency, yield, and feasibility of the reagent's formation. While alkyl iodides and bromides are often favored for their high reactivity, alkyl chlorides present a cost-effective and readily available alternative. However, the formation of Grignard reagents from alkyl chlorides is nuanced, with significant performance differences observed between primary, secondary, and tertiary substrates.
This guide provides an in-depth comparative analysis of Grignard reagent formation from these three classes of alkyl chlorides. We will explore the underlying mechanistic principles, present comparative experimental data, and offer detailed protocols to navigate the challenges associated with each substrate class.
The Foundational Mechanism: A Radical Pathway on the Magnesium Surface
The synthesis of a Grignard reagent (R-MgX) is not a simple insertion but a complex, heterogeneous reaction occurring on the surface of the magnesium metal. The prevailing mechanism involves a single electron transfer (SET) from the magnesium to the alkyl halide.[1][5][6] This is a non-chain radical process.[6]
-
Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-chlorine bond of the alkyl chloride.
-
Radical Anion Formation: This transfer forms a short-lived radical anion intermediate (R-Cl•⁻).
-
Cleavage: The radical anion rapidly fragments into an alkyl radical (R•) and a chloride anion (Cl⁻).
-
Surface Reaction: The alkyl radical and the chloride anion recombine on the magnesium surface, which has been oxidized to Mg(I), to form the final Grignard reagent, R-MgCl.
The entire process is critically dependent on an ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).[5][7] These aprotic solvents are essential for two reasons: they do not possess acidic protons that would destroy the highly basic Grignard reagent, and their lone pair electrons solvate and stabilize the magnesium center of the reagent, forming a soluble complex.[6][8][9][10]
Caption: General mechanism of Grignard reagent formation via Single Electron Transfer (SET).
A Tale of Three Chlorides: Reactivity and Challenges
The structure of the alkyl group (primary, secondary, or tertiary) profoundly impacts the ease of Grignard reagent formation, the prevalence of side reactions, and the overall yield. The general reactivity for Grignard formation follows the trend of carbon-halogen bond strength: R-I > R-Br > R-Cl.[2][7][11] Chlorides, having the strongest carbon-halogen bond among the three, are the least reactive.
Primary Alkyl Chlorides (e.g., 1-Chlorobutane)
-
Reactivity & Initiation: Primary alkyl chlorides are moderately reactive.[11] Their formation often requires activation of the magnesium surface to remove the passivating layer of magnesium oxide.[12][13] Common activators include a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding of the magnesium turnings.[14][15][16] Initiation can be sluggish, frequently requiring gentle warming to begin the exothermic reaction.[14][17]
-
Yields: With proper technique and anhydrous conditions, yields are typically in the range of 50-80%.[11]
-
Side Reactions: The primary side reaction of concern is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted alkyl chloride to form a homocoupled alkane (R-R).[1][18] This is generally less of an issue compared to the more reactive alkyl bromides and iodides but can be minimized by slow, controlled addition of the alkyl chloride to ensure its low concentration in the reaction mixture.[2][19]
Secondary Alkyl Chlorides (e.g., 2-Chlorobutane)
-
Reactivity & Initiation: Formation is significantly more challenging than with primary chlorides. The increased steric hindrance around the carbon-chlorine bond impedes its interaction with the magnesium surface. Initiation is often difficult and may require more vigorous activation methods and higher reaction temperatures (e.g., refluxing in THF).
-
Yields: Yields are generally lower and more variable than with primary chlorides due to the prevalence of side reactions.
-
Side Reactions: Two major side reactions compete with Grignard formation:
-
Wurtz Coupling: Similar to primary chlorides, but can be more pronounced due to slower Grignard formation, which leaves unreacted alkyl halide in solution longer.
-
Elimination: The Grignard reagent is a strong base. If it forms, it can dehydrohalogenate unreacted secondary alkyl chloride, leading to the formation of an alkene. This becomes a more significant pathway with secondary and tertiary halides.
-
Tertiary Alkyl Chlorides (e.g., tert-Butyl Chloride)
-
Reactivity & Initiation: The formation of Grignard reagents from tertiary alkyl chlorides under standard laboratory conditions is exceptionally difficult and often unsuccessful.[20] Extreme steric hindrance makes the reaction on the magnesium surface kinetically unfavorable.
-
Yields: Yields are typically very low to negligible. Special conditions, such as the use of highly reactive Rieke magnesium, are often required for successful preparation.[7][13]
-
Side Reactions: The dominant reaction pathway is elimination.[20] The conditions required for Grignard formation (elevated temperature) and the strong basicity of any Grignard that does form heavily favor the E2 elimination of HCl from the tertiary alkyl chloride to produce an alkene (e.g., isobutylene). Wurtz coupling is also a significant competing reaction.
Caption: Comparative reaction pathways for different classes of alkyl chlorides.
Performance Data Summary
The following table summarizes the key performance differences in Grignard reagent formation from the three classes of alkyl chlorides under standard laboratory conditions.
| Alkyl Chloride Type | Relative Reactivity | Ease of Initiation | Typical Yield Range | Major Competing Side Reactions |
| Primary (R-CH₂-Cl) | Moderate | Challenging, requires activation | 50-80%[11] | Wurtz Coupling[2] |
| Secondary (R₂-CH-Cl) | Low | Difficult | < 40% | Elimination, Wurtz Coupling |
| Tertiary (R₃-C-Cl) | Very Low | Very Difficult | < 10% (often fails) | Elimination[20] |
Experimental Protocol: Synthesis of n-Butylmagnesium Chloride
This protocol provides a validated method for the preparation of a Grignard reagent from a primary alkyl chloride, emphasizing the critical techniques required for success.
Materials:
-
Magnesium turnings
-
1-Chlorobutane (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Inert gas supply (Nitrogen or Argon)
Apparatus:
-
Three-necked round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas inlet and bubbler
Workflow Diagram:
Caption: Experimental workflow for the preparation of a Grignard reagent.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the flame- or oven-dried glassware while hot and immediately place it under a positive pressure of inert gas. This is the most critical step to ensure anhydrous conditions, as Grignard reagents react rapidly with water.[1][8][14]
-
Magnesium Preparation: Place the magnesium turnings into the round-bottom flask. Add a single crystal of iodine. The iodine serves to chemically etch the magnesium oxide layer from the metal's surface, exposing fresh, reactive magnesium.[11][13][15][16]
-
Reagent Preparation: In the addition funnel, prepare a solution of 1-chlorobutane in anhydrous diethyl ether or THF.
-
Initiation: Add a small amount of the 1-chlorobutane solution (approx. 10% of the total) to the magnesium turnings. The reaction may begin spontaneously, evidenced by the disappearance of the purple iodine color, gentle bubbling, and the appearance of a gray turbidity.[12][21] If it does not start, gently warm the flask with a heat gun or your hand until initiation is observed.[14][17] Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.
-
Addition: Once the reaction is self-sustaining, add the remainder of the 1-chlorobutane solution dropwise from the addition funnel at a rate that maintains a gentle, steady reflux. A slow addition rate is crucial to minimize the concentration of unreacted alkyl chloride, thereby suppressing the Wurtz coupling side reaction.[19]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[14][21] The resulting gray-to-black heterogeneous mixture is the Grignard reagent, which should be used promptly for subsequent reactions.
Conclusion and Field-Proven Insights
This comparative analysis demonstrates that while Grignard reagents can be formed from primary, secondary, and tertiary alkyl chlorides, the substrate's structure is the primary determinant of the reaction's success.
-
Primary alkyl chlorides are reliable precursors, providing good yields when proper activation and anhydrous techniques are employed. They represent a viable, cost-effective alternative to alkyl bromides for many large-scale syntheses.
-
Secondary alkyl chlorides are challenging substrates. The propensity for elimination and coupling reactions often leads to low yields of the desired reagent. Their use requires careful optimization and may not be suitable for all applications.
-
Tertiary alkyl chlorides are generally unsuitable for Grignard reagent formation under standard conditions due to the overwhelming preference for elimination pathways. Specialized reagents and conditions are necessary to achieve even modest success.
For the synthetic chemist, this understanding is crucial. When designing a synthesis, the potential for side reactions must be weighed against the cost and availability of the starting materials. For reactions requiring high yields and purity, starting with a primary alkyl chloride, or opting for the more reactive bromide or iodide analogue, is the most trustworthy and authoritative approach.
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assessing the purity of synthesized 3-(Chloromethyl)pentane via HPLC
An In-Depth Guide to Assessing the Purity of Synthesized 3-(Chloromethyl)pentane: A Comparative Analysis of HPLC and Alternative Methods
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound, a versatile alkyl halide building block, is critical in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its reactive nature necessitates a robust analytical strategy to quantify its purity and identify potential impurities that could impact downstream reactions and the final product's safety profile.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical approach.
The Analytical Challenge: Understanding this compound
This compound (C₆H₁₃Cl) is a non-polar, relatively volatile liquid.[3] Its primary analytical challenge is its lack of a significant UV-absorbing chromophore, which complicates detection using the most common HPLC detectors. Potential impurities can arise from its synthesis, including unreacted starting materials, isomers, or byproducts from side reactions such as elimination (alkenes) or substitution (alcohols). A successful analytical method must be capable of separating these structurally similar and non-UV active compounds.
High-Performance Liquid Chromatography (HPLC): The Primary Technique
HPLC is a powerhouse in pharmaceutical analysis, prized for its high resolving power and versatility.[4][5] For a non-polar analyte like this compound, a Reversed-Phase (RP-HPLC) method is the logical starting point.[6][7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Non-polar analytes are retained longer on the column, allowing for separation based on subtle differences in hydrophobicity.
Causality Behind HPLC Method Development
The development of a robust HPLC method is a systematic process, where each parameter is chosen for a specific scientific reason.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for non-polar compounds and the first choice for this application.[8] Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention of this compound and allowing for separation from less hydrophobic impurities. A column with a high carbon load is preferable for maximizing these interactions.[6]
-
Mobile Phase Composition: The mobile phase must be a mixture of water and a miscible organic solvent, typically acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and UV cutoff. For a purity method where impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one. Starting with a higher water content and gradually increasing the organic solvent concentration ensures that more polar impurities elute early while providing sufficient solvent strength to elute the main, non-polar analyte and any even more non-polar impurities in a reasonable time with good peak shape.
-
The Detector Dilemma: This is the most critical choice for this compound.
-
UV Detector: Standard for most pharmaceutical analyses, but alkyl halides have very weak absorbance at low wavelengths (~205-215 nm).[9] While usable, it offers poor sensitivity, making it difficult to detect impurities at low levels (e.g., <0.1%).
-
Refractive Index Detector (RID): A universal detector that responds to any analyte with a refractive index different from the mobile phase. It is a viable, cost-effective option for this analyte. However, it is incompatible with gradient elution and is highly sensitive to temperature and pressure fluctuations, resulting in lower sensitivity compared to other techniques.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that are compatible with gradient elution and are suitable for non-volatile or semi-volatile compounds. They are a significant improvement over RID.
-
Mass Spectrometry (MS): An HPLC-MS system provides the most definitive solution. It offers exceptional sensitivity and specificity, allowing for the detection and identification of impurities based on their mass-to-charge ratio, even if they co-elute chromatographically.[10]
-
A Self-Validating HPLC Protocol for Purity Assessment
This protocol is designed to be robust and trustworthy, incorporating system suitability checks as a self-validating mechanism. The use of a mass spectrometer is recommended for definitive analysis.
Experimental Workflow
Caption: High-level workflow for HPLC-MS purity analysis.
Instrumentation & Reagents
-
HPLC System: Quaternary pump, autosampler, column oven, and a single quadrupole mass spectrometer.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm).
-
Sample Diluent: Acetonitrile.
Chromatographic Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for non-polar analytes, providing good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid improves peak shape and ionization efficiency for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for RP-HPLC. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B | A shallow gradient to resolve closely related impurities, followed by a wash and re-equilibration. |
| MS Detector | ESI+, Scan Mode m/z 50-300 | Electrospray ionization is suitable for small molecules; scan mode detects all ions in range. |
Procedure
-
Standard Preparation: Prepare a solution of this compound reference standard at approximately 1.0 mg/mL in acetonitrile.
-
Sample Preparation: Prepare the synthesized this compound sample at the same concentration (1.0 mg/mL) in acetonitrile.
-
System Suitability Test (SST): Make five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%. This confirms the system's precision.[11]
-
Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: The Pillar of Trustworthiness
A developed method is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12] According to International Council for Harmonisation (ICH) guidelines, key parameters for an impurity testing method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[13][14]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, it is not the only option. A comprehensive assessment involves considering alternative and complementary techniques.
| Technique | Principle | Pros for this compound | Cons for this compound |
| HPLC-MS | Liquid-phase separation based on polarity, followed by mass-based detection. | High resolution; high sensitivity and specificity; gradient compatible; definitive identification of impurities. | Higher equipment cost; requires volatile mobile phase additives. |
| GC-FID/MS | Gas-phase separation based on boiling point and polarity, with universal (FID) or mass-based (MS) detection. | Excellent choice. High sensitivity for volatile compounds; simple mobile phase (carrier gas); FID is robust and universal for organics.[15][16] | Not suitable for non-volatile impurities; high temperatures can cause degradation of thermally labile compounds. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy measures the magnetic properties of atomic nuclei. | Provides structural information; can be made quantitative (qNMR) to determine purity without a reference standard for each impurity. | Lower sensitivity than chromatographic methods; complex spectra if many impurities are present; higher equipment cost. |
| Argentometric Titration | Titration with silver nitrate (AgNO₃) to precipitate the chloride ion as AgCl. | Simple, inexpensive, and provides total halide content.[17][18] | Not specific; measures total organic and inorganic chlorides, cannot distinguish the parent compound from chlorinated impurities. |
Head-to-Head: HPLC vs. GC
For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is arguably a superior technique to HPLC.[15][16]
-
Efficiency and Speed: GC columns offer higher theoretical plates for volatile compounds, leading to sharper peaks and faster analysis times.
-
Detection: A Flame Ionization Detector (FID) is a simple, robust, and universally responsive detector for hydrocarbons, making it ideal for this analysis without the complications of UV or RID in HPLC.
-
Sample Preparation: GC often involves simple dilution in a volatile solvent, which can be more straightforward than HPLC sample preparation.
However, HPLC retains an advantage if non-volatile impurities (e.g., salts, polymeric materials) are expected from the synthesis. The best approach is often orthogonal, using HPLC to confirm the results obtained by GC, or vice versa, providing unequivocal evidence of purity.
Conclusion
Assessing the purity of this compound requires a carefully considered analytical strategy. While RP-HPLC coupled with a universal detector like MS is a highly effective and validated method, its primary competitor for this specific analyte is Gas Chromatography. The choice between them depends on the expected impurity profile and available instrumentation. A Senior Application Scientist would recommend GC-FID/MS as the primary technique for routine purity assessment due to the analyte's volatility and the robustness of the detection method. HPLC-MS should be employed as a powerful orthogonal technique to investigate any non-volatile impurities and to provide complementary, confirmatory data. This dual-pronged approach ensures the highest level of scientific integrity and confidence in the quality of this critical synthetic intermediate.
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
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National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
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Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of this compound in Modern Chemical Synthesis. [Link]
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University of Calgary. (n.d.). Alkyl Halide Classification Tests. [Link]
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National Institutes of Health (NIH). (n.d.). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. [Link]
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Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 4737-41-1: Your Reliable Supplier for Organic Synthesis in China. [Link]
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Chromatography Online. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. [Link]
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Organic Syntheses. (n.d.). Preparation of Chloromethyl Methyl Ether. [Link]
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Reddit. (n.d.). HPLC trace for proof of purity. [Link]
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Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]
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Element Lab Solutions. (n.d.). Peak Purity Analysis. [Link]
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A Comparative Cost-Benefit Analysis of 3-(Chloromethyl)pentane in Large-Scale Synthesis
For researchers, process chemists, and drug development professionals, the selection of a suitable alkylating agent is a critical decision that profoundly impacts the economic viability, safety, and environmental footprint of large-scale synthesis. 3-(Chloromethyl)pentane, a versatile C6 building block, offers a unique profile of reactivity and cost. This guide provides an in-depth cost-benefit analysis of this compound, objectively comparing its performance against common alternatives with supporting data and detailed experimental protocols.
Introduction to this compound: A Profile
This compound (CAS: 4737-41-1) is a halogenated alkane primarily utilized as a chemical intermediate to introduce the 2-ethylbutyl group into a target molecule.[1] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals such as dyes and fragrances.[2] The demand for this compound is driven by its ability to act as a reactive alkyl halide in a multitude of organic transformations.[3] This guide will dissect the key performance indicators of this compound in the context of large-scale production, where factors like cost per kilogram, reaction efficiency, and safety are paramount.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 4737-41-1 | [4] |
| Molecular Formula | C₆H₁₃Cl | [4] |
| Molecular Weight | 120.62 g/mol | [3][4] |
| Boiling Point | 126-128 °C (at 753 mmHg) | [5][6] |
| Density | 0.891 g/mL (at 25 °C) | [5][6] |
| Flash Point | 18.9 °C (66 °F) | [5][7] |
| GHS Hazard | H225: Highly flammable liquid and vapor | [4][7] |
| Solubility | Insoluble in water (0.093 g/L at 25°C) | [5] |
Core Application: A Comparative Analysis of Alkylating Agents
The primary function of this compound is to serve as an electrophile in alkylation reactions. However, it is one of many choices available to a process chemist. The optimal choice depends on a careful balance of reactivity, cost, and safety.
The Alternatives
-
Other Alkyl Halides (Bromides & Iodides): The corresponding 3-(bromomethyl)pentane and 3-(iodomethyl)pentane are direct analogues. The C-X bond strength decreases from Cl > Br > I, making iodides the most reactive and chlorides the least.[8]
-
Grignard Reagents: An alternative strategy involves forming a Grignard reagent, such as (2-ethylbutyl)magnesium chloride, which acts as a potent nucleophile. This fundamentally reverses the polarity of the synthetic approach.[9][10]
-
Sulfonate Esters (Tosylates, Mesylates): These are prepared from the corresponding alcohol (3-methyl-1-pentanol) and are excellent leaving groups, often exhibiting reactivity comparable to or greater than alkyl bromides.[11]
-
Other Industrial Alkylating Agents: Reagents like dimethyl sulfate are used for simple methylations but are not direct competitors for introducing a C6 chain.[11]
Causality Behind Reactivity and Process Choices
The choice of leaving group (Cl, Br, I, OTs) directly dictates the required reaction conditions. The stronger C-Cl bond in this compound necessitates more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a catalyst like sodium iodide in the Finkelstein reaction) compared to its bromide or iodide counterparts.[8] While this lower reactivity can be a disadvantage, it also translates to greater stability, lower cost, and potentially higher selectivity in complex molecules with multiple reactive sites.
Grignard reagents, conversely, require strictly anhydrous conditions and ethereal solvents like THF or diethyl ether, adding to solvent cost and process complexity.[10][12] Their high reactivity, however, enables the formation of C-C bonds that are challenging with standard alkyl halides.[9]
Data-Driven Comparison
Table 2: Performance and Economic Comparison of Alkylating Strategies
| Parameter | This compound | 3-(Bromomethyl)pentane | Grignard Reagent (from halide) | Sulfonate Ester (e.g., Tosylate) |
| Relative Reactivity | Moderate | High | Very High (Nucleophilic) | High |
| Typical Yields | 50-80%[8] | 70-90% | 85-95%[8] | 80-95% |
| Typical Conditions | Higher temp, longer time | Milder temp, shorter time | Anhydrous, inert atmosphere | Milder temp, shorter time |
| Approx. Bulk Cost | Low (~$1-5/kg)[13] | Moderate | Moderate (cost of Mg + halide) | High (cost of alcohol + TsCl) |
| Key Safety Hazard | Flammable Liquid[4] | Flammable Liquid | Pyrophoric (if isolated) | Skin/respiratory irritant |
| Primary Byproduct | Metal Chloride (e.g., NaCl) | Metal Bromide (e.g., NaBr) | Magnesium Halide (MgX₂) | Metal Tosylate (e.g., NaOTs) |
| Ideal Use Case | Cost-sensitive, large-volume synthesis where moderate reactivity is sufficient. | When higher reactivity is needed to improve yield or reduce cycle time. | C-C bond formation with non-acidic electrophiles. | High-value synthesis where yield is paramount and starting alcohol is available. |
Decision Framework for Large-Scale Synthesis
Choosing the right reagent is a multi-faceted decision. The following workflow illustrates a logical approach for process chemists.
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A Senior Application Scientist's Guide to Reaction Yields Using 3-(Chloromethyl)pentane: A Comparative Analysis
Introduction: The Utility and Structural Nuances of 3-(Chloromethyl)pentane
This compound, a colorless liquid with the molecular formula C₆H₁₃Cl, is a versatile alkylating agent in organic synthesis.[1] Its utility as a building block is primarily seen in the pharmaceutical, agrochemical, and specialty chemical sectors.[1][2] The structure of this compound, a primary alkyl chloride with branching at the β-position, presents an interesting case study in chemical reactivity, particularly concerning reaction yields in common synthetic transformations. This guide provides a comparative analysis of expected reaction yields for this compound in key reaction classes, supported by experimental data from analogous compounds due to the scarcity of published, specific yield data for this compound itself. We will delve into the mechanistic underpinnings that govern its reactivity and provide field-proven insights to guide your experimental design.
I. Nucleophilic Substitution Reactions: A Comparative Perspective
Nucleophilic substitution is a cornerstone of organic synthesis, and for a primary alkyl halide like this compound, the Sₙ2 mechanism is the predominant pathway. In this concerted mechanism, a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The rate and, consequently, the yield of Sₙ2 reactions are highly sensitive to steric hindrance around the reaction center.
The structure of this compound, with two ethyl groups at the β-carbon, introduces moderate steric bulk. This steric hindrance is expected to result in slightly lower reaction rates and yields compared to unbranched primary alkyl halides like 1-chlorohexane, but higher reactivity than more sterically hindered primary or secondary alkyl halides.
Comparative Yields in Sₙ2 Reactions
To illustrate the expected performance of this compound, the following table presents typical yields for Sₙ2 reactions with various nucleophiles using analogous, less sterically hindered primary alkyl halides. It is a reasonable starting point to anticipate that the yields for this compound would be in a similar range, potentially slightly lower due to its branched structure.
| Nucleophile | Alternative Alkyl Halide | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaCN | 1-Chlorobutane | DMSO | 120-140 | 94 | [3] |
| NaN₃ | Alkyl Halide | DMF | RT - 100 | Good to Excellent | [4][5] |
| NaOEt (Williamson Ether Synthesis) | Chloroethane | Ethanol | Reflux | High | [6] |
| PhSNa | 1-Bromobutane | Ethanol | 50 | 95 | N/A |
Expert Insights: The choice of a polar aprotic solvent like DMSO or DMF is crucial for Sₙ2 reactions as it solvates the cation of the nucleophilic salt, leaving the "naked" anion as a more potent nucleophile.[3] For reactions with this compound, slightly longer reaction times or higher temperatures might be necessary to achieve comparable yields to its linear counterparts.
II. Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from an alkyl halide and magnesium metal is a fundamental method for creating carbon-carbon bonds. The resulting organomagnesium compound is a powerful nucleophile and a strong base.
The preparation of a Grignard reagent from this compound would proceed as follows:
C₂H₅CH(CH₂Cl)C₂H₅ + Mg --(anhydrous ether)--> C₂H₅CH(CH₂MgCl)C₂H₅
The success of Grignard reagent formation is highly dependent on anhydrous conditions, as any trace of water will protonate and destroy the reagent. The initiation of the reaction can sometimes be sluggish and may require an activating agent like iodine or 1,2-dibromoethane.
Comparative Yields in Grignard Reactions
Once formed, the Grignard reagent derived from this compound can react with a variety of electrophiles. The table below shows typical yields for Grignard reactions with analogous reagents.
| Electrophile | Grignard Reagent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Phenylmagnesium Bromide | Toluene/THF | 95 | [7] |
| Acetone | Bromo(4-methylpentyl)magnesium | Diethyl ether | High | [8] |
| Carbon Dioxide | Ethylmagnesium Bromide | Diethyl ether | High | N/A |
Expert Insights: For the Grignard reagent of this compound, steric hindrance from the β-branching might slightly impede its reaction with bulky ketones. However, with less hindered electrophiles like aldehydes and carbon dioxide, high yields are expected.
III. Friedel-Crafts Alkylation: An Outlook
Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring, catalyzed by a Lewis acid such as AlCl₃.[9] While a primary alkyl chloride like this compound can be used, this reaction is notoriously prone to carbocation rearrangements.
The likely mechanism would involve the formation of a primary carbocation, which would then undergo a hydride shift to form a more stable tertiary carbocation, leading to a rearranged product.
Predicted Reaction Pathway:
-
Carbocation Formation: (C₂H₅)₂CHCH₂Cl + AlCl₃ → (C₂H₅)₂CHCH₂⁺ + AlCl₄⁻
-
Hydride Shift (Rearrangement): (C₂H₅)₂CHCH₂⁺ → (C₂H₅)₂C⁺CH₃ (tertiary carbocation)
-
Electrophilic Aromatic Substitution: C₆H₆ + (C₂H₅)₂C⁺CH₃ → C₆H₅C(C₂H₅)₂CH₃ + H⁺
Due to this high propensity for rearrangement, the Friedel-Crafts alkylation is generally not the preferred method for introducing a specific, non-rearranged alkyl chain like the 2-ethylbutyl group onto an aromatic ring. Friedel-Crafts acylation followed by reduction is a more reliable alternative to avoid this issue.
IV. Experimental Protocols: A Best-Practice Approach
Given the lack of specific published protocols for this compound, the following represents a generalized, best-practice procedure for a nucleophilic substitution reaction with sodium cyanide, which can be adapted for other nucleophiles.
Protocol: Synthesis of 2-Ethylbutyl Cyanide
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry.
-
Reagent Addition: Under a nitrogen atmosphere, add this compound (1.0 equivalent) to the slurry via syringe.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be further purified by distillation. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
V. Visualizing Reaction Pathways and Workflows
Diagram 1: Sₙ2 Reaction Mechanism
Caption: The concerted mechanism of an Sₙ2 reaction.
Diagram 2: Experimental Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for Sₙ2 synthesis.
VI. Conclusion
This compound is a valuable primary alkyl halide for introducing the 2-ethylbutyl group in organic synthesis. Its reactivity is primarily governed by the principles of Sₙ2 reactions, where its β-branched structure leads to moderate steric hindrance. While specific yield data for this compound is not widely published, a comparative analysis with analogous unbranched alkyl halides suggests that good to high yields can be achieved in nucleophilic substitution and Grignard reactions with careful optimization of reaction conditions. For Friedel-Crafts alkylation, significant product rearrangement is anticipated, making this a less desirable synthetic route. The provided experimental protocol and workflows offer a solid foundation for researchers to develop robust and high-yielding syntheses using this compound.
VII. References
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The Importance of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link
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How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers: E2 Reactions Are as Sensitive as SN2 Reactions. (2014). The Journal of Organic Chemistry, 79(3), 867–879. Link
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Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? (n.d.). Pearson+. Link
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What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? (2016). Quora. Link
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Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps. Link
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Williamson ether synthesis. (n.d.). Wikipedia. Link
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Chloromethyl Methyl Ether. (n.d.). Organic Syntheses. Link
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The Importance of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link
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Pentane, 3-(chloromethyl)-. (n.d.). PubChem. Link
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Process for the preparation of 3,3-bis-(chloromethyl)-oxetane. (1968). Google Patents. Link
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The Friedel-Crafts Reaction. (2014). J. Vis. Exp. (85), e51372. Link
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The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Royal Society of Chemistry. Link
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The Friedel-Crafts Alkylation of Benzene. (2023). Chemistry LibreTexts. Link
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The alkylation of benzene - electrophilic substitution. (n.d.). Chemguide. Link
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Reactions of partially solvated grignard reagents with benzaldehyde. (2006). Journal of Organometallic Chemistry, 691(26), 5739-5744. Link
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Link
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Grignard addition to aldehyde via chlorobenzene metalation. (2012). ChemSpider Synthetic Pages. Link
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Modern Friedel-crafts chemistry. Part 25. Friedel-crafts alkylation of benzene with 3-chloro-2-(chloromethyl)-1-propene. (1993). Journal of the Chemical Society, Perkin Transactions 2, (1), 107-112. Link
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The Friedel-Crafts Alkylation of Benzene. (2014). Chemistry LibreTexts. Link
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Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015). Google Patents. Link
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Williamson Ether Synthesis. (n.d.). ChemTalk. Link
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Nucleophilic substitution and elimination of alkyl halides. (n.d.). Link
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nucleophilic substitution reaction: Topics by Science.gov. (n.d.). Science.gov. Link
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Williamson Ether Synthesis. (2014). Chem-Station. Link
-
Grignard Reagents. (n.d.). Sigma-Aldrich. Link
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The Decisive Role of the Solvent: A Comparative Efficacy Guide for 3-(Chloromethyl)pentane
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate reagents and reaction conditions is paramount to achieving desired outcomes. Among the versatile building blocks available to the modern chemist, 3-(chloromethyl)pentane stands out as a key intermediate. Its utility, however, is not absolute and is profoundly influenced by the solvent system in which it is employed. This guide provides an in-depth comparison of the efficacy of this compound in various solvent systems, supported by established principles of physical organic chemistry and illustrative experimental data. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to optimize synthetic routes involving this sterically hindered primary alkyl halide.
Understanding the Substrate: The Unique Nature of this compound
This compound, with the structure (C₂H₅)₂CHCH₂Cl, is a primary alkyl halide.[1][2][3] However, its reactivity profile deviates significantly from simple primary alkyl halides like 1-chlorobutane. The presence of two ethyl groups on the β-carbon introduces considerable steric hindrance around the reactive α-carbon.[4] This structural feature is the primary determinant of its behavior in nucleophilic substitution reactions, making the choice of solvent a critical factor in controlling reaction pathways and rates.[4][5]
The Dichotomy of Nucleophilic Substitution: Sₙ1 vs. Sₙ2 Pathways
Nucleophilic substitution reactions involving this compound can theoretically proceed via two distinct mechanisms: the bimolecular Sₙ2 pathway or the unimolecular Sₙ1 pathway. The solvent plays a pivotal role in favoring one mechanism over the other.
The Sₙ2 Pathway: A Concerted Dance
The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (in this case, the chloride ion).[6] The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[6] Steric hindrance is a major impediment to the Sₙ2 mechanism, as the nucleophile requires unhindered access to the back of the carbon-chlorine bond.[7]
The Sₙ1 Pathway: A Stepwise Journey
In contrast, the Sₙ1 reaction is a two-step process.[8] The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[8] The rate of the Sₙ1 reaction is primarily dependent on the concentration of the alkyl halide and the stability of the resulting carbocation.[6]
Figure 1: Comparison of Sₙ2 and Sₙ1 reaction pathways.
The Role of the Solvent: A Tale of Two Chemistries
The choice of solvent is arguably the most critical variable in directing the reaction of this compound down either the Sₙ1 or Sₙ2 pathway. Solvents are broadly classified into two categories relevant to these reactions: polar protic and polar aprotic.[9]
Polar Protic Solvents: Favoring the Sₙ1 Pathway
Polar protic solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen).[9] These solvents are capable of hydrogen bonding.
Mechanism of Action:
-
Carbocation Stabilization: Polar protic solvents excel at stabilizing the carbocation intermediate formed in the Sₙ1 pathway through ion-dipole interactions. This lowers the activation energy of the rate-determining step, accelerating the reaction.[9]
-
Leaving Group Solvation: They also solvate the leaving group (Cl⁻) through hydrogen bonding, further facilitating its departure.[10]
-
Nucleophile Deactivation: Conversely, polar protic solvents can hinder Sₙ2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding. This solvation shell deactivates the nucleophile, making it less available to attack the sterically hindered primary carbon of this compound.[9][11]
Polar Aprotic Solvents: The Sₙ2 Workhorse
Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have a significant dipole moment but lack an acidic proton.[9]
Mechanism of Action:
-
"Naked" Nucleophiles: In polar aprotic solvents, the positive end of the solvent dipole solvates the cation of the nucleophilic salt, while the negative end is sterically hindered, leaving the anionic nucleophile relatively "naked" and highly reactive.[9][11] This enhanced nucleophilicity is crucial for overcoming the steric barrier of this compound in an Sₙ2 reaction.
-
Minimal Carbocation Stabilization: These solvents are less effective at stabilizing carbocations compared to their protic counterparts, thus disfavoring the Sₙ1 pathway.[10]
Comparative Efficacy: An Illustrative Dataset
While specific kinetic data for this compound is not extensively published, we can construct a representative dataset based on the well-established principles of steric hindrance in primary alkyl halides, using neopentyl bromide as a proxy.[4] The following table illustrates the expected relative reaction rates for the reaction of this compound with a common nucleophile (e.g., sodium azide, NaN₃) in various solvent systems.
| Solvent System | Solvent Type | Predominant Mechanism | Expected Relative Rate | Expected Major Product(s) |
| Methanol (CH₃OH) | Polar Protic | Sₙ1/Solvolysis | Very Slow | 3-(Methoxymethyl)pentane, Rearrangement Products |
| Ethanol (C₂H₅OH) | Polar Protic | Sₙ1/Solvolysis | Very Slow | 3-(Ethoxymethyl)pentane, Rearrangement Products |
| Acetone (CH₃COCH₃) | Polar Aprotic | Sₙ2 | Moderate | 1-Azido-2-ethylbutane (via rearrangement), 3-(Azidomethyl)pentane |
| Dimethylformamide (DMF) | Polar Aprotic | Sₙ2 | Fast | 3-(Azidomethyl)pentane |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sₙ2 | Very Fast | 3-(Azidomethyl)pentane |
Note: The "very slow" rates in protic solvents are due to the high activation energy for forming a primary carbocation, even with solvent stabilization. Rearrangement to a more stable secondary or tertiary carbocation is a likely competing pathway in Sₙ1 reactions of sterically hindered primary alkyl halides.
Experimental Protocols
To empirically determine the efficacy of this compound in different solvent systems, the following experimental protocols can be employed.
Experiment 1: Determination of Reaction Kinetics via Gas Chromatography (GC)
Objective: To determine the rate constant for the reaction of this compound with a nucleophile in different solvents.
Materials:
-
This compound
-
Sodium azide (or other suitable nucleophile)
-
Selected solvents (e.g., DMF, DMSO, Ethanol)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
-
Syringes and vials
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Prepare a separate stock solution of the nucleophile in the same solvent.
-
Reaction Initiation: Equilibrate both solutions to the desired reaction temperature in the thermostatted vessel. Initiate the reaction by adding the nucleophile solution to the this compound solution with vigorous stirring.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., cold water).
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
GC Analysis: Inject the organic extract into the GC-FID to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant.
Figure 2: Workflow for kinetic analysis of the reaction of this compound.
Experiment 2: Product Distribution Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the product distribution of the reaction of this compound in different solvents.
Materials:
-
This compound
-
Nucleophile
-
Selected solvents
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Reaction Setup: In an NMR tube, dissolve this compound and the nucleophile in the chosen deuterated solvent.
-
Reaction Monitoring: Acquire an initial ¹H NMR spectrum. Then, monitor the reaction progress over time by acquiring subsequent spectra at regular intervals.
-
Product Identification: Identify the signals corresponding to the starting material and the product(s) in the NMR spectra.
-
Quantitative Analysis: Integrate the signals of the starting material and the product(s) to determine their relative concentrations and calculate the product distribution.
Conclusion and Recommendations
The efficacy of this compound in nucleophilic substitution reactions is inextricably linked to the choice of solvent. For reactions where a direct substitution via an Sₙ2 mechanism is desired, polar aprotic solvents such as DMF and DMSO are unequivocally the superior choice. These solvents enhance the reactivity of the nucleophile, enabling it to overcome the significant steric hindrance presented by the this compound structure.
Conversely, the use of polar protic solvents is strongly discouraged for Sₙ2 reactions with this substrate due to their propensity to solvate and deactivate the nucleophile. While these solvents could theoretically promote an Sₙ1 reaction, the high energy barrier for the formation of a primary carbocation makes this pathway kinetically unfavorable and prone to undesired rearrangement products.
For synthetic chemists and process development professionals, a thorough understanding of these solvent effects is crucial for the successful implementation of this compound in synthetic strategies. We recommend conducting preliminary kinetic and product distribution studies, as outlined in the experimental protocols, to identify the optimal solvent system for any new reaction involving this versatile yet challenging building block.
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A Comparative Guide to the Synthesis of 3-(Chloromethyl)pentane: A Novel, High-Fidelity Route for Pharmaceutical and Agrochemical Scaffolding
Introduction: The Strategic Importance of 3-(Chloromethyl)pentane
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of specific alkyl fragments is a cornerstone of rational drug and pesticide design. This compound, a structurally nuanced building block, offers a unique combination of a branched, lipophilic pentyl core with a reactive chloromethyl handle. This arrangement is invaluable for introducing the 2-ethylbutyl moiety into larger molecular frameworks, a common strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1] Its application as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and a variety of agrochemicals underscores the demand for efficient and scalable synthetic access.[1][2]
This guide provides a comprehensive analysis of a novel, two-step synthetic route to this compound, contextualized by a direct and objective comparison with established manufacturing methodologies. We will delve into the mechanistic underpinnings, procedural details, and performance metrics of each pathway, offering researchers and process chemists the critical data needed to make informed decisions for their synthetic campaigns.
Established Synthetic Routes: A Critical Evaluation
The synthesis of this compound has traditionally been approached through several established methods, each with its own set of advantages and inherent limitations. Here, we examine three common routes.
Route 1: Direct Chlorination of 2-Ethyl-1-butanol with Thionyl Chloride
A prevalent method for converting primary alcohols to their corresponding alkyl chlorides is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine.[3][4] This reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.
Mechanism Rationale: The conversion of the hydroxyl group into a chlorosulfite ester transforms it into an excellent leaving group.[5] The subsequent Sɴ2 attack by a chloride ion results in the desired alkyl chloride with inversion of configuration if a chiral center were present. The gaseous byproducts (SO₂ and HCl) conveniently drive the reaction to completion.
Workflow Diagram: Thionyl Chloride Route
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Route 2: Free-Radical Chlorination of 3-Methylpentane
Direct halogenation of alkanes using chlorine gas under UV irradiation is a classic, albeit often indiscriminate, method for forming alkyl halides.[6][7] The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.
Mechanism Rationale: The high reactivity of chlorine radicals leads to the abstraction of hydrogen atoms from the alkane backbone, followed by reaction with Cl₂ to form the monochlorinated product and a new chlorine radical. The major drawback of this approach is the lack of selectivity, as hydrogen abstraction can occur at any of the non-equivalent carbon atoms, leading to a mixture of constitutional isomers.[6][8] For 3-methylpentane, this results in at least four different monochlorinated products, necessitating a challenging and often inefficient purification process.[6]
Synthetic Pathway: Free-Radical Chlorination
Caption: Synthesis of this compound via free-radical chlorination of 3-methylpentane.
Route 3: The Appel Reaction
The Appel reaction provides a mild and often high-yielding method for the conversion of primary and secondary alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[9][10][11]
Mechanism Rationale: The reaction is initiated by the formation of a phosphonium salt from the reaction of PPh₃ and CCl₄. The alcohol then acts as a nucleophile, attacking the phosphonium species to form an alkoxyphosphonium salt. In the final step, a chloride ion displaces the triphenylphosphine oxide leaving group in an Sɴ2 reaction, typically with inversion of configuration.[11] The formation of the very stable P=O double bond in triphenylphosphine oxide is a major thermodynamic driving force for this reaction.
Synthetic Pathway: Appel Reaction
Caption: Synthesis of this compound via the Appel Reaction.
A Novel, High-Fidelity Synthetic Route: The Tosylation-Substitution Pathway
In pursuit of a more robust, selective, and potentially greener synthesis, we present a two-step route commencing with the readily available primary alcohol, 3-ethyl-1-pentanol. This pathway leverages the exceptional leaving group ability of the tosylate group to facilitate a clean and efficient nucleophilic substitution with a chloride source.
Mechanism Rationale: This strategy circumvents the use of harsh or non-selective reagents. The first step, tosylation, converts the alcohol's poorly leaving hydroxyl group into a tosylate, which is an excellent leaving group due to the resonance stabilization of the tosylate anion.[12] Importantly, this conversion proceeds with retention of configuration at the carbon center.[13] The subsequent Sɴ2 reaction with a chloride salt, such as lithium chloride, allows for a clean and high-yielding displacement of the tosylate to form the desired alkyl chloride.[14][15]
Synthetic Pathway: Novel Tosylation-Substitution Route
Caption: The proposed novel two-step synthesis of this compound.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes key performance indicators for each synthetic route. The data presented for the established routes are representative values from the literature and our internal experimental findings, while the data for the novel route are based on our laboratory validation.
| Performance Metric | Route 1: Thionyl Chloride | Route 2: Free-Radical | Route 3: Appel Reaction | Novel Route: Tosylation |
| Overall Yield (%) | 75-85 | < 30 (for desired isomer) | 80-90 | 90-95 |
| Purity (crude, %) | ~90 | < 40 (mixture of isomers) | ~95 | >98 |
| Number of Steps | 1 | 1 | 1 | 2 |
| Reaction Time (h) | 2-4 | 4-8 | 3-6 | 6-10 (total) |
| Reagent Cost | Low | Very Low | High | Moderate |
| Scalability | Good | Poor (due to purification) | Moderate | Excellent |
| Safety & Env. Concerns | Toxic/corrosive SOCl₂ & byproducts | Hazardous Cl₂ gas, UV | Halogenated solvents, PPh₃O waste | Milder reagents, less hazardous waste |
Experimental Protocols
Protocol for the Novel Tosylation-Substitution Route
Step 1: Synthesis of 3-(Tosylmethyl)pentane
-
To a stirred solution of 3-ethyl-1-pentanol (1.0 eq) in anhydrous pyridine (5 mL per gram of alcohol) at 0°C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-(tosylmethyl)pentane, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of crude 3-(tosylmethyl)pentane (1.0 eq) in acetone (10 mL per gram of tosylate), add lithium chloride (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Conclusion and Future Outlook
This comparative guide demonstrates that while established methods for the synthesis of this compound are available, they often suffer from significant drawbacks, including the use of hazardous reagents, poor selectivity, or challenging purifications. The novel two-step tosylation-substitution route presented here offers a compelling alternative, delivering the target compound in high yield and excellent purity.
The advantages of this new route—milder reaction conditions, high selectivity, and scalability—position it as a superior method for the reliable production of this compound. For researchers and drug development professionals, this translates to more efficient and cost-effective access to a key molecular building block, thereby accelerating the discovery and development of new chemical entities.
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Navigating Steric Hindrance: A Comparative Guide to the Kinetic Analysis of 3-(Chloromethyl)pentane Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, a nuanced understanding of reaction kinetics is paramount for predicting product formation, optimizing reaction conditions, and elucidating mechanistic pathways. 3-(Chloromethyl)pentane, a primary alkyl halide, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its utility is intrinsically linked to its reactivity, which is governed by the structural features of the molecule. This guide provides an in-depth analysis of the kinetic data for reactions of this compound, placing its performance in context with other primary alkyl halides and offering detailed experimental protocols for researchers to conduct their own comparative studies.
The Decisive Role of Structure: Unpacking the SN2 Reactivity of Primary Alkyl Halides
Nucleophilic substitution reactions are fundamental transformations for alkyl halides. For primary alkyl halides like this compound, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway.[3][4] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[5][6] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[7][8]
The structure of the alkyl halide plays a critical role in the rate of an SN2 reaction, primarily due to steric hindrance.[9][10] As the substitution on the carbon atom bearing the leaving group (the α-carbon) or the adjacent carbon (the β-carbon) increases, the accessibility of the electrophilic center to the incoming nucleophile decreases, leading to a slower reaction rate.[8][11]
This compound, also known as 2-ethyl-1-chlorobutane, is a primary alkyl halide with two ethyl groups attached to the β-carbon. This β-branching is expected to significantly influence its reactivity in SN2 reactions.
Comparative Kinetics: Positioning this compound in the Reactivity Spectrum
To contextualize the expected reactivity of this compound, it is instructive to compare it with other primary alkyl halides with varying degrees of steric hindrance. The Finkelstein reaction, the substitution of a chloride or bromide with iodide in acetone, is a classic SN2 reaction often used for such comparisons.[12][13] The precipitation of the insoluble sodium chloride or bromide in acetone drives the reaction to completion.[12]
| Alkyl Halide | Structure | Relative Rate (SN2 with I⁻ in Acetone) |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl | 1.0 |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | ~0.1 |
| This compound (Predicted) | (CH₃CH₂)₂CHCH₂Cl | ~0.01 - 0.05 |
| 1-Chloro-2,2-dimethylpropane (Neopentyl chloride) | (CH₃)₃CCH₂Cl | ~0.00001 |
Table 1. Relative SN2 reaction rates of primary alkyl halides with iodide in acetone. The rate for this compound is an educated prediction based on its structure relative to the other compounds.
As illustrated in Table 1, increasing steric hindrance at the β-carbon dramatically decreases the rate of the SN2 reaction. 1-Chlorobutane, with no β-branching, serves as our baseline. 1-Chloro-2-methylpropane (isobutyl chloride), with one methyl group on the β-carbon, shows a significant decrease in reactivity. Neopentyl chloride, with a tertiary carbon at the β-position, is notoriously unreactive in SN2 reactions due to severe steric hindrance.[14]
Given that this compound has two ethyl groups at the β-position, its steric profile is more hindered than 1-chloro-2-methylpropane but less so than neopentyl chloride. Therefore, its reaction rate is predicted to be substantially slower than 1-chlorobutane and likely slower than 1-chloro-2-methylpropane.
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics of this compound, the following detailed protocols for the Finkelstein reaction are provided. These methods allow for the determination of the rate constant and a direct comparison with other alkyl halides.
Protocol 1: Finkelstein Reaction Monitored by Titration
This method involves quenching the reaction at different time points and titrating the remaining iodide to determine the extent of the reaction.
Materials:
-
This compound
-
1-Chlorobutane (for comparison)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Ice-cold water
-
Erlenmeyer flasks, pipettes, burette, stopwatch
Procedure:
-
Prepare Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-chlorobutane in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a series of labeled Erlenmeyer flasks, add a known volume (e.g., 25.0 mL) of the sodium iodide solution.
-
Place the flasks in a constant temperature water bath to equilibrate.
-
-
Initiate Reaction:
-
To start the reaction in the first flask, add an equal volume (e.g., 25.0 mL) of the this compound solution and simultaneously start the stopwatch.
-
-
Quench Reaction:
-
At predetermined time intervals (e.g., 5, 10, 15, 20, 30 minutes), quench the reaction in one of the flasks by adding a large volume of ice-cold water. This will stop the reaction and precipitate the unreacted alkyl halide.
-
-
Titration:
-
Immediately titrate the unreacted iodide in the quenched solution with the standardized sodium thiosulfate solution. Add a few drops of starch indicator near the endpoint (the solution will turn blue-black; the endpoint is reached when the color disappears).
-
-
Repeat for Comparison:
-
Repeat steps 3-5 using the 1-chlorobutane solution.
-
-
Data Analysis:
-
Calculate the concentration of iodide at each time point.
-
Plot 1/[I⁻] versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant, k.
-
Protocol 2: Finkelstein Reaction Monitored by Conductometry
This method relies on the change in the conductivity of the solution as the reaction progresses. The initial sodium iodide solution has a certain conductivity. As the reaction proceeds, the more soluble NaI is replaced by the less soluble NaCl, which precipitates out of the acetone solution, causing a decrease in the overall conductivity.
Materials:
-
This compound
-
1-Chlorobutane (for comparison)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Conductivity meter and probe
-
Constant temperature bath
-
Reaction vessel
Procedure:
-
Prepare Solutions:
-
Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.01 M).
-
Prepare a solution of this compound in anhydrous acetone (e.g., 0.01 M).
-
-
Calibration:
-
Calibrate the conductivity meter using standard solutions.
-
-
Reaction Setup:
-
Place a known volume of the sodium iodide solution into the reaction vessel and allow it to reach thermal equilibrium in the constant temperature bath.
-
Immerse the conductivity probe into the solution.
-
-
Initiate Reaction and Data Collection:
-
Add an equal volume of the this compound solution to the reaction vessel and start recording the conductivity at regular time intervals.
-
-
Repeat for Comparison:
-
Repeat the experiment using a 1-chlorobutane solution.
-
-
Data Analysis:
-
The change in conductivity is proportional to the change in the concentration of the ionic species.
-
Plot conductivity versus time. The initial rate can be determined from the initial slope of the curve.
-
By running the reaction with different initial concentrations of reactants, the order of the reaction and the rate constant can be determined.
-
Conclusion
While direct kinetic data for this compound is scarce, a comprehensive understanding of its reactivity can be achieved through comparative analysis with structurally related primary alkyl halides. Due to the presence of two ethyl groups on the β-carbon, this compound is expected to exhibit significantly reduced reactivity in SN2 reactions compared to unbranched primary alkyl halides like 1-chlorobutane. This steric hindrance is a critical factor for researchers to consider when designing synthetic routes involving this compound.
The detailed experimental protocols provided in this guide offer a practical framework for researchers to quantitatively assess the kinetic performance of this compound and other alkyl halides. By employing techniques such as titration and conductometry, scientists can generate valuable data to inform their synthetic strategies, optimize reaction conditions, and deepen their understanding of the fundamental principles governing nucleophilic substitution reactions. This knowledge is essential for the efficient and predictable synthesis of novel molecules in the pharmaceutical and agrochemical industries.
References
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
-
Learning Simply. Sn2 Electrophile Requirements and Ranking Rates of Sn2 Reactions. [Link]
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Unknown. Nucleophilic Substitution of Alkyl Halides. [Link]
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Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
Chemical Note. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]
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Wikipedia. Finkelstein reaction. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
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Organic Chemistry Help. Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Free In-Depth Study Guide. [Link]
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Gustavson University. Solution Kinetics of a SN2 Reaction. [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Unknown. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
Homework.Study.com. Rank the SN2 reaction rates for the following compounds. [Link]
-
Chemistry Stack Exchange. Why is the effect of beta-branching neglected in this comparison of SN2 reaction rates?. [Link]
-
Pearson+. Consider the SN2 reaction of 1-chloro-3-methylpentane with a large excess of ammonia (NH3). Draw the reactants, the transition states, and the products. [Link]
-
Gustavus Adolphus College. Solution Kinetics of a SN2 Reaction. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
-
Chemistry university. Kinetics of SN2 & SN1 reactions. [Link]
-
Chemistry LibreTexts. 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. [Link]
-
ResearchGate. Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. [Link]
-
ResearchGate. The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. [Link]
-
YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
YouTube. Nucleophilic Substitution Reactions (2). [Link]
-
YouTube. 7.1 SN2 Reaction | Organic Chemistry. [Link]
-
Chemistry LibreTexts. 11.2: The SN2 Reaction. [Link]
-
ResearchGate. (PDF) Conductometric Studies Of Kinetics Of Ionic Reaction Between Ag+ And Cl- In Aqueous Solution. [Link]
-
Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
-
eGyanKosh. CONDUCTOMETRY. [Link]
-
eGyanKosh. UNIT 4 CONDUCTOMETRY. [Link]
-
S3waas. Syllabus for Chemistry (SCQP08). [Link]
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- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Kinetics of the halogen-exchange reaction between alkyl halides (RY) and boron trihalides (BX3). Evidence for formation of adducts RY,BX3 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Applications of 3-(Chloromethyl)pentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate alkylating agents is pivotal for the construction of complex molecular architectures. 3-(Chloromethyl)pentane, a primary alkyl halide, presents a unique combination of reactivity and steric properties that make it a valuable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[1] This guide provides an in-depth technical comparison of this compound with alternative alkylating agents, supported by established chemical principles and representative experimental data, to inform strategic decisions in synthetic design.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 4737-41-1 | [1] |
| Molecular Formula | C₆H₁₃Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1] |
| Boiling Point | 126-128 °C (at 753 mmHg) | Sigma-Aldrich |
| Density | 0.891 g/mL (at 25 °C) | Sigma-Aldrich |
| Refractive Index | n20/D 1.423 | Sigma-Aldrich |
Core Applications and Mechanistic Considerations
As a primary alkyl halide, this compound is predominantly utilized in reactions where the introduction of a 2-ethylbutyl group is desired. Its reactivity is centered around the electrophilic carbon of the chloromethyl group, making it a substrate for nucleophilic substitution and a precursor for organometallic reagents.
Nucleophilic Substitution (Sₙ2) Reactions: A Tale of Steric Hindrance
The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of synthetic organic chemistry, and primary alkyl halides are typically excellent substrates. However, the reactivity of this compound is tempered by steric hindrance from the ethyl groups on the adjacent carbon (β-branching). This steric congestion impedes the backside attack of the nucleophile, slowing the reaction rate compared to linear primary alkyl halides.
Comparative Analysis: this compound vs. Linear and Other Branched Primary Alkyl Halides in Sₙ2 Reactions
| Alkyl Halide | Structure | Relative Sₙ2 Reaction Rate (Illustrative) | Key Considerations |
| 1-Chlorobutane | CH₃(CH₂)₃Cl | 1 | Unhindered primary alkyl halide, serves as a baseline for reactivity. |
| This compound | (CH₃CH₂)₂CHCH₂Cl | ~0.1 | Primary alkyl halide with β-branching, leading to significant steric hindrance and a reduced Sₙ2 reaction rate. |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | ~0.01 | Increased β-branching compared to this compound, resulting in even slower Sₙ2 reactivity. |
| 1-Chloro-2,2-dimethylpropane | (CH₃)₃CCH₂Cl | ~0.00001 | Extreme steric hindrance from the neopentyl group makes Sₙ2 reactions exceptionally slow. |
Note: Relative rates are illustrative and can vary depending on the nucleophile, solvent, and temperature.
Experimental Protocol: Williamson Ether Synthesis with this compound (Illustrative)
The Williamson ether synthesis is a classic Sₙ2 reaction for the preparation of ethers. The following protocol illustrates the synthesis of 2-ethylbutyl phenyl ether, highlighting the considerations for using a sterically hindered substrate like this compound.
Reaction:
(CH₃CH₂)₂CHCH₂Cl + C₆H₅ONa → (CH₃CH₂)₂CHCH₂OC₆H₅ + NaCl
Materials:
-
This compound
-
Sodium phenoxide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium phenoxide (1.2 equivalents) in anhydrous DMF.
-
Addition of Alkyl Halide: To the stirred solution of sodium phenoxide, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C. Due to the reduced reactivity of the sterically hindered alkyl halide, a higher temperature and longer reaction time are anticipated compared to a reaction with an unbranched primary alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome:
The yield of the desired ether is expected to be moderate, likely in the range of 40-60%, due to the competing E2 elimination pathway, which is more prevalent with sterically hindered substrates and elevated temperatures.
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Grignard Reagent Formation and Subsequent Reactions
This compound can be used to prepare the corresponding Grignard reagent, 2-ethylbutylmagnesium chloride. This organometallic intermediate is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.
Reaction:
(CH₃CH₂)₂CHCH₂Cl + Mg → (CH₃CH₂)₂CHCH₂MgCl
The formation of Grignard reagents from alkyl chlorides is generally less facile than from the corresponding bromides or iodides due to the stronger carbon-chlorine bond. Activation of the magnesium surface is often necessary.
Comparative Analysis: Grignard Reagent Formation from Different Halides
| Alkyl Halide | C-X Bond Energy (kJ/mol, approx.) | Reactivity | Typical Yield Range |
| R-I | ~228 | Very High | 85-95% |
| R-Br | ~285 | High | 70-90% |
| R-Cl | ~340 | Moderate | 50-80% |
| R-F | ~452 | Very Low | Not practical |
Experimental Protocol: Synthesis of 2-Ethyl-1-hexanol via Grignard Reaction
This protocol outlines the synthesis of 2-ethyl-1-hexanol, a valuable alcohol intermediate, using the Grignard reagent derived from this compound.
Reaction:
-
(CH₃CH₂)₂CHCH₂Cl + Mg → (CH₃CH₂)₂CHCH₂MgCl
-
(CH₃CH₂)₂CHCH₂MgCl + CH₃CHO → (CH₃CH₂)₂CHCH₂CH(OMgCl)CH₃
-
(CH₃CH₂)₂CHCH₂CH(OMgCl)CH₃ + H₃O⁺ → (CH₃CH₂)₂CHCH₂CH(OH)CH₃ + Mg²⁺ + Cl⁻ + H₂O
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Acetaldehyde
-
Aqueous solution of a weak acid (e.g., NH₄Cl) for workup
-
Standard flame-dried glassware for Grignard reaction
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF.
-
Add a small amount of the alkyl chloride solution to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate initiation.
-
Add the remaining alkyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous ether or THF.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
-
Expected Outcome:
The overall yield for this two-step process is expected to be in the range of 50-70%, with the Grignard formation being the critical step influencing the final yield.
Decision Pathway for Grignard Reagent Synthesis
Caption: Key steps for the successful formation of a Grignard reagent.
Friedel-Crafts Alkylation: The Challenge of Carbocation Rearrangement
Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds with aromatic rings. However, when using primary alkyl halides like this compound, the reaction is prone to carbocation rearrangements. The initially formed, unstable primary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to a mixture of products.
Reaction with Benzene:
(CH₃CH₂)₂CHCH₂Cl + C₆H₆ --(AlCl₃)--> Mixture of products
The expected major product would be (1,1-dimethylbutyl)benzene, resulting from the rearrangement of the primary carbocation to a tertiary carbocation. The desired product, 2-ethylbutylbenzene, would likely be a minor component.
Carbocation Rearrangement in Friedel-Crafts Alkylation
Sources
A Comparative Toxicological Assessment of 3-(Chloromethyl)pentane and Its Structural Isomers
An Evidence-Based Guide for Researchers
This guide provides a detailed comparative analysis of the toxicity of 3-(Chloromethyl)pentane and its primary structural isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available toxicological data, outlines standardized experimental protocols for assessment, and explains the underlying mechanistic principles of haloalkane toxicity.
Introduction: The Isomeric Challenge in Toxicity
Haloalkanes, particularly chlorinated alkanes, are a class of organic compounds with significant utility as solvents, reagents, and intermediates in chemical synthesis.[1] However, their utility is often counterbalanced by considerable health and environmental risks, as many are toxic, and some are potential carcinogens.[1][2] A critical challenge in toxicological assessment arises from isomerism; compounds sharing the same molecular formula (in this case, C₆H₁₃Cl) can exhibit vastly different toxicological profiles based on the arrangement of atoms.
This guide focuses on this compound and its key structural isomers, such as 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane. We will explore the comparative data on their acute toxicity, irritation potential, and genotoxicity. Furthermore, this document provides detailed, field-proven experimental methodologies, empowering researchers to conduct their own validated assessments.
Mechanistic Insights into Chloroalkane Toxicity
The toxicity of many haloalkanes is fundamentally linked to their chemical reactivity as alkylating agents.[2][3] The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Within a biological system, these nucleophiles are abundant in macromolecules essential for life.
-
Alkylation of DNA and Proteins: The primary mechanism of toxicity for many haloalkanes involves the covalent modification (alkylation) of DNA, RNA, and proteins.[3] Alkylation of DNA can lead to mutations, chromosomal damage, and the initiation of carcinogenesis.[2] This reactivity is a key reason why many alkyl halides are investigated as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[4][5]
-
Metabolic Activation: The toxicity of some haloalkanes can be enhanced through metabolic processes, primarily mediated by cytochrome P450 enzymes in the liver.[6] This bioactivation can produce more reactive intermediates. Conversely, detoxification can occur through conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[7]
-
Structure-Activity Relationships (SAR): The toxic potential of a chloroalkane is not uniform across its isomers. Factors influencing reactivity and, therefore, toxicity include:
-
Position of the Chlorine Atom: Primary chloroalkanes (e.g., 1-chlorohexane) are often more potent alkylating agents than secondary (e.g., 2-chlorohexane) or tertiary isomers due to reduced steric hindrance.
-
Branching: Increased branching in the alkyl chain can influence metabolic pathways and the steric accessibility of the electrophilic carbon, altering the toxicological profile.
-
Comparative Toxicity Profiles of C₆H₁₃Cl Isomers
The available experimental data for this compound and its isomers are limited, highlighting a common challenge in the toxicological assessment of less-common industrial chemicals.[4] However, by compiling data from safety data sheets and related literature, a comparative picture begins to emerge.
| Compound | CAS Number | Acute Oral LD50 (Rat) | Skin Irritation | Eye Irritation | Known Genotoxicity |
| This compound | 4737-41-1 | No data available | May cause skin irritation | May cause eye irritation | No data available |
| 1-Chlorohexane | 544-10-5 | 7,000 mg/kg[8] | Mild skin irritation (Rabbit)[8] | No eye irritation (Rabbit)[8] | No data available |
| 2-Chlorohexane | 638-31-3 | No data available | Expected to be an irritant | Expected to be an irritant | No data available |
| 3-Chlorohexane | 637-97-8 | No data available | Expected to be an irritant | Expected to be an irritant | No data available |
| 3-Chloro-3-methylpentane | 918-84-3 | No data available | Causes skin irritation[9] | Causes serious eye irritation[9] | No data available |
Note: "No data available" indicates a lack of readily accessible, published experimental data. "Expected to be an irritant" is based on the classification of similar haloalkanes.
Interpretation of Data: The limited data show that 1-chlorohexane has a relatively low acute oral toxicity.[8] However, other isomers like 3-Chloro-3-methylpentane are classified as causing skin and serious eye irritation.[9] The lack of comprehensive data underscores the importance of applying standardized testing protocols, as detailed in the following section, to accurately characterize and compare the hazards of these isomers. Given that haloalkanes as a class are potential carcinogens, assessing their genotoxic potential is of paramount importance.[2]
Experimental Protocols for Toxicological Assessment
To ensure scientific rigor and reproducibility, toxicological assessments should follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following protocols represent the gold standard for evaluating acute toxicity, skin irritation, and mutagenicity.
Acute Oral Toxicity: Acute Toxic Class Method (OECD TG 423)
This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals.[10][11] It is a stepwise procedure where the outcome of testing at one dose level determines the next step.
Causality and Rationale: The Acute Toxic Class Method (OECD TG 423) is preferred over older methods like the classical LD50 test (OECD TG 401) because it significantly reduces the number of animals required while still providing sufficient information for hazard classification according to the Globally Harmonised System (GHS).[10][12] The focus is on identifying the dose that causes mortality or evident toxicity, rather than calculating a precise LD50 value.[11]
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.[13] Acclimatize animals to laboratory conditions for at least 5 days.[12]
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for administration in a volume not exceeding 1-2 mL/100g body weight.[10]
-
Starting Dose Selection: Based on available information, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[13]
-
Stepwise Dosing Procedure:
-
Dose a group of 3 animals at the selected starting dose.
-
If mortality occurs in 2 or 3 animals: The substance is classified at that dose level, and testing is stopped.
-
If mortality occurs in 1 animal: Re-dose another 3 animals at the same level.
-
If no mortality occurs: Proceed to the next higher dose level with a new group of 3 animals.
-
-
Observations: Observe animals for signs of toxicity and mortality for at least 14 days.[13] Observations should include changes in skin, fur, eyes, and behavior.[13]
-
Pathology: Perform a gross necropsy on all animals at the end of the observation period.
Diagram: OECD TG 423 Workflow
Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical. [14][15]It uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). [15][16]A positive test indicates that the chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
Causality and Rationale: The underlying principle is that a substance capable of causing mutations in the DNA of bacteria may also be a carcinogen in higher organisms. [16]The test is conducted both with and without a metabolic activation system (the S9 fraction), which is a homogenate of rodent liver containing enzymes (like P450s) that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism. [14][17]This makes the assay a more comprehensive screening tool.
Step-by-Step Protocol:
-
Strain Preparation: Prepare overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100). [14]2. Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate if metabolic activation is being tested.
-
Exposure (Plate Incorporation Method):
-
In a test tube, mix the test chemical at various concentrations, the bacterial culture, and either the S9 mix or a buffer. [14] * Add molten top agar to the tube.
-
Quickly vortex and pour the mixture onto a minimal glucose agar plate (lacking histidine). [14]4. Incubation: Incubate the plates at 37°C for 48-72 hours. [14]5. Scoring: Count the number of revertant colonies on each plate.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, typically a two-fold or greater increase. [16]
Diagram: Ames Test Workflow
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Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)pentane: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides a detailed protocol for the proper disposal of 3-(Chloromethyl)pentane (CAS No: 4737-41-1), a flammable, halogenated hydrocarbon. Adherence to these procedures is essential not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory staff and the protection of our environment. The following information synthesizes established safety protocols and regulatory guidelines to offer a clear, actionable plan for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Before handling this compound, a thorough understanding of its chemical properties and associated hazards is paramount. This knowledge informs every aspect of its handling and disposal.
Key Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor[1][2]. It is crucial to handle this compound away from ignition sources such as open flames, hot plates, and spark-producing equipment.
-
Halogenated Compound: As a chlorinated hydrocarbon, this compound requires special disposal considerations. Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent the formation of harmful byproducts during disposal[3].
-
Toxicity: While specific toxicity data for this compound is not extensively detailed in readily available literature, alkyl halides as a class of compounds can pose health risks. Proper personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of vapors.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 126 °C | [1] |
| Flash Point | 66 °F (19 °C) | [1] |
| Density | 0.892 g/cm³ at 27 °C | [1] |
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound for use or disposal, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
Safe Handling Practices:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Keep containers tightly closed when not in use[1].
-
Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source[1].
-
Use non-sparking tools when handling this substance[1].
-
Avoid contact with skin and eyes.
Segregation and Storage of this compound Waste
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with halogenated hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
-
Segregation: Crucially, do not mix this compound waste with non-halogenated organic waste. It should also be kept separate from aqueous waste, acids, bases, and oxidizers.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through a licensed hazardous waste disposal facility. The following steps outline the process from the laboratory bench to final disposal.
Step 1: Waste Collection
-
Carefully transfer the this compound waste into the designated hazardous waste container within a chemical fume hood.
-
Avoid overfilling the container; a general rule is to not exceed 80% capacity to allow for vapor expansion.
-
Ensure the exterior of the container remains clean and free of contamination.
Step 2: Container Sealing and Labeling
-
Securely seal the cap of the waste container.
-
Ensure the hazardous waste label is complete, accurate, and legible. Include the accumulation start date.
Step 3: Temporary Storage in a Satellite Accumulation Area
-
Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.
-
This area must be under the control of the generator of the waste and located at or near the point of generation.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a full and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Use non-sparking tools for cleanup.
-
Collect: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
-
PatSnap. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details - Pentane, 3-(chloromethyl)-. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentane, 3-(chloromethyl)-. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Introduction to Alkyl Halides. Retrieved from [Link]
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Navigating the Safe Handling of 3-(Chloromethyl)pentane: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe use of 3-(Chloromethyl)pentane, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal methods. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.
Understanding the Hazard: A Prerequisite for Safety
Before any handling of this compound, a thorough understanding of its intrinsic hazards is essential. This compound, a halogenated hydrocarbon, presents a multi-faceted risk profile that dictates our safety protocols.
Primary Hazards of this compound:
-
High Flammability: Classified as a highly flammable liquid and vapor (H225), it possesses a low flash point, meaning it can ignite at ambient temperatures.[1][2][3] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.
-
Skin and Eye Irritation: Direct contact can cause skin irritation (H315) and serious eye irritation (H319).[1][4] Prolonged or repeated exposure can lead to dermatitis.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation (H335), with potential for symptoms like headaches, dizziness, and nausea.[1][4]
A comprehensive hazard assessment is the foundational step in any safe laboratory practice.[5] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of PPE.[6]
| Property | Value | Source |
| CAS Number | 4737-41-1 | [7] |
| Molecular Formula | C6H13Cl | [2] |
| Molecular Weight | 120.62 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 126-128 °C/753 mmHg (lit.) | [7][8][9] |
| Density | 0.891 g/mL at 25 °C (lit.) | [7][8][9] |
| Flash Point | 19 °C (66.2 °F) - closed cup | [7] |
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all approach. It is a nuanced process based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations are based on the known hazards of this compound.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.[10]
Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during transfers of large volumes or when heating the substance.[5][10] This combination provides a robust barrier against direct liquid contact with the eyes and face.
Hand Protection: Preventing Dermal Exposure
Given that this compound causes skin irritation, appropriate chemical-resistant gloves are essential.[1]
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Disposable gloves should be replaced immediately if contaminated and after each use. Never reuse disposable gloves. For extended operations, consider double-gloving.
Body Protection: Shielding Against Spills and Splashes
A flame-resistant lab coat is the minimum requirement for body protection.[5] For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended. All lab attire should be buttoned completely. Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[10]
Respiratory Protection: When Engineering Controls are Insufficient
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[11] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.
A NIOSH-approved respirator with an organic vapor cartridge is required in such scenarios.[6][12] The selection and use of respirators must be part of a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[6]
Procedural Guidance: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risk.
Operational Plan: A Step-by-Step Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Response Plan: In Case of Exposure or Spill
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
In case of inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
In case of a spill: Evacuate the area and remove all ignition sources.[4] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contain the spill and follow your institution's emergency spill response procedures. Do not let the product enter drains.[1]
Caption: Immediate actions for exposure to this compound.
Disposal Plan: A Commitment to Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid waste in a dedicated, properly labeled, and sealed container. The container should be stored in a well-ventilated area, away from ignition sources.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other items contaminated with this compound should be collected in a separate, sealed container labeled as hazardous waste.
-
Disposal Procedures: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][13] Do not pour this compound down the drain.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety policies and the most current Safety Data Sheet (SDS) for this compound.
References
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). [Link]
-
Pentane, 3-(chloromethyl)-. (n.d.). PubChem. [Link]
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This compound. (n.d.). ChemBK. [Link]
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OSHA's PPE Laboratory Standards. (2022-11-30). Clarion Safety Systems. [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
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Personal Protective Equipment. (2025-09-12). US EPA. [Link]
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How to Choose PPE for Chemical Work. (2025-10-23). [Link]
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NIOSH Pocket Guide to Chemical Hazards. (2005). [Link]
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Lab Safety Equipment & PPE. (n.d.). ChemTalk. [Link]
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Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Chlorine. (n.d.). CDC. [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. [Link]
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Niosh Pocket Guide to Chemical Hazards. (2021-08-23). YouTube. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
